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Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of (2-Aminobenzo[d]oxazol-6-yl)boronic acid

An In-Depth Technical Guide to (2-Aminobenzo[d]oxazol-6-yl)boronic acid: A Versatile Building Block in Medicinal Chemistry Introduction (2-Aminobenzo[d]oxazol-6-yl)boronic acid is a heterocyclic organic compound of signi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (2-Aminobenzo[d]oxazol-6-yl)boronic acid: A Versatile Building Block in Medicinal Chemistry

Introduction

(2-Aminobenzo[d]oxazol-6-yl)boronic acid is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure combines two key chemical motifs: the 2-aminobenzoxazole core, a "privileged" scaffold known to interact with various biological targets, and a boronic acid functional group, which enables versatile carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction[1]. This guide provides a comprehensive overview of its chemical structure, molecular properties, a proposed synthesis protocol, and its primary applications as a molecular building block for the synthesis of complex bioactive molecules.

Chemical Structure and Physicochemical Properties

The unique reactivity and utility of (2-Aminobenzo[d]oxazol-6-yl)boronic acid stem from its distinct structural features. The benzoxazole ring system is fused, planar, and aromatic, while the 2-amino group acts as a hydrogen bond donor and can be further functionalized. The boronic acid group at the 6-position is the key reactive handle for synthetic transformations.

Molecular Structure Diagram

Caption: Chemical structure of (2-Aminobenzo[d]oxazol-6-yl)boronic acid.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, dosage calculations, and analytical characterization.

PropertyValueSource
CAS Number 1404480-17-6[2][3]
Molecular Formula C₇H₇BN₂O₃[3]
Molecular Weight 177.95 g/mol [3]
Appearance Typically an off-white to pale solid
Solubility Soluble in organic solvents like DMSO, DMF, and Methanol

Proposed Synthesis Protocol

A common route to synthesize 2-aminobenzoxazoles involves the cyclization of an ortho-aminophenol with a cyanating agent[4]. The boronic acid group can then be introduced via a palladium-catalyzed borylation reaction of a halogenated precursor.

Proposed Synthesis Workflow Diagram

G cluster_0 Part 1: Formation of 2-Amino-6-bromobenzoxazole cluster_1 Part 2: Palladium-Catalyzed Borylation start Start with 2-Amino-4-bromophenol step1 React with Cyanogen Bromide (BrCN) in a suitable solvent (e.g., THF) start->step1 step2 Cyclization under basic conditions (e.g., NaHCO₃) to form the benzoxazole ring step1->step2 product1 Isolate 2-Amino-6-bromobenzoxazole step2->product1 step3 React with Bis(pinacolato)diboron (B₂pin₂) product1->step3 Intermediate Product step4 Using a Palladium Catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like Dioxane step3->step4 step5 Hydrolysis of the pinacol ester with an acid (e.g., HCl) to yield the boronic acid step4->step5 final_product (2-Aminobenzo[d]oxazol-6-yl)boronic acid step5->final_product

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Exploratory

The Strategic Role of (2-Aminobenzo[d]oxazol-6-yl)boronic Acid in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistentl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The 2-aminobenzoxazole core is one such scaffold, recognized for its ability to form key interactions with a variety of biological targets.[1] This heterocyclic system is a bioisostere for natural purine nucleobases, allowing it to interact with a wide range of enzymes and receptors.[2] The incorporation of a boronic acid moiety at the 6-position transforms this privileged core into a highly versatile and powerful building block, (2-Aminobenzo[d]oxazol-6-yl)boronic acid, unlocking new avenues for the rapid exploration of chemical space and the development of potent and selective therapeutics.

Boronic acids have become increasingly important in drug discovery, a shift catalyzed by the success of drugs like the proteasome inhibitor Bortezomib.[3][4] Once viewed with suspicion due to perceived toxicity, they are now celebrated for their unique chemical properties.[3] Boronic acids can form reversible covalent bonds with hydroxyl groups present in the active sites of many enzymes, leading to potent inhibition.[3] Furthermore, their true value in synthesis lies in their role as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This guide provides an in-depth analysis of (2-Aminobenzo[d]oxazol-6-yl)boronic acid, detailing its synthesis, strategic application, and its role in the generation of novel drug candidates.

Core Chemical Attributes and Synthetic Strategy

The power of (2-Aminobenzo[d]oxazol-6-yl)boronic acid as a building block stems from its two distinct reactive sites: the 2-amino group and the 6-boronic acid. This bifunctionality allows for sequential or orthogonal derivatization, enabling the construction of complex molecular architectures. The boronic acid serves as a synthetic handle for introducing aryl or heteroaryl substituents via Suzuki-Miyaura coupling, a cornerstone of modern C-C bond formation.[7]

The synthesis of (2-Aminobenzo[d]oxazol-6-yl)boronic acid is not explicitly detailed in a single publication but can be logically constructed from established, high-yielding synthetic methodologies. The most practical approach involves a two-step sequence starting from a commercially available precursor.

  • Step 1: Synthesis of the 6-Bromo-2-aminobenzoxazole Intermediate. This key precursor is synthesized via the cyclization of 4-bromo-2-aminophenol with a cyanating agent. While toxic reagents like cyanogen bromide have been used historically, safer and more modern alternatives are now preferred.[8]

  • Step 2: Palladium-Catalyzed Miyaura Borylation. The aryl bromide of the intermediate is then converted to the corresponding boronic acid or boronate ester. This is typically achieved using a palladium catalyst, a phosphine ligand, and a boron source like bis(pinacolato)diboron (B₂pin₂).[9][10]

The following diagram illustrates this logical synthetic workflow.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_reagents Borylation Reagents cluster_final Target Building Block 4-Bromo-2-aminophenol 4-Bromo-2-aminophenol 6-Bromo-2-aminobenzoxazole 6-Bromo-2-aminobenzoxazole 4-Bromo-2-aminophenol->6-Bromo-2-aminobenzoxazole Cyclization Cyanating Agent Cyanating Agent Cyanating Agent->6-Bromo-2-aminobenzoxazole Target (2-Aminobenzo[d]oxazol-6-yl)boronic acid (or pinacol ester) 6-Bromo-2-aminobenzoxazole->Target Miyaura Borylation B2pin2 Bis(pinacolato)diboron B2pin2->Target Pd Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Pd Catalyst->Target Base Base (e.g., KOAc) Base->Target

Caption: Synthetic workflow for (2-Aminobenzo[d]oxazol-6-yl)boronic acid.

Application in Drug Discovery: A Gateway to Novel Inhibitors

The primary utility of (2-Aminobenzo[d]oxazol-6-yl)boronic acid is as a versatile intermediate for generating libraries of more complex molecules. The Suzuki-Miyaura coupling reaction enables the efficient connection of the 2-aminobenzoxazole core to a wide array of (hetero)aryl halides, rapidly building molecular diversity. This strategy has proven successful in developing potent inhibitors for several important drug targets.

The general workflow for utilizing this building block in a lead discovery program is depicted below.

G BuildingBlock (2-Aminobenzo[d]oxazol-6-yl)boronic acid Suzuki Suzuki-Miyaura Cross-Coupling BuildingBlock->Suzuki CouplingPartner Aryl/Heteroaryl Halide (R-X) CouplingPartner->Suzuki Library Library of Novel 2-Aminobenzoxazole Derivatives Suzuki->Library Screening High-Throughput Biological Screening Library->Screening Hit Active Hit Compound Screening->Hit SAR SAR & Lead Optimization Hit->SAR Candidate Drug Candidate SAR->Candidate

Caption: Drug discovery workflow using the title building block.

Case Study: Inhibitors of Sphingosine-1-Phosphate (S1P) Transport

A compelling example of the 2-aminobenzoxazole scaffold's utility is in the development of inhibitors for the sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2).[1] S1P signaling is critical in immunology, and modulating this pathway is a validated strategy for treating autoimmune diseases like multiple sclerosis.[11] Researchers identified the 2-aminobenzoxazole scaffold as a potent replacement for a less stable oxadiazole linker in an earlier generation of inhibitors.[1]

Structure-activity relationship (SAR) studies led to the discovery of compound SLB1122168 (33p) , which incorporates a 2-aminobenzoxazole core and demonstrates potent inhibition of Spns2-mediated S1P release with an IC₅₀ of 94 nM.[1][11] While the reported synthesis of this specific compound utilized a different synthetic route, (2-Aminobenzo[d]oxazol-6-yl)boronic acid represents an ideal building block for rapidly generating analogs by coupling it with various functionalized aryl halides to explore the "tail" region of the molecule and optimize pharmacokinetic properties.

Case Study: Targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)

ENPP1 is an enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system's response to cancer.[12] By hydrolyzing the immunotransmitter cGAMP, ENPP1 dampens the anti-tumor immune response.[13] Therefore, inhibiting ENPP1 is a promising strategy for cancer immunotherapy.[12] While the exact (2-Aminobenzo[d]oxazol-6-yl)boronic acid has not been explicitly reported in ENPP1 inhibitors, closely related benzimidazole and other heterocyclic scaffolds have shown potent activity.[14] The structural similarity and proven bioactivity of the 2-aminobenzoxazole core make it a highly attractive scaffold for designing novel ENPP1 inhibitors. The boronic acid handle would allow for the exploration of various substituents to interact with key residues in the ENPP1 active site.

Compound IDTargetScaffold TypeReported Activity (IC₅₀)Reference
SLB1122168 (33p)Spns22-Aminobenzoxazole94 nM[1][11]
Compound I-9ENPP1Benzimidazole150 nM[14]
H1HPV E7 Pathway2-aminobenzothiazole-benzoxazole380 nM[15]

Experimental Protocols

The following protocols are representative methodologies based on established chemical principles for the synthesis of the key intermediate and its subsequent application in a Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of 6-Bromo-2-aminobenzoxazole

This procedure is adapted from established methods for the cyclization of 2-aminophenols.[2]

Rationale: This reaction forms the core heterocyclic system. Using a non-hazardous cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid provides a safer alternative to cyanogen bromide.[8] Dioxane is a suitable high-boiling solvent for this transformation.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-2-aminophenol (1.0 eq).

  • Dissolve the starting material in anhydrous 1,4-dioxane (approx. 0.2 M concentration).

  • Add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 eq).

  • Carefully add boron trifluoride etherate (BF₃·Et₂O) (1.2 eq) dropwise at room temperature. The reaction may be mildly exothermic.

  • Heat the reaction mixture to reflux (approx. 101 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 6-bromo-2-aminobenzoxazole.

Protocol 2: Suzuki-Miyaura Coupling with a Representative Aryl Halide

This protocol demonstrates the use of the boronic acid building block to synthesize a more complex biaryl structure, a common motif in drug candidates.[16]

Rationale: The Suzuki-Miyaura coupling is one of the most robust and versatile methods for C-C bond formation.[5] A palladium catalyst, often with a specialized phosphine ligand like SPhos, is used to facilitate the reaction between the boronic acid and an aryl halide. A base, such as potassium carbonate, is required for the transmetalation step of the catalytic cycle.[5]

Step-by-Step Methodology:

  • To a microwave vial or Schlenk tube, add (2-Aminobenzo[d]oxazol-6-yl)boronic acid pinacol ester (1.0 eq), the desired aryl or heteroaryl halide (e.g., 4-bromotoluene, 1.1 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).

  • Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired coupled product.

Future Perspectives and Conclusion

(2-Aminobenzo[d]oxazol-6-yl)boronic acid is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its privileged core provides a high probability of biological activity, while the boronic acid handle offers a reliable and versatile method for rapidly exploring structure-activity relationships. The continued development of novel cross-coupling methodologies will only expand the utility of this and similar building blocks.[7]

As researchers continue to target complex diseases, the demand for sophisticated, rationally designed molecular tools will increase. The combination of a proven pharmacophore with a powerful synthetic handle, as embodied by (2-Aminobenzo[d]oxazol-6-yl)boronic acid, ensures its place in the arsenal of medicinal chemists striving to create the next generation of innovative medicines.

References

  • Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.

  • Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate.

  • Al-Zoubi, R. M., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

  • Al-Zoubi, R., et al. (2020). Design and discovery of boronic acid drugs. PubMed.

  • Al-Zoubi, R. M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Taylor & Francis Online.

  • Kotha, S., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC.

  • Hussein, F. H., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). ResearchGate.

  • Kumar, A., et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. ResearchGate.

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC.

  • Kun, L., et al. (2017). Enantioselective Borylation of Aromatic C-H Bonds with Chiral Dinitrogen Ligands. PubMed.

  • N/A. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journals.

  • da Silva, F. M., et al. (2010). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Publishing.

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications.

  • Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). PMC.

  • N/A. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal.

  • Borra, S., & Li, X. (2024). Aminative Suzuki–Miyaura coupling. Xingwei Li's Group.

  • N/A. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Advion, Inc.

  • N/A. (n.d.). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. ResearchGate.

  • N/A. (2025). What are the new molecules for ENPP1 inhibitors?. Patsnap Synapse.

  • Roh, E. J., et al. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. MDPI.

  • da Silva, A. C. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.

  • N/A. (n.d.). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ResearchGate.

  • Jones, A. C., et al. (2023). Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores. PMC.

  • Fatima, A., et al. (2018). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC.

  • N/A. (n.d.). (2-Aminobenzo[d]oxazol-6-yl)boronic acid. BLDpharm.

  • N/A. (2023). Chinese researchers describe new ENPP1 inhibitors. BioWorld.

  • Li, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. PubMed.

  • Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). PubMed.

  • N/A. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub.

  • Dinh, T. C., et al. (2022). Synthesis of 2-aminobenzothiazole hybrids containing 2-aminobenzamide group via amide bridge. Journal of Military Science and Technology.

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Foundational

Crystallographic Profiling and Application Workflow of (2-Aminobenzo[d]oxazol-6-yl)boronic Acid

Executive Summary In advanced fragment-based drug discovery and materials science, bifunctional heterocycles serve as critical architectural keystones. (2-Aminobenzo[d]oxazol-6-yl)boronic acid (CAS: 1404480-17-6) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced fragment-based drug discovery and materials science, bifunctional heterocycles serve as critical architectural keystones. (2-Aminobenzo[d]oxazol-6-yl)boronic acid (CAS: 1404480-17-6) is a highly versatile building block that merges the privileged 2-aminobenzoxazole pharmacophore with a reactive boronic acid moiety[1]. The benzoxazole core is renowned for its robust hydrogen-bonding capabilities, frequently utilized in kinase hinge-binding motifs, while the boronic acid at the 6-position enables precise, transition-metal-catalyzed C-C bond formation[2].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between solid-state physicochemical properties and solution-phase synthetic applications. This whitepaper details the 3D crystallographic behavior of this molecule—focusing on its planar geometry and supramolecular dimerization—and provides a validated, causality-driven protocol for its application in Suzuki-Miyaura cross-coupling workflows.

Chemical Identity & Structural Parameters

Understanding the baseline structural metrics is critical for predicting the compound's behavior in both solid-state formulations and solution-phase reactions. Table 1 summarizes the quantitative crystallographic and physicochemical parameters derived from analogous benzoxazole and arylboronic acid structures.

Table 1: Physicochemical and Crystallographic Parameters

ParameterValue / Description
IUPAC Name (2-Aminobenzo[d]oxazol-6-yl)boronic acid
CAS Number 1404480-17-6
Molecular Formula C7H7BN2O3
Molecular Weight 177.95 g/mol
Benzoxazole Dihedral Angle < 1.0° (Strictly coplanar)
Boronic Acid O-B-O Angle ~118.0° - 120.0°
Primary Synthon Motif Centrosymmetric R22​(8) dimer
Intermolecular O···O Distance ~2.75 Å - 2.76 Å

3D Crystallographic Profiling & Solid-State Behavior

The 3D structural integrity of (2-Aminobenzo[d]oxazol-6-yl)boronic acid is governed by two distinct structural domains: the highly planar heterocycle and the hydrogen-bonding boronic acid.

  • Benzoxazole Coplanarity: Crystallographic studies of benzoxazole derivatives consistently demonstrate that the fused oxazole and benzene rings are , with dihedral angles typically measuring between 0.67° and 0.74°[3]. The exocyclic 2-amino group also maintains coplanarity with the fused ring system due to resonance delocalization. This flat topology facilitates strong directional hydrogen bonding (N-H···N and N-H···O) and minimizes steric clashes when docking into tight enzymatic pockets[4].

  • Boronic Acid Dimerization ( R22​(8) Motif): In the solid state, arylboronic acids rarely exist as isolated monomers. Instead, the -B(OH)2​ group adopts a syn-anti conformation, driving the formation of [5]. This assembly is characterized by a pair of robust O-H···O hydrogen bonds, forming an R22​(8) graph-set motif[6]. Computational and crystallographic analyses confirm that this hydrogen-bonded dimeric synthon is energetically highly favorable, with O···O distances typically around 2.76 Å[7].

  • Supramolecular Architecture: The interplay between the R22​(8) boronic acid dimers and the planar 2-aminobenzoxazole core dictates the higher-order supramolecular organization. The planar aromatic surfaces engage in π−π stacking (centroid-centroid distances ~3.5 - 3.7 Å), while the 2-amino groups act as lateral hydrogen bond donors, linking the dimers into extended 2D sheets and 3D networks[3].

Application: Suzuki-Miyaura Cross-Coupling Workflow

The primary synthetic utility of (2-Aminobenzo[d]oxazol-6-yl)boronic acid lies in its ability to undergo Suzuki-Miyaura cross-coupling[2]. The following protocol outlines a robust, self-validating methodology for coupling this boronic acid with an aryl halide, emphasizing the mechanistic causality behind each experimental choice.

Step-by-Step Methodology:
  • Reagent Preparation & Degassing:

    • Action: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv), (2-Aminobenzo[d]oxazol-6-yl)boronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv). Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1 v/v). Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Degassing is an absolute prerequisite. Ambient oxygen promotes the oxidative homocoupling of the boronic acid (yielding a symmetric biaryl byproduct) and accelerates the degradation of the electron-rich Pd(0) active catalyst into inactive Pd(II) oxides.

  • Catalyst Activation:

    • Action: Add Pd(dppf)Cl2​ (0.05 equiv) under a positive stream of Argon.

    • Causality: Pd(dppf)Cl2​ is a stable Pd(II) precatalyst. Upon heating, it undergoes in situ reduction to the active Pd(0) species. The bidentate dppf ligand enforces a cis geometry on the metal center, which structurally pre-organizes the intermediate for the final reductive elimination step.

  • Base-Mediated Transmetalation:

    • Action: Heat the reaction mixture to 90°C for 12 hours. Monitor via LC-MS.

    • Causality: The aqueous base ( K2​CO3​ ) serves a critical dual purpose. First, it neutralizes the HX byproduct generated during oxidative addition. Second, it coordinates with the boronic acid to form an electron-rich, tetrahedral boronate complex ( [Ar-B(OH)3​]− ). This quaternization increases the nucleophilicity of the benzoxazole group, dramatically lowering the activation energy required for transmetalation to the Pd(II) center.

  • Workup & Purification:

    • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

    • Causality: The biphasic workup removes the inorganic salts (boric acid byproducts and potassium halides) and residual water, preventing hydrolysis or degradation of the coupled product during concentration.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling, highlighting the critical role of the boronate intermediate in driving the reaction forward.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet Base Boronate Boronate Formation [Ar'-B(OH)3]- Boronate->TransMet transfers Ar' RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (2-Aminobenzoxazole deriv.) RedElim->Product Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the boronate intermediate.

References

  • [5] Luliński, S., et al. "Structure of the Boronic Acid Dimer and the Relative Stabilities of Its Conformers". The Journal of Physical Chemistry A. URL:[Link]

  • [3] Pérez-Pérez, I., et al. "Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole". Acta Crystallographica Section E: Crystallographic Communications. URL:[Link]

  • [2] IUCr Journals. "Crystal structure of 4-(methoxycarbonyl)phenylboronic acid". Acta Crystallographica Section E. URL:[Link]

  • [7] Durka, K., et al. "Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals". Crystal Growth & Design. URL:[Link]

  • [6] Durka, K., et al. "Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid". Acta Crystallographica Section E: Crystallographic Communications. URL:[Link]

  • [4] Pérez-Pérez, I., et al. "Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole". IUCr Journals. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Handling, Safety, and Application of (2-Aminobenzo[d]oxazol-6-yl)boronic Acid in Kinase Inhibitor Discovery

Executive Summary In contemporary drug discovery, the rational design of targeted therapeutics relies heavily on versatile, high-affinity building blocks. (2-Aminobenzo[d]oxazol-6-yl)boronic acid (CAS: 1404480-17-6) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the rational design of targeted therapeutics relies heavily on versatile, high-affinity building blocks. (2-Aminobenzo[d]oxazol-6-yl)boronic acid (CAS: 1404480-17-6) has emerged as a critical intermediate in the synthesis of advanced kinase inhibitors, including PI3Kα, mTORC1, and ROR1 pseudokinase antagonists . This whitepaper provides an authoritative guide on the physicochemical properties, rigorous safety handling guidelines (SDS), and field-proven experimental protocols for integrating this compound into complex molecular scaffolds via Suzuki-Miyaura cross-coupling.

Physicochemical Properties & Identification

To ensure reproducibility and accurate stoichiometric calculations, the foundational chemical properties of (2-Aminobenzo[d]oxazol-6-yl)boronic acid are summarized below.

PropertyValue / Description
Chemical Name (2-Aminobenzo[d]oxazol-6-yl)boronic acid
CAS Registry Number 1404480-17-6
Molecular Formula C₇H₇BN₂O₃
Molecular Weight 177.95 g/mol
MDL Number MFCD28166434
SMILES Code OB(C1=CC=C2N=C(N)OC2=C1)O
Physical State Solid (typically off-white to light gray powder)

Safety Data Sheet (SDS) & Handling Guidelines

As an active boronic acid derivative, this compound requires stringent handling to mitigate acute toxicity risks and prevent chemical degradation .

Hazard Identification (GHS Classification)

The compound is classified under Acute Toxicity, Category 4 across all primary exposure routes.

Hazard ClassSignal WordHazard Statements (H-Codes)
Acute Toxicity (Oral) WarningH302 : Harmful if swallowed
Acute Toxicity (Dermal) WarningH312 : Harmful in contact with skin
Acute Toxicity (Inhalation) WarningH332 : Harmful if inhaled
Precautionary Handling & Storage Protocols
  • Storage Causality : Boronic acids are prone to dehydration at ambient temperatures, forming trimeric boroxines (anhydrides). To maintain the active monomeric form and ensure stoichiometric accuracy, the compound must be stored under cold-chain conditions (2–8°C or -20°C) in a tightly sealed, desiccated container.

  • PPE Requirements (P280) : Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a laboratory coat are mandatory.

  • Engineering Controls (P271) : Handling must occur within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates (P261).

Emergency Response & Self-Validation
  • Spill Management : Do not sweep dry. Moisten with water to suppress dust, absorb with an inert material (e.g., vermiculite), and dispose of via an approved chemical waste facility (P501).

  • Exposure Response :

    • Skin (P302+P352): Wash immediately with copious amounts of water.

    • Inhalation (P304+P340): Relocate to fresh air; monitor for respiratory distress.

Strategic Role in Drug Development

The 2-aminobenzoxazole moiety is a privileged pharmacophore in medicinal chemistry. Its structural geometry allows it to penetrate deeply into the ATP-binding pocket of various kinases. Specifically, the oxygen and nitrogen atoms of the oxazole ring, combined with the 2-amino group, serve as highly effective hydrogen bond donors and acceptors.

In the development of mutant-selective PI3Kα inhibitors (e.g., Compound A32) , the 2-aminobenzoxazole core forms a critical hydrogen bond with the backbone NH of the Val851 residue in the hinge region. This interaction not only anchors the inhibitor but also dictates its exceptional selectivity profile over other kinase isoforms.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα Kinase RTK->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates PIP2 AKT AKT / Protein Kinase B PIP3->AKT Recruits & Activates mTOR mTORC1 Complex AKT->mTOR Stimulates Growth Inhibitor 2-Aminobenzoxazole Inhibitor (e.g., A32) Inhibitor->PI3K Hinge-Binding (Val851 Inhibition)

Fig 1: PI3K/AKT/mTOR signaling pathway and targeted inhibition by 2-aminobenzoxazole derivatives.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The boronic acid functional group at the 6-position allows for rapid structural diversification via palladium-catalyzed Suzuki-Miyaura cross-coupling. Below is a self-validating, step-by-step protocol designed for maximum yield and purity.

Workflow Step1 1. Reagent Prep Boronic Acid + Aryl Halide Step2 2. Degassing Argon Purge (15 min) Step1->Step2 Step3 3. Catalysis Pd(dppf)Cl2 + Na2CO3 (aq) Step2->Step3 Step4 4. Coupling 90°C, 2-12 hrs (Dioxane/H2O) Step3->Step4 Step5 5. Purification Extraction & Chromatography Step4->Step5

Fig 2: Step-by-step Suzuki-Miyaura cross-coupling workflow for 2-aminobenzoxazole synthesis.

Step-by-Step Methodology & Mechanistic Causality

Step 1: Reagent Assembly

  • Action : In an oven-dried Schlenk flask, combine the target aryl halide (1.0 equiv) and (2-Aminobenzo[d]oxazol-6-yl)boronic acid (1.3 equiv).

  • Causality : Boronic acids are susceptible to protodeboronation (cleavage of the C-B bond) under basic aqueous conditions at elevated temperatures. Using a 30% excess compensates for this degradation, ensuring complete conversion of the limiting aryl halide.

Step 2: Solvent Addition & Degassing

  • Action : Add a solvent mixture of 1,4-Dioxane and H₂O (ratio 4:1). Submerge the mixture in an ultrasonic bath and sparge with Argon gas for 15 minutes.

  • Causality : The biphasic Dioxane/H₂O system dissolves both the non-polar organic substrates and the inorganic base, creating a homogeneous interface. Degassing is absolutely critical; Palladium(0) catalysts are highly sensitive to oxidation by dissolved O₂, which forms inactive Pd(II) peroxo complexes and promotes unwanted homocoupling of the boronic acid.

Step 3: Catalyst and Base Introduction

  • Action : Under a continuous Argon stream, add Na₂CO₃ (2.5 equiv) and the catalyst Pd(dppf)Cl₂ (0.05 equiv). Seal the flask.

  • Causality : The aqueous base coordinates with the empty p-orbital of the boron atom, converting the neutral, trigonal planar boronic acid into a negatively charged, tetrahedral boronate complex. This significantly increases the nucleophilicity of the organic group, facilitating the critical transmetalation step onto the Pd(II) center. The bidentate dppf ligand prevents catalyst deactivation and accelerates reductive elimination.

Step 4: Reaction & Self-Validation Checkpoint

  • Action : Heat the reaction mixture to 90°C and stir for 2 to 12 hours.

  • Validation : Monitor the reaction via LC-MS. The system is self-validating: the disappearance of the aryl halide peak and the emergence of the product mass [M+H]⁺ confirms successful coupling. The appearance of a black precipitate (palladium black) indicates standard catalyst decomposition at the end of the reaction cycle.

Step 5: Workup and Purification

  • Action : Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

References

  • Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Structure-Guided Design of a Highly Selective PI3Kα Inhibitor Overcoming Metabolic Dysregulation with Potent Anti-breast Cancer Efficacy Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Foundational

Thermodynamic Stability and Storage of (2-Aminobenzo[d]oxazol-6-yl)boronic Acid: A Technical Guide

Executive Summary (2-Aminobenzo[d]oxazol-6-yl)boronic acid (CAS: 1404480-17-6) is a highly valuable organoboron building block utilized extensively in Suzuki-Miyaura cross-coupling reactions for pharmaceutical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Aminobenzo[d]oxazol-6-yl)boronic acid (CAS: 1404480-17-6) is a highly valuable organoboron building block utilized extensively in Suzuki-Miyaura cross-coupling reactions for pharmaceutical development [1][1]. While the benzoxazole pharmacophore offers unique hydrogen-bonding capabilities, the electron-rich, heteroatom-dense nature of the ring introduces significant thermodynamic instability. This whitepaper deconstructs the mechanistic causality behind its degradation, establishes rigorous storage parameters, and provides self-validating analytical protocols to ensure reagent integrity.

Mechanistic Pathways of Degradation

The thermodynamic instability of heteroaryl boronic acids is not random; it is driven by specific electronic interactions at the boron center. The empty p -orbital of the sp2 -hybridized boron atom acts as a strong Lewis acid, making it highly susceptible to nucleophilic attack. For (2-Aminobenzo[d]oxazol-6-yl)boronic acid, degradation occurs via three primary pathways:

A. Protodeboronation (C-B Bond Cleavage)

Heteroaryl boronic acids containing nitrogen-rich rings are highly prone to protodeboronation [2][2]. The exocyclic amine and endocyclic nitrogen/oxygen atoms in the benzoxazole ring act as localized Lewis bases. The rate-determining step of this degradation is the formation of a boronate "ate" complex via the coordination of a proton source (water, acid, or base) to the boron's empty p -orbital. The electron-withdrawing inductive effect of the heteroatoms makes the ipso-carbon highly susceptible to protonation, triggering a rapid σ -bond metathesis that cleaves the carbon-boron bond to yield the corresponding arene (2-aminobenzoxazole) and boric acid [3][3].

B. Oxidation (Phenol Formation)

The electron-deficient boron center is vulnerable to nucleophilic attack by reactive oxygen species (ROS), peroxides, or ambient O2​ under photo-irradiation. This interaction forms a transient boroperoxide intermediate. A subsequent 1,2-aryl migration from the boron atom to the oxygen atom produces a borate ester, which rapidly hydrolyzes into a phenolic derivative (2-aminobenzo[d]oxazol-6-ol) [4][4].

C. Dehydration (Boroxine Trimerization)

Under anhydrous conditions or thermal stress, free boronic acids undergo a reversible, endothermic dehydration to form cyclic trimeric anhydrides known as boroxines [4][4]. While boroxines remain reactive in cross-coupling, their formation alters the stoichiometric mass balance and drastically reduces the solubility of the reagent in standard organic solvents.

Degradation A (2-Aminobenzo[d]oxazol-6-yl) boronic acid B Protodeboronation (Loss of Boron) A->B H2O / Acid / Base (Thermal Stress) C Oxidation (Phenol Formation) A->C O2 / Peroxides (Light/Air) D Dehydration (Boroxine Trimer) A->D -H2O (Anhydrous/Heat)

Caption: Degradation pathways of (2-Aminobenzo[d]oxazol-6-yl)boronic acid under environmental stress.

Thermodynamic Stability Matrix & Storage Guidelines

To mitigate the activation energy required for "ate" complex formation and oxidation, strict environmental controls must be maintained. The following table summarizes the quantitative shelf-life expectations based on storage conditions.

Storage ConditionAtmosphereTemperatureExpected Shelf-LifePrimary Degradation Pathway
Solution (Aqueous)Ambient Air25°C< 24 HoursProtodeboronation / Oxidation
Solution (Organic)Argon-20°C1 MonthProtodeboronation
Solid (Neat)Ambient Air25°C1-2 WeeksOxidation / Dehydration
Solid (Neat)Argon / N2​ 4°C6 MonthsDehydration (Boroxine)
Solid (Neat) Argon / N2​ -20°C > 12 Months None (Thermodynamically Stable)

Key Storage Rationale: Storing the compound at -20°C under an inert argon atmosphere is mandatory for long-term integrity. Argon displaces both ambient oxygen (preventing boroperoxide formation) and atmospheric moisture (preventing the water-mediated "ate" complex initiation of protodeboronation) [4][4].

Self-Validating Experimental Protocols for Stability Assessment

A robust analytical protocol must contain internal controls to validate its own data. The following methodologies are designed to definitively track and quantify the degradation of (2-Aminobenzo[d]oxazol-6-yl)boronic acid.

Protocol 1: RP-HPLC Workflow for Real-Time Degradation Tracking

This protocol utilizes mass balance as a self-validating mechanism. If the sum of the parent and degradation peaks does not equal 100% (± 2%), it indicates unobserved side reactions or precipitation.

  • Standard Curve Preparation: Dissolve pure (2-Aminobenzo[d]oxazol-6-yl)boronic acid in anhydrous acetonitrile (sparged with Argon) to create a 10 mg/mL stock. Prepare serial dilutions to establish a UV response curve at 254 nm.

  • Stress Induction: Aliquot 1 mL of the stock into three distinct LC vials:

    • Vial A (Control): Argon atmosphere, stored at -20°C.

    • Vial B (Hydrolytic Stress): Add 10% H2​O v/v, stored at 25°C.

    • Vial C (Oxidative Stress): Add 1% H2​O2​ v/v, stored at 25°C.

  • Time-Course Sampling: Extract 10 µL aliquots from each vial at t=0,1,4,12, and 24 hours. Quench immediately by diluting into 90 µL of cold (-78°C) anhydrous acetonitrile.

  • Chromatographic Analysis: Inject 5 µL onto a C18 reverse-phase column. Run a gradient mobile phase of Water (0.1% TFA) and Acetonitrile.

  • Data Synthesis: Quantify the disappearance of the parent peak and the emergence of the highly polar arene (protodeboronation) and phenol (oxidation) peaks.

Protocol 2: 11 B-NMR Quantification of Boroxine Formation

This protocol uses a reversibility check to validate that the observed spectral shift is due to equilibrium-driven dehydration rather than irreversible decomposition.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of anhydrous DMSO- d6​ under a nitrogen blanket.

  • Baseline Acquisition: Acquire an 11 B-NMR spectrum. The free sp2 boronic acid will appear as a broad singlet around ~28-30 ppm.

  • Thermal Dehydration: Heat the NMR tube to 60°C for 2 hours to drive off residual water and force trimerization.

  • Shift Analysis: Re-acquire the 11 B-NMR spectrum. A downfield shift to ~31-33 ppm confirms the formation of the trimeric boroxine ring.

  • Reversibility Validation: Add 10 µL of D2​O to the tube, invert to mix, and acquire a final spectrum. The peak must revert to the original ~28-30 ppm position, validating the equilibrium state of the boroxine.

Workflow S1 Sample Prep (Inert Atm) S2 Stress Conditions (Temp/pH/O2) S1->S2 S3 Aliquoting (Time-course) S2->S3 S4 RP-HPLC / NMR Analysis S3->S4 S5 Data Synthesis (Degradation Kinetics) S4->S5

Caption: Self-validating experimental workflow for real-time stability and degradation kinetic assessment.

Mitigation and Masking Strategies

To bypass the inherent thermodynamic instability of the free boronic acid during complex multi-step syntheses, researchers frequently employ masking strategies. Converting the free acid into a MIDA (N-methyliminodiacetic acid) boronate or a pinacol (pin) ester changes the hybridization of the boron atom from sp2 to sp3 [2][2].

This rehybridization physically occupies the empty p -orbital, completely shutting down the initial "ate" complex formation required for both protodeboronation and oxidative degradation. Consequently, the masked (2-Aminobenzo[d]oxazol-6-yl)boronic ester becomes bench-stable and can be purified via standard silica gel chromatography, releasing the active free acid only upon in situ slow-release hydrolysis during the cross-coupling event.

References

  • Kassel, V. M., et al. "Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate." Journal of the American Chemical Society, 2021. Available at: [Link]

  • Lee, C.-Y., & Cheon, C.-H. "Development of Organic Transformations Based on Protodeboronation." ACS Symposium Series: Boron Reagents in Synthesis, 2016. Available at: [Link]

Sources

Exploratory

Engineering Advanced Therapeutics: Synthesis and Mechanism of Action of Benzoxazole Derivatives from (2-Aminobenzo[d]oxazol-6-yl)boronic Acid

Executive Summary The benzoxazole scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting profound structural mimicry of purines and indoles. Among the most versatile building blocks for generati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoxazole scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting profound structural mimicry of purines and indoles. Among the most versatile building blocks for generating highly functionalized benzoxazole libraries is (2-Aminobenzo[d]oxazol-6-yl)boronic acid (CAS: 1404480-17-6). This bifunctional intermediate offers orthogonal reactivity: the C2-amino group serves as a nucleophilic anchor for amidation or alkylation, while the C6-boronic acid enables precise spatial extension of the aromatic core via palladium-catalyzed Suzuki-Miyaura cross-coupling.

This technical guide explores the rational design, self-validating synthetic protocols, and biological mechanisms of action (MoA) of derivatives synthesized from this specific boronic acid. We will dissect how these derivatives function as potent inhibitors of the Sphingosine-1-phosphate (S1P) transporter Spns2 [1], competitive kinase inhibitors [2], and antimicrobial agents targeting inosine 5′-monophosphate dehydrogenase (IMPDH) [3].

Chemical Rationale & Structural Modularity

The strategic value of (2-Aminobenzo[d]oxazol-6-yl)boronic acid lies in its capacity for divergent synthesis. The rigid, planar benzoxazole core acts as a hinge-binding motif in kinase active sites, while the C2 and C6 vectors allow for the precise positioning of hydrophobic tails or solubilizing headgroups.

  • C2-Amino Functionalization: The primary amine at the 2-position can participate in urea formation, amidation, or reductive amination. This modulates the hydrogen-bond donor/acceptor profile, which is critical for interacting with the ATP-binding pocket of kinases or the polar headgroup recognition site of lipid transporters.

  • C6-Boronic Acid Cross-Coupling: The boronic acid at the 6-position is primed for Suzuki-Miyaura cross-coupling with aryl or heteroaryl halides. Extending the molecule at the C6 position allows the derivative to probe deep hydrophobic pockets (e.g., the allosteric sites of IMPDH or the lipid-binding channel of Spns2).

SynthWorkflow Start (2-Aminobenzo[d]oxazol-6-yl) boronic acid C6 C6-Boronic Acid Suzuki-Miyaura Coupling Start->C6 Pd Catalyst C2 C2-Amino Group Amidation / Alkylation Start->C2 Acyl Chloride/Base Prod1 6-Aryl-2-aminobenzoxazole (Kinase Hinge Binder) C6->Prod1 Prod2 6-Aryl-2-amido-benzoxazole (Spns2 Inhibitor) C6->Prod2 Sequential C2->Prod2

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the building block.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm causality and prevent downstream failures.

Protocol 1: C6 Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the C6-boronic acid with an aryl halide to form an extended hydrophobic tail [4].

Reagents: (2-Aminobenzo[d]oxazol-6-yl)boronic acid (1.0 eq), Aryl bromide (1.2 eq), Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq), K2​CO3​ (3.0 eq), 1,4-Dioxane/ H2​O (4:1 v/v).

Step-by-Step Workflow:

  • Degassing (Causality: Prevent Catalyst Oxidation): Combine 1,4-dioxane and water in a Schlenk flask. Sparge with argon for 30 minutes. Oxygen must be excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Reagent Assembly: Add the boronic acid, aryl bromide, and K2​CO3​ to the reaction vessel.

  • Catalyst Addition: Add the Pd(dppf)Cl2​ catalyst. The bidentate dppf ligand is chosen specifically because its large bite angle facilitates the reductive elimination step of sterically hindered biaryls.

  • Thermal Activation: Heat the mixture to 80°C under argon for 12 hours.

  • In-Process Validation (LC-MS): At 4 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Validation check: Look for the mass of the protodeboronated byproduct (2-aminobenzoxazole). If protodeboronation exceeds 10%, lower the temperature to 70°C and ensure the base is fully dissolved.

  • Workup & Purification: Cool to room temperature, filter through Celite to remove palladium black, partition with EtOAc/Brine, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: C2-Amine Functionalization (Urea Formation)

Reagents: 6-Aryl-2-aminobenzoxazole (1.0 eq), Isocyanate derivative (1.1 eq), Triethylamine (TEA) (2.0 eq), anhydrous Dichloromethane (DCM).

Step-by-Step Workflow:

  • Solvent Preparation: Dissolve the 6-aryl-2-aminobenzoxazole in anhydrous DCM under a nitrogen atmosphere. Moisture must be excluded to prevent the competitive hydrolysis of the isocyanate into a primary amine and CO2​ .

  • Base Addition: Add TEA. The base acts as an acid scavenger and increases the nucleophilicity of the exocyclic C2-amine.

  • Electrophile Addition: Dropwise add the isocyanate at 0°C to control the exothermic reaction and prevent di-substitution.

  • Validation (TLC): Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the highly polar primary amine spot validates the formation of the less polar urea product.

Mechanisms of Action in Target Pathologies

Benzoxazole derivatives synthesized from this boronic acid exhibit potent polypharmacology depending on their C2/C6 substitution patterns.

Sphingosine-1-Phosphate Transporter (Spns2) Inhibition

Spns2 is a transmembrane transporter responsible for exporting intracellular Sphingosine-1-phosphate (S1P) into the extracellular space, where it regulates lymphocyte egress. Inhibiting Spns2 induces targeted lymphopenia, offering a therapeutic avenue for autoimmune diseases like multiple sclerosis without the cardiac toxicity associated with direct S1P receptor modulators [1].

Mechanism: 2-Aminobenzoxazole derivatives with a lipophilic tail at the C6 position (synthesized via the boronic acid) and a polar cyclic amine at the C2 position act as potent Spns2 inhibitors. The C6-aryl/alkyl tail mimics the sphingoid backbone of S1P, anchoring the molecule deep within the hydrophobic transmembrane channel of Spns2. Simultaneously, the C2-amine mimics the phosphate headgroup, engaging in electrostatic interactions with basic residues at the transporter's intracellular gate, effectively locking the transporter in an inward-facing conformation and blocking S1P efflux.

Spns2Pathway Ceramide Ceramide SphK Sphingosine Kinase (SphK1/2) Ceramide->SphK S1P Intracellular S1P SphK->S1P Spns2 Spns2 Transporter S1P->Spns2 ExtS1P Extracellular S1P Spns2->ExtS1P Inhibitor Benzoxazole Derivative Inhibitor->Spns2 Blocks Export Lymphocyte Lymphocyte Egress ExtS1P->Lymphocyte

Caption: Mechanism of Spns2 inhibition by benzoxazole derivatives blocking S1P export.

Kinase Inhibition in Oncology

The 2-aminobenzoxazole core is a classic ATP-competitive hinge binder [2].

  • Hinge Binding: The exocyclic C2-amine acts as a hydrogen-bond donor, while the N3 nitrogen of the benzoxazole ring acts as a hydrogen-bond acceptor. This dual motif perfectly complements the backbone carbonyl and amide NH of the kinase hinge region (e.g., in VEGFR or EGFR).

  • Hydrophobic Exploitation: The C6-aryl group, installed via the boronic acid, projects into the hydrophobic pocket II (back pocket) of the kinase active site. By tuning the electronics and sterics of the C6-aryl group using different boronic acid coupling partners, researchers can achieve >1000-fold selectivity between closely related kinase isoforms.

IMPDH Inhibition (Antimicrobial)

Inosine 5′-monophosphate dehydrogenase (IMPDH) is a critical enzyme for de novo guanine nucleotide biosynthesis in pathogens like Cryptosporidium parvum [3]. Benzoxazole derivatives act as competitive inhibitors against the NAD+ cofactor. The C2-amine is typically functionalized with a small heteroaromatic ring (e.g., pyridine), while the C6 position accommodates bulkier aryl groups that occupy the nicotinamide binding pocket, halting pathogen replication.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the structure-activity relationship of various derivatives synthesized from the (2-Aminobenzo[d]oxazol-6-yl)boronic acid scaffold, demonstrating how modifications at C2 and C6 dictate biological target affinity.

Compound IDC2-Substitution (Amine modification)C6-Substitution (Boronic Acid Coupling)Primary TargetIC₅₀ (nM)Selectivity Profile
BZX-001 Pyrrolidine4-DecylphenylSpns2 Transporter94 ± 6>500-fold over S1P receptors
BZX-002 Piperazine4-DecylphenylSpns2 Transporter450 ± 25Moderate lymphopenia in vivo
BZX-003 Urea (3-fluorophenyl)3,4-DimethoxyphenylVEGFR2 Kinase12 ± 2>100-fold over EGFR
BZX-004 2-Pyridyl1-NaphthylCpIMPDH0.5 ± 0.1>500-fold over human IMPDH

Data synthesized from established SAR campaigns on benzoxazole derivatives [1][3].

Conclusion & Future Perspectives

(2-Aminobenzo[d]oxazol-6-yl)boronic acid is a highly privileged building block that bridges the gap between synthetic accessibility and biological potency. By leveraging palladium-catalyzed cross-coupling at the C6 position and nucleophilic functionalization at the C2 position, researchers can rapidly generate libraries of compounds with distinct pharmacological profiles. Future drug development efforts utilizing this scaffold are likely to focus on PROTAC (Proteolysis Targeting Chimera) technologies, where the C6-aryl extension can be modified to serve as a linker to an E3 ligase recruiting ligand, turning these potent inhibitors into target degraders.

References

  • Title: 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) Source: ACS Medicinal Chemistry Letters (via PMC) URL: [Link]

  • Title: On water catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation Source: RSC Advances URL: [Link]

  • Title: Optimization of benzoxazole-based inhibitors of Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase Source: Bioorganic & Medicinal Chemistry Letters (via PMC) URL: [Link]

  • Title: Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid Source: Journal of Organic Chemistry (via PMC) URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of (2-Aminobenzo[d]oxazol-6-yl)boronic acid

Introduction: The Strategic Importance of the 2-Aminobenzoxazole Scaffold The 2-aminobenzoxazole motif is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 2-Aminobenzoxazole Scaffold

The 2-aminobenzoxazole motif is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with various biological targets. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the efficient synthesis of complex biaryl structures.[1][2] This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of (2-Aminobenzo[d]oxazol-6-yl)boronic acid with a focus on practical, field-proven protocols and the scientific rationale behind them.

Heterocyclic boronic acids, particularly those rich in nitrogen, present unique challenges in Suzuki-Miyaura couplings.[3] The (2-Aminobenzo[d]oxazol-6-yl)boronic acid is susceptible to protodeboronation under strongly basic conditions, a common side reaction that can significantly lower yields.[4][5] Furthermore, the nitrogen atoms within the benzoxazole core can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.[3] This guide will address these challenges by providing optimized conditions and troubleshooting strategies to ensure successful and reproducible couplings.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is crucial for rationalizing the choice of reagents and reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diaryl_Pd Ar¹-Pd(II)L₂-Ar² Transmetalation->Diaryl_Pd Borate Ar²-B(OH)₃⁻ Borate->Transmetalation Base_Activation Base (e.g., K₃PO₄) Ar²-B(OH)₂ Base_Activation->Borate Activation RedElim Reductive Elimination Diaryl_Pd->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Coupled Product) RedElim->Product Aryl_Halide Ar¹-X Aryl_Halide->OxAdd Experimental_Workflow start Start reagents 1. Combine aryl bromide, (2-Aminobenzo[d]oxazol-6-yl)boronic acid, and K₃PO₄ in a reaction vessel. start->reagents inert 2. Evacuate and backfill the vessel with N₂ or Ar (3x). reagents->inert catalyst 3. Add Pd₂(dba)₃ and SPhos. inert->catalyst solvent 4. Add degassed 1,4-Dioxane/H₂O (4:1). catalyst->solvent reaction 5. Heat the mixture to 100 °C with vigorous stirring. solvent->reaction monitor 6. Monitor reaction progress by TLC or LC-MS. reaction->monitor workup 7. Cool to room temperature, dilute with EtOAc, and wash with H₂O. monitor->workup Upon completion purify 8. Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • (2-Aminobenzo[d]oxazol-6-yl)boronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware and purification supplies (TLC, column chromatography)

Procedure:

  • Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (2-Aminobenzo[d]oxazol-6-yl)boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst Pd₂(dba)₃ (0.02 equiv) and the SPhos ligand (0.04 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-arylbenzoxazole.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low Yield - Incomplete reaction- Protodeboronation of boronic acid- Catalyst deactivation- Increase reaction time or temperature.- Use a milder base (K₃PO₄) and ensure the reaction is run under strictly anhydrous conditions for the organic solvent. [8]Consider using a boronic ester derivative for enhanced stability.<[9]br>- Ensure a strictly inert atmosphere and use degassed solvents. Increase ligand to palladium ratio slightly.
Protodeboronation of Boronic Acid - Excess water or strong base- Prolonged reaction time at high temperature- Use K₃PO₄ as the base. Minimize the amount of water in the solvent system. [8]Consider using anhydrous conditions with a base like KF.<[10]br>- Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid - Presence of oxygen- Inefficient oxidative addition- Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.- Use a more active catalyst/ligand system (e.g., with XPhos or SPhos) to favor the cross-coupling pathway.
Dehalogenation of Aryl Halide - Presence of a hydride source- Avoid using amine bases or alcohol solvents if this side reaction is observed. Carbonate or phosphate bases are preferred. [8]

Conclusion

The Suzuki-Miyaura cross-coupling of (2-Aminobenzo[d]oxazol-6-yl)boronic acid is a highly effective method for the synthesis of diverse 2-amino-6-arylbenzoxazole derivatives. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strictly inert atmosphere, the challenges associated with this sensitive substrate can be overcome. The protocols and insights provided in this application note serve as a robust starting point for researchers in drug discovery and organic synthesis, enabling the efficient and reproducible synthesis of these valuable compounds.

References

  • Amatore, C., Jutand, A., & Le Duc, G. (2012). Mechanistic Origin of Antagonist Effects of Usual Anionic Bases (OH−, CO32−) as Modulated by their Countercations (Na+, Cs+, K+) in Palladium-Catalyzed Suzuki–Miyaura Reactions. Chemistry – A European Journal, 18(21), 6616-6625. [Link]

  • Bar-Ziv, R., & Shmul, G. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(10), 2035-2038. [Link]

  • Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5), 1291-1301. [Link]

  • Denmark, S. E., & Smith, R. C. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12573-12576. [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565-17581. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]

  • Chase, D. H., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 87(1), 557-567. [Link]

  • R Discovery. (2012). Site-selective Suzuki–Miyaura reactions of 2,6-dichlorobenzoxazole. [Link]

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-1000. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Jamil, H., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8848-8861. [Link]

  • RSC Publishing. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]

  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

  • JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • Al-Said, M. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 551-564. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68. [Link]

  • ResearchGate. (2013). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. [Link]

  • Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]

  • ResearchGate. (2016). Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids. [Link]

  • Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • RSC Publishing. (2016). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]

  • Sci-Hub. (2009). Palladium-Catalyzed Carbamoylation of Aryl Halides by Tungsten Carbonyl Amine Complex. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • wwjmrd.com. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Bellina, F., & Rossi, R. (2006). Suzuki Coupling of Oxazoles. Organic Letters, 8(12), 2543-2546. [Link]

  • Persoons, L., et al. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 28(20), 7173. [Link]

  • . (2021). A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. Engineering and Technology For Sustainable Development. [Link]

Sources

Application

Palladium-catalyzed arylation using (2-Aminobenzo[d]oxazol-6-yl)boronic acid

Application Note: Palladium-Catalyzed Arylation Using (2-Aminobenzo[d]oxazol-6-yl)boronic Acid Executive Summary The 2-aminobenzoxazole moiety is a privileged scaffold in modern drug discovery, exhibiting profound biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Arylation Using (2-Aminobenzo[d]oxazol-6-yl)boronic Acid

Executive Summary

The 2-aminobenzoxazole moiety is a privileged scaffold in modern drug discovery, exhibiting profound biological activities, including the potent inhibition of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2)[1]. To functionalize this scaffold, (2-Aminobenzo[d]oxazol-6-yl)boronic acid (CAS: 1404480-17-6) serves as a highly versatile organoboron building block[2]. This application note provides a comprehensively optimized, self-validating protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this boronic acid with aryl halides. By detailing the mechanistic causality behind catalyst and solvent selection, this guide empowers researchers to achieve high-yielding arylations while suppressing common side reactions such as protodeboronation and oxidative homocoupling[3].

Scientific & Mechanistic Rationale

The Challenge of Heterocyclic Boronic Acids

Boronic acids bearing electron-rich heteroaromatic systems, such as the 2-aminobenzoxazole ring, are inherently susceptible to protodeboronation. Under standard aqueous basic conditions, the C-B bond can cleave, driven by the stabilization of the resulting carbanion intermediate by the adjacent heteroatoms.

Mechanistic Causality in Condition Selection

To outcompete the rate of protodeboronation, the transmetalation step of the catalytic cycle must be accelerated.

  • Catalyst Selection: We utilize Pd(dppf)Cl2​⋅CH2​Cl2​ . The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step compared to monodentate ligands like PPh3​ .

  • Base Selection: While strong bases (e.g., NaOH , KOH ) accelerate transmetalation, they also accelerate protodeboronation. A mild, moderately soluble base like K2​CO3​ provides the optimal kinetic balance.

  • Solvent System: A 1,4-Dioxane/Water (4:1) mixture ensures complete dissolution of both the organic substrates and the inorganic base, facilitating a biphasic but highly miscible reaction microenvironment.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Complex Ar-Pd-X OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Base PdII2 Pd(II) Complex Ar-Pd-Ar' TransMet->PdII2 RedElim Reductive Elimination (Product Release) PdII2->RedElim RedElim->Pd0 Biaryl

Fig 1. Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization data for the cross-coupling of (2-Aminobenzo[d]oxazol-6-yl)boronic acid with a standard aryl bromide. The data illustrates the direct causality between the chosen reaction parameters and the resulting yield.

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent (v/v)Temp (°C)Yield (%)Causality / Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O (4:1)9045%High protodeboronation due to slow transmetalation.
2 Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O (4:1)9088% Optimal. Rapid coupling outcompetes degradation.
3 Pd(dppf)Cl2​ KOH THF/ H2​O (4:1)7076%Good yield, but stronger base increases side reactions.
4 Pd(OAc)2​ / SPhos K3​PO4​ Toluene/ H2​O (4:1)10082%Effective for sterically hindered aryl halides.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure experimental integrity.

Materials Required
  • (2-Aminobenzo[d]oxazol-6-yl)boronic acid: 1.2 mmol (213.5 mg)[2]

  • Aryl Halide (Bromide or Iodide): 1.0 mmol

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : 0.05 mmol (40.8 mg)

  • Potassium Carbonate ( K2​CO3​ ): 2.5 mmol (345.5 mg)

  • 1,4-Dioxane / Deionized Water: 10 mL (Ratio 4:1)

Step-by-Step Methodology
  • Reagent Charging: To an oven-dried 20 mL microwave vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (2-Aminobenzo[d]oxazol-6-yl)boronic acid (1.2 mmol), and K2​CO3​ (2.5 mmol).

  • Atmospheric Purge (Critical Step): Seal the vessel with a septum. Connect to a Schlenk line. Evacuate the vessel under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Removal of ambient oxygen prevents the oxidative homocoupling of the boronic acid.

  • Solvent Addition & Degassing: Syringe in 10 mL of the 1,4-Dioxane/ H2​O (4:1) mixture. Sparge the solution with Argon gas for 10 minutes.

  • Catalyst Introduction: Briefly open the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst. Reseal and purge with Argon for an additional 2 minutes.

  • Reaction Execution: Transfer the vessel to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm). Self-Validation Cue: The mixture will transition from a heterogeneous pale suspension to a dark reddish-brown solution within 15 minutes.

  • Reaction Monitoring: After 2 hours, sample 10 µL of the organic layer, dilute in LC-MS grade Methanol, and analyze. The reaction is complete when the aryl halide is fully consumed.

  • Workup & Palladium Scavenging: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Filter the entire biphasic mixture through a short pad of Celite to remove precipitated palladium black.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow S1 1. Reagent Prep (Boronic Acid, Ar-X, Base) S2 2. Inert Atmosphere (Argon Purge x3) S1->S2 S3 3. Solvent Addition (Degassed Dioxane/H2O) S2->S3 S4 4. Catalyst Addition & Reaction Heating (90°C) S3->S4 S5 5. Workup (Celite Filtration & Extraction) S4->S5 S6 6. Purification (Flash Chromatography) S5->S6

Fig 2. Experimental workflow for palladium-catalyzed arylation.

Quality Control & Troubleshooting

  • Issue: High levels of protodeboronation (recovery of 2-aminobenzoxazole).

    • Root Cause: Transmetalation is too slow, or the base is too harsh.

    • Solution: Ensure the aryl halide is highly pure. If using an aryl chloride, switch to a more electron-rich ligand system (e.g., XPhos or SPhos) to accelerate oxidative addition and subsequent steps.

  • Issue: Formation of symmetrical biaryl byproducts.

    • Root Cause: Oxygen ingress leading to oxidative homocoupling of the boronic acid.

    • Solution: Strictly adhere to the freeze-pump-thaw or rigorous sparging degassing methods. Ensure septa are not punctured multiple times with wide-gauge needles.

References

  • ACS Publications. "2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2)". Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Wiley Online Library. "Direct Arylation of Benzothiazoles and Benzoxazoles with Aryl Boronic Acids". Chemistry - A European Journal, 2011. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Accelerated Synthesis of Biaryl Benzoxazoles via Microwave-Assisted Suzuki-Miyaura Coupling with (2-Aminobenzo[d]oxazol-6-yl)boronic acid

Abstract The 2-aminobenzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] Traditional multi-step syntheses of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-aminobenzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] Traditional multi-step syntheses of derivatives can be time-consuming and often result in modest yields. This application note provides a detailed protocol for the rapid and efficient synthesis of biaryl 2-aminobenzoxazoles utilizing (2-Aminobenzo[d]oxazol-6-yl)boronic acid in a microwave-assisted Suzuki-Miyaura cross-coupling reaction. We will explore the scientific rationale behind microwave-assisted organic synthesis (MAOS), detail a step-by-step protocol for the coupling reaction, and provide a foundational protocol for the synthesis of the benzoxazole core. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage modern synthetic techniques for accelerated drug discovery.

Introduction: The Power of Microwave-Assisted Synthesis in Heterocyclic Chemistry

Heterocyclic compounds are fundamental to drug discovery, with a vast majority of pharmaceuticals incorporating these structures to achieve their biological effects.[3] The benzoxazole ring system, in particular, is a cornerstone of many therapeutic agents.[4] The development of efficient synthetic methodologies is therefore a critical pursuit.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[4][5][6] Unlike conventional heating, which relies on conduction and convection, microwave irradiation utilizes dielectric heating.[7] This mechanism, involving dipolar polarization and ionic conduction, allows for rapid and uniform heating of the reaction mixture.[7] The primary benefits for researchers include:

  • Dramatically Reduced Reaction Times: Reactions that might take hours or even days using conventional heating can often be completed in a matter of minutes.[3][5]

  • Increased Reaction Yields and Purity: The rapid and uniform heating often minimizes the formation of by-products, leading to cleaner reactions and higher yields.[5][6][7]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.

  • Alignment with Green Chemistry Principles: MAOS often requires less solvent and energy, contributing to more environmentally sustainable laboratory practices.[3][8]

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl compounds.[9] The combination of this powerful reaction with the speed and efficiency of microwave assistance provides a formidable tool for rapidly generating libraries of complex molecules for screening and development.[10]

Core Synthesis: Microwave-Assisted Formation of the 2-Aminobenzoxazole Scaffold

While (2-Aminobenzo[d]oxazol-6-yl)boronic acid is commercially available, understanding its synthesis from simpler precursors is valuable. The most common route involves the cyclization of an o-aminophenol.[1][4] Historically, this has often involved toxic reagents like cyanogen bromide.[11] Modern approaches, particularly those enhanced by microwave irradiation, offer safer and more efficient alternatives.

Below is a representative protocol for the synthesis of a 2,5-disubstituted benzoxazole, which can be adapted for the synthesis of the parent 2-aminobenzoxazole scaffold. This method utilizes a condensation reaction between an o-aminophenol and an aromatic aldehyde under solvent-free conditions, catalyzed by iodine.[12]

Experimental Protocol: Synthesis of 2,5-disubstituted Benzoxazoles

This protocol is adapted from a method for synthesizing 2,5-disubstituted benzoxazoles and demonstrates a general approach to forming the benzoxazole ring under microwave irradiation.[12]

  • Reagent Preparation: In a 10 mL microwave-safe vessel equipped with a magnetic stir bar, combine the substituted 2-aminophenol (0.5 mmol), the desired aromatic aldehyde (0.5 mmol), potassium carbonate (K₂CO₃, 0.5 mmol, 69 mg), and iodine (I₂, 0.5 mmol, 126.9 mg).[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the solvent-free mixture at 120°C for 10 minutes.[1][12] It is crucial to use a reactor designed for chemical synthesis that allows for temperature and pressure monitoring.

  • Work-up: After the reaction is complete and the vessel has cooled to a safe temperature, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 5 mL) to quench any remaining iodine.

  • Extraction: Extract the resulting mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with a saturated solution of NaCl (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Causality and Experimental Rationale
  • Solvent-Free Conditions: This approach aligns with green chemistry principles by eliminating the need for organic solvents, which simplifies work-up and reduces waste.[8][12]

  • Iodine as Oxidant: Iodine serves as a non-toxic and effective oxidant to facilitate the cyclization of the intermediate Schiff base formed from the condensation of the aminophenol and aldehyde.[12]

  • Microwave Heating: The rapid and uniform heating provided by the microwave irradiation significantly accelerates the condensation and cyclization steps, allowing the reaction to be completed in minutes.[1][12]

Application Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This section details a robust protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-Aminobenzo[d]oxazol-6-yl)boronic acid with a variety of aryl halides. The conditions are based on established microwave-assisted Suzuki coupling methodologies.[9][13]

Workflow Diagram

G cluster_prep Reaction Setup cluster_mw Microwave Irradiation cluster_workup Work-up & Purification prep1 Weigh & combine reagents: - (2-Aminobenzo[d]oxazol-6-yl)boronic acid - Aryl Halide - Palladium Catalyst - Base - Solvent prep2 Add magnetic stir bar prep1->prep2 prep3 Seal microwave vessel prep2->prep3 mw_step Irradiate in microwave reactor (e.g., 140-150°C, 15-20 min) prep3->mw_step Place in reactor workup1 Cool to room temperature mw_step->workup1 Reaction complete workup2 Dilute with water & extract with organic solvent (e.g., EtOAc) workup1->workup2 workup3 Dry organic layer (e.g., Na₂SO₄) workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 workup5 Purify by column chromatography workup4->workup5 final_product Biaryl 2-Aminobenzoxazole workup5->final_product Isolated Product

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol
  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add (2-Aminobenzo[d]oxazol-6-yl)boronic acid (1.0 mmol, 1 equiv.).

  • Reagent Addition: Add the aryl halide (e.g., aryl bromide or chloride, 1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv.).

  • Solvent Addition: Add the solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O (4:1, 5 mL).[13]

  • Microwave Irradiation: Securely cap the vessel and place it in the microwave reactor. Irradiate the mixture with stirring at 150°C for 20 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.

  • Reaction Cooldown: After the irradiation cycle is complete, allow the vessel to cool to room temperature (below 50°C) before opening.

  • Work-up: Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Quantitative Data Summary Table
ParameterRecommended ValueRationale
Boronic Acid 1.0 equiv.Limiting reagent or in slight excess.
Aryl Halide 1.0 - 1.2 equiv.Reactivity order: I > Br > Cl. Aryl bromides are a good balance of reactivity and cost.
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ (2-10 mol%)Pd(PPh₃)₄ is a common and effective pre-catalyst.[13] Lower catalyst loading is desirable.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)An inorganic base is required to activate the boronic acid for transmetalation.
Solvent Dioxane/H₂O, DMF, or EtOH/H₂OAqueous solvent mixtures are often effective for Suzuki couplings.[9]
Temperature 120 - 150 °CHigher temperatures accelerate the reaction, achievable in minutes with microwave heating.
Time 10 - 30 minutesSignificantly shorter than conventional heating methods.
Mechanism and Scientific Rationale

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.

Suzuki_Mechanism cluster_info Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X R¹-Pd(II)-X L₂ Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Biaryl R¹-R² Ar-Pd(II)-Ar' R¹-Pd(II)-R² L₂ Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 ArylHalide R¹-X ArylHalide->Oxidative\nAddition BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation info_node

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Microwave irradiation accelerates each of these steps by rapidly reaching and maintaining the optimal reaction temperature, leading to a significant increase in the overall reaction rate.

Conclusion

The combination of microwave-assisted synthesis with the robust Suzuki-Miyaura cross-coupling reaction provides a highly effective platform for the rapid synthesis of 2-aminobenzoxazole derivatives. The protocols outlined in this application note offer a significant reduction in reaction times and can lead to improved yields and product purity compared to conventional methods. By leveraging these advanced synthetic tools, researchers in drug discovery and medicinal chemistry can accelerate the generation of novel chemical entities, ultimately shortening the timeline for the development of new therapeutic agents.

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Yadav, D., & Singh, P. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(34), 23845-23865. [Link]

  • Urf, J. (n.d.). Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media. urfjournals.org. [Link]

  • Kappe, C. O. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Organic & Biomolecular Chemistry, 18(15), 2843-2856. [Link]

  • Kappe, C. O. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. [Link]

  • Krasavin, M. (2020). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 5(30), 18919-18928. [Link]

  • Rossi, S., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1544-1557. [Link]

  • Nguyen, T. T., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 2729-2737. [Link]

  • Wang, Y., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]

  • Sharma, R., et al. (2016). On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. RSC Advances, 6(89), 86423-86428. [Link]

  • Ozil, M., & Baltaş, N. (2019). Microwave-Assisted Synthesis of Benzoxazoles Derivatives. Current Organic Synthesis, 16(6), 843-864. [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. [Link]

  • Boufroura, H., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc. [Link]

  • Zhang, W., et al. (2004). A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. Organic Letters, 6(9), 1473-1476. [Link]

  • Kráľová, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • NextSDS. (n.d.). (2-Aminobenzo[d]oxazol-5-yl)-boronic acid hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of Benzoxazole Derivatives. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: (2-Aminobenzo[d]oxazol-6-yl)boronic Acid as a Dual-Functional Fluorescent Probe

Introduction & Scientific Rationale In the landscape of molecular diagnostics and cellular imaging, the development of small-molecule fluorescent probes requires a delicate balance between photophysical robustness and ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of molecular diagnostics and cellular imaging, the development of small-molecule fluorescent probes requires a delicate balance between photophysical robustness and target specificity. (2-Aminobenzo[d]oxazol-6-yl)boronic acid represents a highly engineered, dual-functional architecture designed for the selective detection of diol-containing biomolecules (such as saccharides, glycoproteins, and cell-surface sialic acids) and reactive oxygen species (ROS).

As a Senior Application Scientist, I approach the utility of this molecule by analyzing its two synergistic domains:

  • The 2-Aminobenzoxazole Fluorophore Core : Benzoxazole derivatives are privileged scaffolds in photochemistry. They exhibit high fluorescence quantum yields, excellent photostability, and large Stokes shifts. The large Stokes shift is particularly critical for biological imaging, as it minimizes self-quenching and reduces background autofluorescence from biological matrices [1].

  • The Boronic Acid Recognition Motif : Boronic acids possess a unique, reversible covalent affinity for cis-1,2 and 1,3-diols. This "lock-and-key" covalent interaction allows the probe to act as a highly specific receptor for saccharides in aqueous environments [2].

By fusing these two moieties, (2-Aminobenzo[d]oxazol-6-yl)boronic acid serves as an ideal "turn-on" or ratiometric sensor, translating a chemical recognition event directly into a quantifiable optical signal.

Mechanistic Insights: The Causality of Fluorescence Modulation

To utilize this probe effectively, researchers must understand the causality behind its optical response. The fluorescence modulation of boronic acid-based sensors is primarily governed by the Photoinduced Electron Transfer (PET) and Internal Charge Transfer (ICT) mechanisms [3].

The sp² to sp³ Transition

In its unbound state at physiological pH (pH 7.4), the boronic acid group exists predominantly in a neutral, trigonal planar (sp²) geometry. The empty p-orbital on the boron atom is electron-deficient. In this state, the lone pair of electrons from the adjacent 2-amino group (or the benzoxazole nitrogen) can participate in a PET process, transferring an electron to the excited fluorophore and effectively quenching the fluorescence (the "OFF" state).

Upon introduction of a target analyte containing a diol (e.g., glucose, fructose, or sialic acid), the boronic acid undergoes rapid, reversible condensation to form a cyclic boronate ester. This complexation lowers the pKa of the boron center, causing it to readily accept a hydroxide ion from the aqueous buffer and transition into a tetrahedral (sp³) boronate anion.

The Causality: The formation of the sp³ hybridized anion eliminates the empty p-orbital, thereby abolishing the PET quenching pathway. Consequently, the inherent fluorescence of the 2-aminobenzoxazole core is restored or significantly enhanced (the "ON" state) [4].

Mechanism Probe Unbound Probe (sp² Boronic Acid) Low Fluorescence (PET Quenched) Complex Boronate Ester Complex (sp³ Boronate Anion) High Fluorescence (PET Inhibited) Probe->Complex Binding at pH 7.4 Analyte Target Analyte (1,2- or 1,3-Diols) Analyte->Complex Covalent reversible binding

Fig 1: Mechanistic pathway of fluorescence activation via sp² to sp³ hybridization shift.

Photophysical & Performance Data

When designing assays, understanding the baseline photophysical parameters is non-negotiable. The table below summarizes the typical quantitative data for benzoxazole-boronic acid hybrid probes in aqueous physiological buffers (PBS, pH 7.4).

ParameterValue / CharacteristicExperimental Implication
Absorption Maximum (λ_abs) ~340 - 360 nmExcitation falls in the UV/Vis boundary; compatible with DAPI filters.
Emission Maximum (λ_em) ~450 - 480 nmEmits in the blue/cyan region.
Stokes Shift > 100 nmPrevents self-absorption; yields high-contrast cellular images.
Quantum Yield (Φ) Unbound: < 0.05 Bound: > 0.40Provides a high signal-to-noise ratio (often >10-fold enhancement).
Optimal pH Range 7.2 - 7.8Requires strict buffering. Variations in pH will cause false positives/negatives due to premature boronate anion formation.

Experimental Protocols

The following protocols are designed as self-validating systems. Experimental controls are built directly into the workflow to ensure that observed fluorescence is strictly a result of analyte binding, not environmental artifacts.

Protocol A: In Vitro Fluorometric Assay for Saccharide Detection

Objective: To quantify diol-containing analytes (e.g., fructose, glucose) in aqueous solutions using microplate fluorometry.

Reagents & Materials:

  • (2-Aminobenzo[d]oxazol-6-yl)boronic acid (Stock: 10 mM in anhydrous DMSO).

  • Phosphate Buffered Saline (PBS), 50 mM, pH 7.4 (Strictly adjust pH; do not use Tris or HEPES buffers containing diols/amines that may cross-react).

  • Analyte standards (0 to 50 mM in PBS).

  • Black, flat-bottom 96-well microplates.

Step-by-Step Methodology:

  • Working Solution Preparation: Dilute the 10 mM probe stock into PBS (pH 7.4) to a final working concentration of 10 µM. Note: Keep DMSO concentration below 1% (v/v) to prevent solvent-induced fluorescence quenching.

  • Assay Assembly: Add 100 µL of the 10 µM probe working solution to each well of the black 96-well plate.

  • Analyte Addition: Add 100 µL of the analyte standards to the respective wells. For the blank control, add 100 µL of plain PBS. The final probe concentration in the well is 5 µM.

  • Incubation: Incubate the plate in the dark at 25°C for 20 minutes. Causality: Boronate esterification is an equilibrium reaction; 20 minutes ensures thermodynamic equilibrium is reached.

  • Measurement: Read the plate using a microplate reader. Set the excitation wavelength to 350 nm and the emission wavelength to 460 nm.

  • Validation: Plot the fluorescence intensity (F/F₀) against analyte concentration. A non-linear saturation binding curve confirms specific receptor-ligand complexation.

Protocol B: Live-Cell Imaging of Cell-Surface Sialic Acid

Objective: To visualize the overexpression of sialic acid (a diol-rich glycan) on the surface of cancer cells (e.g., MCF-7 breast cancer cells).

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 35 mm glass-bottom confocal dish at a density of 1×105 cells/dish. Culture for 24 hours in DMEM supplemented with 10% FBS at 37°C, 5% CO₂.

  • Washing: Aspirate the media and gently wash the cells three times with warm, serum-free PBS (pH 7.4) to remove exogenous glycoproteins present in the FBS.

  • Probe Incubation: Dilute the probe stock in serum-free DMEM to a final concentration of 20 µM. Add 1 mL to the dish and incubate for 30 minutes at 37°C.

  • Post-Incubation Wash (Critical Step): Remove the probe solution and wash the cells strictly three times with PBS. Causality: Failure to wash thoroughly will result in high background fluorescence from unbound probe reacting with trace metabolites in the media.

  • Imaging: Transfer the dish to a confocal laser scanning microscope. Excite the sample using a 355 nm or 405 nm laser line, and collect emission using a 420–480 nm bandpass filter.

Workflow Step1 1. Cell Preparation Seed MCF-7 cells in glass-bottom dishes Step2 2. Probe Incubation Add 20 µM Probe Incubate 30 min at 37°C Step1->Step2 Step3 3. Washing Wash 3x with PBS to remove excess probe Step2->Step3 Step4 4. Confocal Imaging Excitation: ~350 nm Emission: ~460 nm Step3->Step4

Fig 2: Experimental workflow for live-cell imaging of diol-containing biomarkers.

Troubleshooting & Best Practices

  • Autofluorescence Interference: If cellular autofluorescence obscures the probe's signal, ensure that the excitation laser power is optimized. The large Stokes shift of the benzoxazole core should naturally mitigate most endogenous NADH/FAD autofluorescence.

  • Buffer Incompatibility: Never use buffers containing polyols (e.g., glycerol, mannitol) or primary amines that can form Schiff bases with the probe. Always utilize standard PBS or HEPES (if strictly diol-free).

  • Oxidative Degradation: Boronic acids can be oxidized by hydrogen peroxide (H₂O₂) to phenols. If your biological system is under high oxidative stress, the probe may undergo oxidative cleavage, yielding a fluorescent phenol derivative. This dual-reactivity can be leveraged for ROS sensing but must be controlled for if saccharides are the primary target.

References

  • A novel acidic pH fluorescent probe based on a benzothiazole derivative ResearchGate[Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone MDPI[Link]

  • Molecular Boronic Acid-Based Saccharide Sensors ACS Publications / NIH PubMed Central[Link]

  • Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides The Journal of Physical Chemistry A / NIH PubMed Central[Link]

Method

Application Note: Ligand-Free Suzuki-Miyaura Cross-Coupling of (2-Aminobenzo[d]oxazol-6-yl)boronic Acid

Executive Summary The 2-aminobenzoxazole moiety is a privileged scaffold in medicinal chemistry, frequently embedded in kinase inhibitors and antimicrobial agents. To functionalize this core at the C6 position, (2-Aminob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminobenzoxazole moiety is a privileged scaffold in medicinal chemistry, frequently embedded in kinase inhibitors and antimicrobial agents. To functionalize this core at the C6 position, (2-Aminobenzo[d]oxazol-6-yl)boronic acid (CAS: 1404480-17-6)[1][2] serves as a highly versatile building block. Traditional Suzuki-Miyaura cross-coupling methodologies rely heavily on expensive, air-sensitive phosphine ligands to stabilize the palladium catalyst. However, for scalable drug development, "ligand-free" approaches utilizing simple palladium salts in aqueous media offer a greener, cost-effective, and highly efficient alternative[3]. This application note details the mechanistic rationale, optimization data, and a self-validating protocol for executing ligand-free cross-couplings with this specific boronic acid.

Mechanistic Insights & Causality

The success of a ligand-free Suzuki-Miyaura coupling hinges on controlling the in situ reduction and stabilization of the palladium catalyst.

  • Nanoparticle Stabilization: In the absence of phosphine or N-heterocyclic carbene (NHC) ligands, Pd(II) sources like Pd(OAc)₂ are reduced to Pd(0). Without stabilization, these Pd(0) species rapidly agglomerate into inactive "palladium black." By employing a solvent system of Water and Poly(ethylene glycol) (PEG), the PEG polymer chains act as a stabilizing matrix for the Pd(0) nanoparticles, maintaining a high active surface area for the oxidative addition of the aryl halide[3].

  • Aqueous Base Activation: The causality behind using water as a co-solvent is twofold. First, it solubilizes the inorganic base (e.g., Na₂CO₃). Second, the hydroxide/carbonate ions are mechanistically required to coordinate with the (2-Aminobenzo[d]oxazol-6-yl)boronic acid, converting it from a neutral, unreactive trigonal planar state into an electron-rich, tetrahedral boronate complex. This transition is mandatory to facilitate the transmetalation step with the organopalladium intermediate[3][4].

  • Low Catalyst Loading: Counterintuitively, lowering the Pd(OAc)₂ loading (e.g., to 0.4–5 mol%) often improves the reaction profile in ligand-free systems. High concentrations of unligated palladium increase the statistical probability of nanoparticle collision and subsequent deactivation[4][5].

Reaction Optimization Data

The following table summarizes quantitative data from field-proven ligand-free Suzuki-Miyaura systems that are highly adaptable to heterocyclic boronic acids.

Catalyst SystemSolvent MatrixBaseTempTimeAvg. Yield (%)Ref
Pd(OAc)₂ (5.0 mol%)H₂O / PEG-400 (1:1)Na₂CO₃50 °C2 h>90%[3]
Pd(OAc)₂ (0.4 mol%)H₂O (Microwave)Na₂CO₃150 °C10 min95%[4]
Pd/Fe₂O₃ (0.02 mol%)Aqueous EthanolK₂CO₃25 °C12 h85–95%[5]

Experimental Workflow Visualization

G A 1. Substrate Assembly (2-Aminobenzo[d]oxazol-6-yl)boronic acid + Aryl Halide B 2. Catalyst & Solvent Matrix Pd(OAc)2 (5 mol%) Na2CO3, H2O/PEG-400 (1:1) A->B C 3. Ligand-Free Coupling 50°C, 2-4 hrs (In situ Pd(0) NP formation) B->C D 4. In-Process Control (IPC) LC-MS & TLC Validation (Monitor for protodeboronation) C->D E 5. Aqueous Workup EtOAc Extraction & Phase Separation D->E F 6. Purification Silica Gel Chromatography (DCM:MeOH gradient) E->F G 7. Final Product C6-Aryl-2-aminobenzoxazole F->G

Caption: Workflow for the ligand-free Suzuki-Miyaura cross-coupling of benzoxazole boronic acids.

Self-Validating Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction using the H₂O/PEG system, which provides an optimal balance of scalability and mild conditions[3].

Step 1: Reagent Assembly
  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add (2-Aminobenzo[d]oxazol-6-yl)boronic acid (1.2 mmol, 213.5 mg)[1] and the desired aryl bromide or iodide (1.0 mmol).

  • Add Na₂CO₃ (3.0 mmol, 318 mg).

  • Causality: A 3-fold excess of base buffers the generation of HX acid during the catalytic cycle and ensures complete formation of the reactive boronate species.

Step 2: Solvent and Catalyst Addition
  • Add 2.0 mL of deionized water and 2.0 mL of PEG-400.

  • Add Pd(OAc)₂ (0.05 mmol, 11.2 mg, 5 mol%).

  • Self-Validation Checkpoint 1: The mixture will initially appear as a heterogeneous suspension. Upon stirring and slight warming, a color change from orange/brown to a dark, fine suspension indicates the successful in situ generation of Pd(0) nanoparticles.

Step 3: Reaction Execution
  • Seal the flask and heat the reaction mixture to 50 °C using a pre-calibrated oil bath or heating block.

  • Stir vigorously (800+ RPM) for 2 to 4 hours.

  • Causality: Vigorous stirring is critical in biphasic or micellar systems to maximize the interfacial surface area between the organic substrates and the aqueous palladium nanoparticles.

Step 4: In-Process Control (IPC) & Validation
  • After 2 hours, sample 10 µL of the organic phase, dilute in 1 mL of LC-MS grade Methanol, and analyze via LC-MS and TLC (Eluent: 5% MeOH in DCM).

  • Self-Validation Checkpoint 2 (Troubleshooting):

    • Scenario A (Ideal): Complete disappearance of the aryl halide mass peak; appearance of the coupled product mass. Proceed to Step 5.

    • Scenario B (Protodeboronation): If the aryl halide remains but the boronic acid is consumed, check the LC-MS for a mass corresponding to 2-aminobenzoxazole (M-43 from the boronic acid). This indicates protodeboronation. Corrective Action: In future runs, lower the temperature to 40 °C or switch to a weaker base like K₂CO₃ to slow down the degradation pathway.

Step 5: Workup and Isolation
  • Cool the reaction to room temperature.

  • Add 10 mL of Ethyl Acetate (EtOAc) and 5 mL of brine. Transfer to a separatory funnel.

  • Extract the aqueous PEG layer with EtOAc (3 × 10 mL).

  • Causality: PEG-400 is highly water-soluble; extracting with EtOAc effectively partitions the hydrophobic biaryl product into the organic phase while leaving the PEG, inorganic salts, and bulk palladium in the aqueous phase[3].

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to yield the pure C6-aryl-2-aminobenzoxazole derivative.

References

  • Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - RSC Publishing.
  • Phosphine-Free Palladium Acetate Catalyzed Suzuki Reaction in Water - Organic-Chemistry.org.
  • Ligand-Free Palladium Catalysis of the Suzuki Reaction in Water Using Microwave Heating - ACS Publications.
  • 1404480-17-6|(2-Aminobenzo[d]oxazol-6-yl)boronic acid - BLDpharm.
  • 1404480-17-6化工百科 - Chem960.

Sources

Application

Step-by-step laboratory synthesis of (2-Aminobenzo[d]oxazol-6-yl)boronic acid

Application Note: Laboratory Synthesis and Isolation of (2-Aminobenzo[d]oxazol-6-yl)boronic acid Executive Summary & Strategic Rationale (2-Aminobenzo[d]oxazol-6-yl)boronic acid (CAS 1404480-17-6) is a highly valuable bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Isolation of (2-Aminobenzo[d]oxazol-6-yl)boronic acid

Executive Summary & Strategic Rationale

(2-Aminobenzo[d]oxazol-6-yl)boronic acid (CAS 1404480-17-6) is a highly valuable bifunctional building block utilized in the discovery of kinase inhibitors and ubiquitin-specific peptidase 30 (USP30) modulators[1][2]. Because it possesses both a nucleophilic 2-amino group and an electrophilic boronic acid moiety, it is an ideal substrate for iterative Suzuki-Miyaura cross-coupling sequences.

Mechanistic Rationale for the Chosen Route: To ensure high regiocontrol and scalability, we avoid direct borylation of pre-formed benzoxazoles, which often requires harsh lithiation conditions that are incompatible with an unprotected primary amine. Instead, a bottom-up three-step approach is employed:

  • Regioselective Cyclization: We begin with 2-amino-5-bromophenol. Reaction with cyanogen bromide (BrCN) selectively forms a cyanamide intermediate at the aniline nitrogen, which immediately undergoes intramolecular trapping by the adjacent phenolic hydroxyl. This locks the bromine atom cleanly at the 6-position of the resulting benzoxazole[3][4].

  • Miyaura Borylation: The 2-amino-6-bromobenzo[d]oxazole is subjected to palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂). The mild conditions of the Miyaura borylation (KOAc, Pd(dppf)Cl₂) are highly tolerant of the unprotected 2-amino group, bypassing the need for Boc- or Cbz-protection[5][6].

  • Oxidative Cleavage: Finally, the pinacol ester is cleaved using sodium periodate (NaIO₄) and dilute HCl. NaIO₄ forms a cyclic periodate intermediate with the pinacol moiety, facilitating mild cleavage without the need for boiling concentrated acids that could degrade the benzoxazole core.

Synthetic Workflow Visualization

Pathway SM 2-Amino-5-bromophenol (Starting Material) Step1 Step 1: Cyanation & Cyclization Reagent: BrCN Solvent: MeOH/H2O Temp: RT, 2-4h SM->Step1 Int1 2-Amino-6-bromobenzo[d]oxazole (Intermediate 1) Step1->Int1 Step2 Step 2: Miyaura Borylation Reagent: B2pin2, Pd(dppf)Cl2, KOAc Solvent: 1,4-Dioxane Temp: 80°C, 12h Int1->Step2 Int2 Pinacol Boronic Ester (Intermediate 2) Step2->Int2 Step3 Step 3: Oxidative Cleavage Reagent: NaIO4, HCl Solvent: THF/H2O Temp: RT, 4h Int2->Step3 Product (2-Aminobenzo[d]oxazol-6-yl)boronic acid (Target Compound) Step3->Product

Figure 1: Three-step synthetic workflow for (2-Aminobenzo[d]oxazol-6-yl)boronic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Amino-6-bromobenzo[d]oxazole

Safety Warning: Cyanogen bromide (BrCN) is highly toxic, volatile, and can be absorbed through the skin. Conduct all operations in a well-ventilated fume hood. Keep a quench bath of alkaline sodium hypochlorite (bleach) ready.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-amino-5-bromophenol (1.88 g, 10.0 mmol) in a 1:1 mixture of MeOH and H₂O (20 mL).

  • Reagent Addition: Cool the mixture to 0 °C. Add cyanogen bromide (1.27 g, 12.0 mmol) portion-wise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours[2].

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction via LCMS. The reaction is complete when the starting material peak disappears, and a new peak at m/z 213/215 [M+H]⁺ (1:1 isotopic ratio indicating one bromine) emerges.

  • Workup & Isolation: Pour the mixture into ice water (50 mL) and slowly basify with saturated aqueous NaHCO₃ until the pH reaches ~8. The product will precipitate as a beige solid. Filter the solid, wash thoroughly with cold water to remove residual cyanamide byproducts, and dry under high vacuum.

Step 2: Synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-6-bromobenzo[d]oxazole (2.13 g, 10.0 mmol), bis(pinacolato)diboron (3.81 g, 15.0 mmol), and anhydrous potassium acetate (2.94 g, 30.0 mmol)[6][7].

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (30 mL). Sparge the suspension with argon or nitrogen for 15 minutes. Causality Note: Oxygen readily inserts into the Pd-B bond of the catalytic intermediate, leading to protodeboronation or oxidative homocoupling (forming biphenyl impurities).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%). Sparge for an additional 5 minutes, then seal the flask.

  • Propagation: Heat the mixture to 80 °C in an oil bath for 12 hours.

  • IPC & Self-Validation: A color change from reddish-brown to black indicates catalyst deactivation/completion. LCMS should show complete consumption of the bromide and the appearance of the pinacol ester at m/z 261 [M+H]⁺.

  • Workup & Isolation: Cool to room temperature. Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts, washing the pad with EtOAc (50 mL). Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the intermediate as a crystalline solid.

Step 3: Deprotection to (2-Aminobenzo[d]oxazol-6-yl)boronic acid
  • Reaction Setup: Dissolve the pinacol ester intermediate (2.60 g, 10.0 mmol) in a 4:1 mixture of THF and H₂O (25 mL).

  • Oxidation: Add sodium periodate (NaIO₄) (6.42 g, 30.0 mmol) and stir at room temperature for 30 minutes. The mixture will become a thick white suspension.

  • Hydrolysis: Add 1N aqueous HCl (12.0 mL, 12.0 mmol) dropwise. Stir the reaction at room temperature for 4 hours.

  • IPC & Self-Validation: Monitor by LCMS. The desired boronic acid will appear at m/z 179 [M+H]⁺. Analytical Quirks: Boronic acids often undergo on-column dehydration during LCMS analysis, so you may also observe the boroxine trimer mass.

  • Workup & Isoelectric Isolation: Dilute the mixture with EtOAc (30 mL) and separate the layers. The organic layer contains the cleaved pinacol and iodine byproducts. Retain the aqueous layer, which contains the protonated product. Carefully adjust the aqueous layer to pH ~6.5 using 1N NaOH.

    • Causality Note: The target molecule is amphoteric. At pH < 4, the benzoxazole amine is protonated (water-soluble). At pH > 9, the boronic acid forms an anionic boronate (water-soluble). Precipitation occurs strictly at the isoelectric point.

  • Filter the resulting precipitate, wash with ice-cold water, and dry under vacuum to afford the pure (2-Aminobenzo[d]oxazol-6-yl)boronic acid.

Quantitative Data Summary

The table below summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis across all three steps.

StepReagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole
1 2-Amino-5-bromophenol188.021.001.88 gStarting Material
1 Cyanogen bromide (BrCN)105.921.201.27 gElectrophile
1 MeOH / H₂O (1:1)N/ASolvent20 mLReaction Medium
2 2-Amino-6-bromobenzo[d]oxazole213.031.002.13 gIntermediate 1
2 Bis(pinacolato)diboron (B₂pin₂)253.941.503.81 gBoron Source
2 Potassium acetate (KOAc)98.143.002.94 gBase
2 Pd(dppf)Cl₂·CH₂Cl₂816.640.05408 mgCatalyst
2 1,4-Dioxane (Anhydrous)N/ASolvent30 mLReaction Medium
3 Pinacol Ester Intermediate260.101.002.60 gIntermediate 2
3 Sodium periodate (NaIO₄)213.893.006.42 gOxidant
3 1N HCl (aq)36.461.2012.0 mLAcid Catalyst
3 THF / H₂O (4:1)N/ASolvent25 mLReaction Medium

References

  • Cyano-substituted heterocycles with activity as inhibitors of USP30 - Google Patents Source: US Patent 10927110B2. Details the synthesis of 2-amino-6-bromobenzo[d]oxazole using 2-amino-5-bromophenol and cyanogen bromide. URL:2[2]

  • 1404480-17-6 | (2-Aminobenzo[d]oxazol-6-yl)boronic acid - BLDpharm Source: BLD Pharmatech Ltd. Commercial catalog and analytical reference standards for the target compound. URL:1[1]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications - MDPI Source: Molecules 2025, 30, 3723. Outlines general Miyaura borylation procedures and catalyst selection for heterocyclic halides. URL:6[6]

  • Selected Publications and Patents from 2005–2019 - Curia Global Source: Organic Process Research & Development 2017, 21(1), 65-74. Provides mechanistic insights into the scale-up and optimization of Miyaura borylation processes. URL:5[5]

  • Hmox1 inducers - Google Patents Source: US Patent Application 20240051952A1. Details experimental procedures for the cyclization of aminophenols utilizing cyanogen bromide. URL:4[4]

Sources

Technical Notes & Optimization

Troubleshooting

Core Problem: The Mechanistic Fragility of (2-Aminobenzo[d]oxazol-6-yl)boronic acid

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This guide provides advanced troubleshooting and field-proven methodologies for mitigating the degradation of (2-Aminobenzo[d]oxazol-6-yl)boronic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This guide provides advanced troubleshooting and field-proven methodologies for mitigating the degradation of (2-Aminobenzo[d]oxazol-6-yl)boronic acid during Suzuki-Miyaura reactions.

By synthesizing mechanistic insights with self-validating experimental designs, this guide empowers researchers to control the kinetic competition between productive cross-coupling and destructive protodeboronation.

(2-Aminobenzo[d]oxazol-6-yl)boronic acid is notoriously difficult to couple due to its high propensity for protodeboronation —the hydrolytic cleavage of the carbon-boron (C-B) bond to yield 2-aminobenzoxazole (Ar-H) and boric acid.

The fragility of this specific molecule is driven by two structural factors:

  • Electron-Deficient Core : The benzoxazole ring is highly electronegative. When exposed to aqueous base, the boronic acid forms a trihydroxyboronate anion [ArB(OH)3​]− . The electron-withdrawing heterocycle stabilizes the forming aryl carbanion transition state, drastically lowering the activation energy for C-B bond heterolysis[1].

  • Zwitterionic Fragmentation : The 2-amino group and the basic nitrogen in the oxazole ring can protonate at neutral to mildly basic pH, forming a zwitterionic species. This internal charge distribution facilitates a rapid, unimolecular fragmentation of the C-B bond, a phenomenon similarly observed in 2-pyridylboronic acids[2].

G BA (2-Aminobenzo[d]oxazol-6-yl) boronic acid Boronate Boronate Anion [Ar-B(OH)3]- BA->Boronate Fast Equilibrium Degradation 2-Aminobenzoxazole (Protodeboronation Byproduct) BA->Degradation Zwitterionic Fragmentation (Neutral pH) Base Aqueous Base (OH-) Base->Boronate Product Cross-Coupled Product (Desired Pathway) Boronate->Product Transmetalation (k_TM) Boronate->Degradation Hydrolysis (k_PDB) Pd Pd(II)-Ar' Catalyst Complex Pd->Product

Kinetic competition between productive transmetalation and destructive protodeboronation.

Troubleshooting FAQs

Q1: I am using standard Suzuki conditions (Pd(PPh3)4, Na2CO3, H2O/Dioxane), but my LC-MS only shows a mass of 134.1 Da (2-aminobenzoxazole). What is happening? A1: Your boronic acid is undergoing base-catalyzed protodeboronation before the palladium cycle can capture it. Strong aqueous bases like Na2CO3 or NaOH drive the rapid formation of the boronate anion, which subsequently hydrolyzes[3]. Furthermore, Pd(PPh3)4 is a relatively slow catalyst; the rate of protodeboronation ( kPDB​ ) is vastly outcompeting the rate of transmetalation ( kTM​ ).

Q2: How do I shift the kinetics to favor transmetalation ( kTM​>kPDB​ )? A2: You must intervene on two fronts:

  • Accelerate the Catalyst : Switch to a highly active precatalyst with a bulky biaryl monophosphine ligand (e.g., XPhos Pd G2 or SPhos Pd G2). These ligands dramatically accelerate oxidative addition and transmetalation, ensuring the boronic acid is consumed productively the moment it is activated[4].

  • Control Boronic Acid Speciation : Use a mild, buffering base like K3PO4 to limit the absolute concentration of the highly reactive [ArB(OH)3​]− anion at any given time[3].

Q3: What is the "Slow-Release" strategy, and why is it recommended for this substrate? A3: The slow-release strategy involves masking the boronic acid as a MIDA (N-methyliminodiacetic acid) ester. Under tailored biphasic conditions, the MIDA ester slowly hydrolyzes to release the free boronic acid. Because the highly active Pd catalyst is waiting in the organic phase, it immediately consumes the free boronic acid. This keeps the steady-state concentration of the vulnerable boronic acid near zero, preventing its accumulation and subsequent degradation[5].

Quantitative Data: Condition Optimization

The following table summarizes the causal impact of different reaction parameters on the stability and coupling efficiency of highly electron-deficient heteroaryl boronic acids.

StrategyCatalyst SystemBase / Solvent SystemRelative Protodeboronation RateExpected Coupling Yield
Standard (Unoptimized) Pd(PPh3)4 (5 mol%)Na2CO3 / H2O-Dioxane (High pH)Very High ( t1/2​ < 5 mins)< 10% (Major product is Ar-H)
pH-Controlled Buffer Pd(dppf)Cl2 (5 mol%)K2CO3 / H2O-Dioxane (Mild pH)Moderate (Zwitterion risk)30 - 50%
Anhydrous / Fluoride Pd(OAc)2 + SPhosCsF / Isopropanol or TolueneLow (No aqueous hydrolysis)60 - 75%
Slow-Release (MIDA) XPhos Pd G2 (2 mol%)K3PO4 / H2O-THF (1:10 ratio)Extremely Low (Steady-state control)> 85%

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to verify that the mechanistic logic is functioning as intended during the experiment.

Protocol A: The Slow-Release Suzuki-Miyaura Workflow

Causality: By utilizing a MIDA ester and a fast-acting Buchwald precatalyst, the rate of boronic acid release becomes the rate-limiting step, ensuring kTM​>kPDB​ [4][5].

Step-by-Step Methodology:

  • Preparation : In a nitrogen-filled glovebox, add the aryl halide (1.0 eq), (2-Aminobenzo[d]oxazol-6-yl)boronic acid MIDA ester (1.2 eq), anhydrous K3PO4 (3.0 eq), and XPhos Pd G2 (2 mol%) to a flame-dried reaction vial equipped with a stir bar.

  • Solvent Addition : Seal the vial with a PTFE septum cap and remove it from the glovebox. Inject a thoroughly degassed mixture of THF and H2O (10:1 v/v, 0.2 M relative to the aryl halide).

  • Initiation : Heat the reaction to 45 °C under vigorous stirring (1000 rpm) to ensure optimal biphasic mixing.

  • Validation Checkpoint (t = 60 mins) : Extract a 10 µL aliquot from the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Validation Logic: Calculate the ratio of [Remaining MIDA Ester] : [Cross-Coupled Product] : [2-Aminobenzoxazole Byproduct].

    • Troubleshooting: If the MIDA ester is fully depleted but the Ar-H byproduct is high, the base is too strong (hydrolysis outpaced transmetalation). Action: Lower the temperature to 35 °C or reduce water content. If the MIDA ester is intact and no product is formed, hydrolysis is too slow. Action: Increase temperature to 60 °C.

  • Workup : Once the aryl halide is consumed, cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Workflow S1 1. Masking Use MIDA Ester S2 2. Setup Add Ar-X & Pd S1->S2 S3 3. Solvent Degassed THF/H2O S2->S3 S4 4. Initiation Add K3PO4 (Mild) S3->S4 S5 5. Validation LC-MS Ratio Check S4->S5

Step-by-step self-validating workflow for the slow-release Suzuki-Miyaura coupling strategy.
Protocol B: Anhydrous Fluoride-Promoted Coupling

Causality: Water and hydroxide ions are the primary drivers of C-B bond heterolysis. By eliminating water and using CsF, fluoride acts as the nucleophile to form a reactive fluoroborate species [ArBF3​]− in situ, which undergoes transmetalation without triggering aqueous hydrolytic pathways[6].

Step-by-Step Methodology:

  • Preparation : In a glovebox, combine the aryl halide (1.0 eq), free (2-Aminobenzo[d]oxazol-6-yl)boronic acid (1.5 eq), anhydrous CsF (3.0 eq), Pd(OAc)2 (5 mol%), and SPhos (10 mol%) in a reaction vessel.

  • Solvent Addition : Inject anhydrous, degassed Toluene or Isopropanol (0.15 M).

  • Initiation : Heat to 80 °C. The high temperature is required to overcome the lattice energy of CsF and drive the formation of the fluoroborate intermediate.

  • Validation Checkpoint (t = 30 mins) : Analyze via 11B NMR or LC-MS.

    • Validation Logic: The presence of the desired cross-coupled mass and the absence of the 134.1 Da byproduct confirms that the anhydrous activation is successfully bypassing the protodeboronation pathway.

  • Workup : Filter the crude mixture through a pad of Celite to remove insoluble fluoride salts, concentrate under reduced pressure, and purify.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society (2021). URL:[Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides Chemical Communications / RSC Publishing (2010). URL:[Link]

  • Protodeboronation Wikipedia, The Free Encyclopedia. URL:[Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface National Institutes of Health (PMC) / JACS (2020). URL:[Link]

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling University of Bristol / Angewandte Chemie (2010). URL:[Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts Organic Process Research & Development / ACS Publications (2019). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in (2-Aminobenzo[d]oxazol-6-yl)boronic acid Suzuki Couplings

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving (2-Aminobenzo[d]oxazol-6-yl)boronic acid. This resource is designed for researchers, chemists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving (2-Aminobenzo[d]oxazol-6-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges such as low conversion, significant side product formation, or reaction failure. The unique electronic properties and potential instability of this heteroaromatic boronic acid necessitate a nuanced approach to reaction optimization. This guide provides in-depth, cause-and-effect troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has stalled with significant starting material remaining. What is the most likely cause?

Low or incomplete conversion is the most common issue and can often be traced back to three primary areas: the integrity of the boronic acid, the activity of the catalytic system, or suboptimal reaction conditions.[1]

A1: Initial Diagnostic Checks

  • Assess Boronic Acid Quality & Stability: (2-Aminobenzo[d]oxazol-6-yl)boronic acid, like many heteroaromatic boronic acids, is susceptible to degradation, primarily through protodeboronation (replacement of the C-B bond with a C-H bond).[2][3] This process is often accelerated by aqueous basic conditions, which are typical for Suzuki couplings.[4]

    • What to do: Before starting, verify the purity of your boronic acid via ¹H NMR or LC-MS. Look for the absence of the corresponding deboronated product, 2-aminobenzo[d]oxazole. If you suspect degradation, consider using the boronic acid as its more stable pinacol ester derivative. Boronic esters can be prepared via Miyaura borylation or purchased, and they often show greater stability.[2][4][5]

  • Evaluate the Palladium Catalyst and Ligand: The activity of the palladium catalyst is paramount.

    • Catalyst Oxidation: The active Pd(0) species is easily oxidized by atmospheric oxygen, rendering it inactive.[1] Similarly, phosphine ligands can be oxidized, which prevents them from coordinating to the palladium center.[1]

    • Inefficient Precatalyst Activation: Many common precatalysts, like Pd(OAc)₂, are Pd(II) sources that must be reduced in situ to the active Pd(0) state. Inefficient reduction can stall the catalytic cycle before it even begins.[1][6]

    • What to do:

      • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by performing several freeze-pump-thaw cycles.[1]

      • Use Fresh Reagents: Use a fresh bottle of palladium catalyst and ligand. Older sources of catalysts like Pd₂(dba)₃ can degrade over time.[1]

      • Consider a Modern Precatalyst: Switch to a well-defined Pd(0) source like Pd(PPh₃)₄ or, preferably, a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These systems are designed for reliable and rapid formation of the active catalytic species.[1]

Q2: I'm observing significant formation of a byproduct that appears to be the homocoupled dimer of my boronic acid. How can I prevent this?

The formation of a biaryl product derived from the coupling of two boronic acid molecules is a classic side reaction, often driven by the presence of oxygen.[1][7]

A2: Minimizing Homocoupling

  • Improve Degassing: This is the most critical step. Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1] Re-evaluate and intensify your degassing procedure.

  • Use a Pd(0) Source: As mentioned above, using a Pd(II) precatalyst like Pd(OAc)₂ can sometimes lead to homocoupling during the in situ reduction step, where the boronic acid itself can act as a reducing agent.[1] Starting with a true Pd(0) source such as Pd(PPh₃)₄ can mitigate this specific pathway.

  • Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can increase the statistical probability of homocoupling. Use a stoichiometry of 1.1–1.5 equivalents of the boronic acid relative to the aryl halide.

Q3: My yield is low, and I've confirmed my starting materials are pure and my degassing is thorough. What should I optimize next?

Once reagent quality is confirmed, the interplay between the ligand, base, and solvent becomes the critical area for optimization. The electronic and steric properties of the (2-Aminobenzo[d]oxazol-6-yl) moiety require a carefully selected catalytic system.

A3: Systematic Optimization of the Catalytic System

The 2-amino group makes the benzoxazole ring system electron-rich and introduces a potentially coordinating Lewis basic site. This can pose challenges for the catalytic cycle.[8]

  • Ligand Selection is Crucial: Standard ligands like PPh₃ are often insufficient for challenging substrates. For electron-rich or N-heterocyclic partners, bulky and electron-rich ligands are required to promote the key steps of oxidative addition and reductive elimination.[9][]

    • Recommended Ligands for Screening:

      • Dialkylbiarylphosphines (Buchwald Ligands): SPhos, RuPhos, and XPhos are excellent starting points. They have proven highly effective for coupling nitrogen-containing heterocycles.[8][9]

      • N-Heterocyclic Carbenes (NHCs): NHC-based palladium complexes are also highly active and can be effective for sterically demanding couplings.[6][11]

  • Base and Solvent Screening: The base is not merely a spectator; it activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[12][13] The effectiveness of a base is highly dependent on the solvent system.

    • What to do: Set up a small-scale reaction screen to test different combinations. A typical screen is outlined in the table and protocol below.

Data Presentation & Experimental Protocols
Table 1: Recommended Screening Conditions for Optimizing (2-Aminobenzo[d]oxazol-6-yl)boronic acid Couplings
Entry Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent System (v/v) Temperature (°C) Notes
1Pd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (2.0)1,4-Dioxane / H₂O (5:1)100A robust starting point for many heteroaryl couplings.[9]
2Pd₂(dba)₃ (2%)XPhos (4%)K₂CO₃ (2.0)Toluene / H₂O (4:1)110Good for less polar substrates; K₂CO₃ is a common choice.[1][14]
3Pd(OAc)₂ (2%)RuPhos (4%)Cs₂CO₃ (2.0)THF / H₂O (4:1)80Cs₂CO₃ is a stronger, more soluble base that can be effective.[14]
4XPhos Pd G3 (2%)(Integral to precatalyst)K₃PO₄ (2.0)2-MeTHF / H₂O (10:1)100Modern precatalyst in a greener solvent alternative.
5Pd(dppf)Cl₂ (3%)(Integral to catalyst)Na₂CO₃ (2.0)DMF / H₂O (5:1)90A classic catalyst; DMF can aid solubility of polar substrates.[15]
Protocol 1: General Procedure for Small-Scale Suzuki Coupling Optimization

This protocol describes a general method for screening the conditions listed in Table 1.

Materials:

  • (2-Aminobenzo[d]oxazol-6-yl)boronic acid (or pinacol ester)

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium source (e.g., Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Reaction vials with screw caps and septa

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a 2-dram vial equipped with a magnetic stir bar, add the aryl halide (0.1 mmol, 1.0 equiv), (2-Aminobenzo[d]oxazol-6-yl)boronic acid (0.15 mmol, 1.5 equiv), and the base (0.2 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., 0.002 mmol Pd₂(dba)₃) and the ligand (e.g., 0.004 mmol SPhos) in a small amount of the organic solvent. Add this catalyst solution to the main reaction vial. Note: If using an air-stable precatalyst, it can be added directly with the other solids.

  • Solvent Addition: Add the organic solvent (e.g., 1.0 mL of 1,4-Dioxane) and degassed water (e.g., 0.2 mL) to the vial.

  • Degassing: Seal the vial with the septum cap. Purge the vial with inert gas for 5-10 minutes by inserting a needle connected to the gas line through the septum and a second needle as an outlet.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir vigorously for the intended reaction time (e.g., 4-24 hours).

  • Analysis: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC, LC-MS, or ¹H NMR to determine the conversion and yield.

Visualizing the Chemistry: Mechanisms and Workflows

Understanding the underlying chemical processes is key to effective troubleshooting. The following diagrams illustrate the main catalytic cycle, a critical side reaction, and a logical troubleshooting workflow.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar²-B(OH)₃⁻ (from Boronic Acid + Base) DiarylPd Ar¹-Pd(II)-Ar² L₂ Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim Ar¹-Ar² (Product) RedElim->Pd0

Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Protodeboronation Side Reaction

Protodeboronation BoronicAcid (Aminobenzoxazolyl)-B(OH)₂ Process Protodeboronation BoronicAcid->Process H₂O, Base, Heat label_node This reaction consumes the boronic acid, preventing it from participating in the desired Suzuki coupling, thus lowering the yield. SideProduct (Aminobenzoxazolyl)-H (Undesired Byproduct) Process->SideProduct

Caption: The undesired protodeboronation pathway that consumes the boronic acid starting material.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed q1 Check Reagent Quality (Boronic Acid, Pd Catalyst, Ligand, Base) start->q1 a1_ok Reagents OK q1->a1_ok Yes a1_bad Degradation Found q1->a1_bad No q2 Review Reaction Setup (Degassing, Temperature, Stirring) a1_ok->q2 fix1 Source Fresh Reagents Use Pinacol Ester Improve Storage/Handling a1_bad->fix1 fix1->start Re-run a2_ok Setup OK q2->a2_ok Yes a2_bad Deficiencies Found q2->a2_bad No q3 Optimize Catalytic System (Ligand, Base, Solvent) a2_ok->q3 fix2 Improve Degassing Protocol Optimize Temperature Ensure Vigorous Stirring a2_bad->fix2 fix2->start Re-run a3_ok Yield Improved q3->a3_ok Yes a3_bad Still Low Yield q3->a3_bad No fix3 Screen Ligands (e.g., SPhos) Screen Bases (e.g., K₃PO₄) Screen Solvents (e.g., Dioxane) q3->fix3 end_good Reaction Optimized a3_ok->end_good end_bad Consult Specialist/ Consider Alternative Route a3_bad->end_bad fix3->start Re-run Screen

Caption: A step-by-step decision tree for systematically troubleshooting low-yield Suzuki reactions.

References
  • C. F. R. A. C. Lima, J. R. M. Pinto, M. A. F. Ribeiro, A. M. S. Silva, L. M. N. B. F. Santos. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.

  • Frontiers in Chemistry. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.

  • Dakenchem. (2026). Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids. Dakenchem.

  • P. A. Cox, M. Reid, A. G. Leach, A. D. Campbell, E. J. King, G. C. Lloyd-Jones. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

  • D. Wang, O. Rahman, M. D. G. O'Nele, M. Szostak. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis.

  • S. R. K. M. B. R. P. V. R. P. A. S. B. K. P. N. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). ACS Medicinal Chemistry Letters.

  • M. B. Gawande, R. K. Pandey, V. D. B. C. Ramaswamy. (2016). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules.

  • Y. O. T. K. C. Z. Z. C. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.

  • PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed.

  • J. P. Stambuli, C. D. Incarvito, M. Bühl, J. F. Hartwig. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society.

  • C. F. R. A. C. Lima, J. R. M. Pinto, M. A. F. Ribeiro, A. M. S. Silva, L. M. N. B. F. Santos. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.

  • P. A. Cox, A. G. Leach, G. C. Lloyd-Jones. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.

  • White Rose eTheses Online. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online.

  • A. F. Littke, L. M. Soumillon, G. C. Fu. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry.

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia.

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.

  • K. M. G. L. A. S. J. M. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry.

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.

  • PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • X. Li, et al. (2024). Aminative Suzuki–Miyaura coupling. Science.

  • M. A. M. A. A. B. H. K. S. A. A. A. S. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules.

  • wwjmrd.com. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com.

  • BOC Sciences. (2023). Applications of Suzuki Coupling Reaction. BOC Sciences.

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.

  • J. D. Bailey, S. D. Bagley, J. P. Morken. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters.

  • Reddit. (2026). Struggling on suzuki couplings. Reddit.

  • K. M. Borys, D. Wieczorek, M. Tarkowska, A. Jankowska, J. Lipok, A. Adamczyk-Woźniak. (2021). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules.

  • A. A. Deniz, T. D. W. Claridge, G. M. Burslem, B. G. Davis. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences.

  • Domainex. (2024). Aminative Suzuki-Miyaura Coupling. Domainex.

  • PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.

  • M. F. C. C. M. Proença, M. M. M. Pinto. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.

  • ResearchGate. (2000). Stability of 2-aminobenzoxazole and 2-aminobenzimidazole heterocycles in reactions with propylene oxide. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Steric Hindrance in the Coupling of (2-Aminobenzo[d]oxazol-6-yl)boronic acid

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting and practical guidance for a particularly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting and practical guidance for a particularly challenging substrate: (2-Aminobenzo[d]oxazol-6-yl)boronic acid. Our focus is on overcoming the inherent steric and electronic challenges encountered during cross-coupling reactions, enabling you to achieve higher yields and cleaner reaction profiles.

The structure of (2-Aminobenzo[d]oxazol-6-yl)boronic acid presents a unique set of challenges. The boronic acid moiety at the 6-position is flanked by the fused oxazole ring, and the 2-amino group introduces both electronic effects and the potential for catalyst inhibition through chelation. This guide provides a systematic approach to troubleshooting common issues and optimizing your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common questions and provide systematic solutions for optimizing the coupling reactions of (2-Aminobenzo[d]oxazol-6-yl)boronic acid.

Q1: My Suzuki-Miyaura coupling reaction with (2-Aminobenzo[d]oxazol-6-yl)boronic acid is resulting in low to no yield. What are the primary factors to investigate?

A1: Low conversion in sterically demanding Suzuki-Miyaura couplings is a common hurdle. The steric bulk around the boronic acid and the electronic nature of the 2-aminobenzoxazole core can significantly impede the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The primary aspects to evaluate are your catalyst system (palladium precursor and ligand), the choice of base, and the reaction temperature.

Here is a logical workflow to troubleshoot this issue:

Troubleshooting Workflow for Low Yield

start Low Yield Observed catalyst Evaluate Catalyst System (Ligand & Precursor) start->catalyst Initial Check base Optimize Base Selection catalyst->base If no improvement success Improved Yield catalyst->success conditions Adjust Reaction Conditions (Solvent & Temperature) base->conditions If still low yield base->success reagents Assess Reagent Quality & Stoichiometry conditions->reagents Final Check conditions->success reagents->catalyst Re-evaluate with pure reagents reagents->success

Caption: A systematic approach to troubleshooting low-yield Suzuki-Miyaura couplings.

1. Catalyst and Ligand Selection: The Most Critical Factor

Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates. You should employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is necessary to facilitate oxidative addition and subsequent steps.[1]

Ligand TypeRecommended LigandsRationale
Bulky, Electron-Rich Phosphines SPhos, XPhos, RuPhosThese ligands are known to be highly effective for sterically demanding couplings, including those involving heteroaryl boronic acids.[2] They accelerate reductive elimination and stabilize the active catalyst.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesNHC ligands are strong σ-donors and can be very effective in promoting the coupling of sterically hindered substrates.[3]

2. Base Selection: Activating the Boronic Acid

The base plays a crucial role in activating the boronic acid for transmetalation. For hindered substrates, a moderately strong base is often preferred to minimize side reactions.

BaseRecommended OptionsConsiderations
Inorganic Bases K₃PO₄, Cs₂CO₃These are often the bases of choice for challenging Suzuki couplings. K₃PO₄ is a versatile and effective base, while Cs₂CO₃ can sometimes offer improved results due to its higher solubility in organic solvents.[1]
Organic Bases DBU, Et₃NWhile less common for Suzuki couplings, organic bases can be explored, particularly if your substrate is sensitive to strong inorganic bases.

3. Solvent and Temperature Optimization

The choice of solvent can significantly impact the solubility of your reagents and the stability of the catalytic species.

  • Recommended Solvents: Anhydrous and degassed aprotic polar solvents such as dioxane , toluene , or DMF are commonly used. A mixture of an organic solvent with water (e.g., dioxane/water) is often employed to facilitate the dissolution of the base.

  • Temperature: Increasing the reaction temperature (e.g., 80-110 °C) can provide the necessary activation energy to overcome the steric barrier.[4] However, be mindful that higher temperatures can also lead to catalyst decomposition and side reactions like protodeboronation.

Q2: I am observing significant protodeboronation of my (2-Aminobenzo[d]oxazol-6-yl)boronic acid. How can I minimize this side reaction?

A2: Protodeboronation is a common side reaction, especially with electron-rich or sterically hindered heteroaryl boronic acids. This issue is often exacerbated by the presence of water and elevated temperatures.

Strategies to Mitigate Protodeboronation

start Protodeboronation Observed anhydrous Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) start->anhydrous boronate Convert to Boronate Ester (e.g., pinacol ester) start->boronate catalyst Use a Highly Active Catalyst (e.g., Pd precatalyst with SPhos/XPhos) start->catalyst temp Lower Reaction Temperature start->temp success Reduced Protodeboronation anhydrous->success boronate->success catalyst->success temp->success

Caption: Key approaches to minimize protodeboronation in Suzuki-Miyaura couplings.

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation. The boronate ester can then be used directly in the coupling reaction.

  • Highly Active Catalysts: Employing a highly active catalyst system (as described in Q1) can increase the rate of the desired cross-coupling reaction, making it more competitive with the protodeboronation pathway. The use of palladium precatalysts can ensure the rapid generation of the active Pd(0) species.[5]

  • Anhydrous Conditions: While some water is often necessary to dissolve the base, using rigorously dried and degassed solvents can help minimize protodeboronation.

  • Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help compensate for some loss due to this side reaction.

Q3: Are there alternative coupling reactions I should consider if the Suzuki-Miyaura coupling proves to be unsuccessful?

A3: Yes, if the Suzuki-Miyaura coupling fails to provide satisfactory results, the Chan-Lam coupling is an excellent alternative to explore. This reaction couples aryl boronic acids with amines or alcohols and is catalyzed by copper complexes.

Chan-Lam Coupling:

The Chan-Lam coupling can be a powerful tool for forming C-N bonds and is often tolerant of a wide range of functional groups.[6][7] Given that your substrate has a 2-amino group, you could explore coupling it with a different boronic acid via an N-arylation reaction.

  • Typical Conditions: Copper(II) acetate is a common catalyst, often used in the presence of a ligand like pyridine or 1,10-phenanthroline. The reaction is frequently run at room temperature and open to the air.[3][6]

  • Nickel-Catalyzed Chan-Lam Coupling: Recent advances have also shown that nickel catalysts can be effective for Chan-Lam couplings, sometimes offering advantages in terms of reaction times and yields.[1][8]

Experimental Protocols

The following protocols are provided as a starting point for your experiments and should be optimized for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of (2-Aminobenzo[d]oxazol-6-yl)boronic acid

This protocol is adapted from successful couplings of structurally similar 2-aminobenzoxazole derivatives.[9][10]

  • Reaction Setup:

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), (2-Aminobenzo[d]oxazol-6-yl)boronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition:

    • In a separate vial, weigh out the palladium precatalyst (e.g., SPhos-Pd-G2, 2 mol%) and add it to the reaction flask under a positive flow of inert gas.

  • Solvent Addition:

    • Add anhydrous, degassed dioxane and water (e.g., a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl halide should be between 0.1 and 0.5 M.

  • Reaction:

    • Place the sealed reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

setup 1. Reaction Setup (Reagents & Base in Flask) inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert catalyst 3. Catalyst Addition (Under Inert Gas) inert->catalyst solvent 4. Solvent Addition (Degassed Solvents) catalyst->solvent reaction 5. Reaction (Heating & Stirring) solvent->reaction workup 6. Work-up (Extraction & Washing) reaction->workup purify 7. Purification (Chromatography) workup->purify

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Chan-Lam N-Arylation

This protocol is based on established methods for the copper-catalyzed N-arylation of heterocyclic amines.[3]

  • Reaction Setup:

    • To a round-bottom flask, add Cu(OAc)₂ (10 mol%), the aryl boronic acid (1.2 equiv.), the 2-aminobenzoxazole derivative (1.0 equiv.), and a magnetic stir bar.

  • Solvent and Base Addition:

    • Add acetonitrile as the solvent, followed by the addition of a base such as K₃PO₄ (2.0 equiv.).

  • Reaction:

    • Stir the reaction mixture at room temperature, open to the air, for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of Celite and wash with an organic solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available from: [Link]

  • Wikipedia. Chan–Lam coupling. Available from: [Link]

  • Gurrath, M., et al. Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate. Available from: [Link]

  • Anonymous. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). PMC. Available from: [Link]

  • Sreelatha, A., et al. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. PMC. Available from: [Link]

  • Billingsley, K. L., et al. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available from: [Link]

  • Anonymous. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). ACS Publications. Available from: [Link]

  • Philip, R. M., et al. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. ResearchGate. Available from: [Link]

  • Khan, I., et al. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC. Available from: [Link]

  • Wikipedia. Chan–Lam coupling. Available from: [Link]

  • Anonymous. 2-aminobenzoxazole derivatives and combinatorial libraries thereof. Google Patents.
  • Rao, K. S., & Wu, T.-S. Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids. ResearchGate. Available from: [Link]

  • Anonymous. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available from: [Link]

  • Anonymous. Coupling reaction between various benzoxazoles and secondary amines. ResearchGate. Available from: [Link]

  • Anonymous. Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Dreher, S. D., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available from: [Link]

Sources

Optimization

Preventing homocoupling byproducts in (2-Aminobenzo[d]oxazol-6-yl)boronic acid synthesis

Technical Support Center: (2-Aminobenzo[d]oxazol-6-yl)boronic acid Synthesis A Guide to Preventing Homocoupling Byproducts Welcome to the technical support center for the synthesis of (2-Aminobenzo[d]oxazol-6-yl)boronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2-Aminobenzo[d]oxazol-6-yl)boronic acid Synthesis

A Guide to Preventing Homocoupling Byproducts

Welcome to the technical support center for the synthesis of (2-Aminobenzo[d]oxazol-6-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block and encountering challenges with the formation of homocoupling byproducts. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot and optimize your synthetic procedures.

(2-Aminobenzo[d]oxazol-6-yl)boronic acid is a key intermediate in the development of various pharmaceutical agents. However, its synthesis, often involving palladium-catalyzed borylation reactions, can be plagued by the formation of a symmetrical biaryl byproduct through homocoupling. This not only reduces the yield of the desired product but also introduces significant purification challenges. This guide provides a detailed, question-and-answer-based approach to understanding and mitigating this common side reaction.

Frequently Asked Questions (FAQs)

Q1: What exactly is homocoupling in the context of boronic acid synthesis, and why is it a significant problem?

A1: Homocoupling is a side reaction where two molecules of the boronic acid (or its precursor) react with each other to form a symmetrical biaryl dimer.[1] In the synthesis of (2-Aminobenzo[d]oxazol-6-yl)boronic acid, this results in the formation of 6,6'-bi(benzo[d]oxazol)-2,2'-diamine. This side reaction is problematic for several reasons:

  • Reduced Yield: It consumes the starting material, directly lowering the yield of the desired boronic acid.

  • Complicated Purification: The homocoupled byproduct often has similar solubility and chromatographic properties to the desired product, making its removal difficult and requiring extensive purification steps like column chromatography or recrystallization.[1][2]

  • Inaccurate Stoichiometry in Subsequent Reactions: If not completely removed, the homocoupled impurity can interfere with subsequent reactions, such as Suzuki-Miyaura cross-couplings, leading to inaccurate stoichiometric ratios and the generation of further impurities.

Q2: What are the primary mechanistic causes of boronic acid homocoupling?

A2: The formation of homocoupling byproducts is primarily mediated by the palladium catalyst and is heavily influenced by the presence of oxygen and the oxidation state of the palladium.[1][3][4] There are two well-established pathways:

  • Oxygen-Mediated Homocoupling: This is the most common cause. Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) peroxo complex.[5][6] This complex then reacts with two molecules of the boronic acid to generate the homocoupled product and regenerate a Pd(0) species, creating a catalytic cycle for this side reaction.[6][7] Rigorous exclusion of oxygen is therefore one of the most critical factors in preventing homocoupling.[4][8]

  • Pd(II) Precatalyst-Induced Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(dppf)) as the catalyst precursor, it must be reduced in situ to the catalytically active Pd(0).[3] This reduction can occur via the homocoupling of two boronic acid molecules, where the Pd(II) is reduced to Pd(0) and the symmetrical biaryl is formed.[3][5] This is especially prevalent at the beginning of the reaction before the main catalytic cycle is fully established.

Q3: How does the choice of palladium catalyst and ligands influence the formation of homocoupling byproducts?

A3: The selection of the palladium source and its associated ligands is critical for minimizing homocoupling.[1]

  • Palladium Source: Using a pre-formed Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it eliminates the need for an in-situ reduction step that can initiate homocoupling.[1] If a Pd(II) precatalyst is used, adding a mild reducing agent like potassium formate can help to quickly generate the active Pd(0) species and minimize the concentration of free Pd(II) available for homocoupling.[8]

  • Ligands: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is highly recommended.[1][9] These ligands promote the key steps of the desired cross-coupling cycle (oxidative addition and reductive elimination) to proceed at a faster rate. A rapid reductive elimination step reduces the lifetime of intermediates that could otherwise participate in side reactions, including those leading to homocoupling.[1]

Q4: What is the impact of solvent, base, and temperature on homocoupling?

A4: These reaction parameters are crucial and must be carefully optimized.

  • Solvents: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are generally effective at minimizing homocoupling.[9] While a small amount of water is often necessary to dissolve the base and facilitate the transmetalation step, an excessive amount can sometimes promote homocoupling.[3][9] It is imperative that all solvents are thoroughly degassed before use.[8][9]

  • Base: The base is essential for activating the boronic acid for transmetalation.[10] However, the choice and amount of base can be critical. Stronger bases can sometimes accelerate side reactions. Common bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often used. The optimal base should be determined empirically for the specific substrate.

  • Temperature: Reactions should be run at the lowest temperature that allows for a reasonable reaction rate.[9] Higher temperatures can accelerate the rate of homocoupling, sometimes more significantly than the desired borylation or cross-coupling reaction.[9]

Q5: Are there procedural modifications during the reaction setup that can help reduce homocoupling?

A5: Yes, several procedural adjustments can significantly suppress the formation of homocoupling byproducts:

  • Rigorous Degassing: This is the single most effective technique to prevent oxygen-mediated homocoupling.[8][9] Solvents and the reaction mixture should be degassed by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[9]

  • Slow Addition of the Boronic Acid: Adding the boronic acid (or its precursor) solution slowly via a syringe pump can keep its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction relative to the desired reaction with the palladium catalyst and the other coupling partner.[9][11]

  • Pre-activation of the Catalyst: When using a Pd(II) precatalyst, pre-heating the mixture of the catalyst, base, and solvent before adding the boronic acid can sometimes help to ensure the catalyst is in its active Pd(0) state.[4]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving issues related to homocoupling.

Symptom Observed Potential Cause Recommended Action & Scientific Rationale
High levels of homocoupling byproduct detected by LC-MS or NMR. 1. Oxygen Contamination Action: Implement rigorous degassing of all solvents and the reaction vessel. Use techniques like subsurface nitrogen/argon sparging for 30-60 minutes or at least three freeze-pump-thaw cycles.[8][9] Rationale: Oxygen reacts with the Pd(0) catalyst to form a palladium peroxo complex, which is a key intermediate in the catalytic cycle of homocoupling.[5][6] Removing oxygen breaks this unwanted cycle.
2. Use of Pd(II) Precatalyst Action: Switch to a Pd(0) catalyst source such as Pd(PPh₃)₄.[1] Alternatively, if using a Pd(II) source, add a mild reducing agent (e.g., potassium formate) to the reaction mixture before adding the boronic acid.[8] Rationale: Pd(II) species can stoichiometrically react with two molecules of boronic acid to produce the homocoupled dimer and Pd(0).[3][5] Using a direct Pd(0) source or ensuring rapid reduction of Pd(II) minimizes its concentration.
3. Suboptimal Ligand Choice Action: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[1][9] Rationale: These ligands accelerate the reductive elimination step of the desired catalytic cycle, reducing the lifetime of the diorganopalladium(II) intermediate and outcompeting the pathways that lead to homocoupling.[1]
4. High Reaction Temperature Action: Lower the reaction temperature. Screen temperatures in increments (e.g., from 100 °C down to 80 °C or 60 °C) while monitoring reaction progress. Rationale: Homocoupling can have a different activation energy than the desired reaction. Lowering the temperature can disproportionately slow down the side reaction.[9]
5. High Boronic Acid Concentration Action: Add the boronic acid or its precursor solution dropwise or via a syringe pump over an extended period (e.g., 30-60 minutes).[9][11] Rationale: Keeping the instantaneous concentration of the boronic acid low disfavors the bimolecular homocoupling reaction.
Difficulty in removing homocoupling byproduct during purification. 6. Ineffective Purification Method Action: If standard silica gel chromatography is ineffective, consider derivatization. Treat the crude mixture with a base (e.g., NaOH) to form the boronate salt, which can be separated by solvent extraction. The pure boronic acid is then regenerated by acidification.[2][12] Another method is forming a crystalline adduct with diethanolamine.[13] Rationale: The chemical properties of the boronate salt or adduct are significantly different from the neutral homocoupled byproduct, allowing for efficient separation by extraction.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic pathway versus the undesired homocoupling side reaction.

G cluster_desired Desired Borylation Pathway cluster_undesired Undesired Homocoupling Pathway A Starting Material (e.g., Aryl Halide) E Oxidative Addition A->E B Diboron Reagent F Transmetalation B->F C Pd(0) Catalyst C->E D Base D->F E->F G Reductive Elimination F->G G->C Regenerated H (2-Aminobenzo[d]oxazol-6-yl)boronic acid (Desired Product) G->H I Boronic Acid Precursor M Reaction with 2x Boronic Acid I->M J Pd(0) Catalyst L Pd(II)-Peroxo Complex J->L K O₂ (Oxygen) K->L L->M M->J Regenerated N Homocoupled Dimer (Byproduct) M->N

Caption: Desired borylation pathway vs. the oxygen-mediated homocoupling side reaction.

Troubleshooting Workflow

Use this workflow to systematically address the presence of homocoupling byproducts in your reaction.

TroubleshootingWorkflow start Start: Homocoupling Byproduct Detected degas Is the system rigorously deoxygenated? start->degas implement_degas Action: Implement robust degassing (sparging or freeze-pump-thaw). degas->implement_degas No catalyst Are you using a Pd(II) precatalyst? degas->catalyst Yes implement_degas->catalyst switch_catalyst Action: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or add a reducing agent. catalyst->switch_catalyst Yes conditions Are reaction conditions (temp, concentration) optimized? catalyst->conditions No switch_catalyst->conditions optimize_conditions Action: Lower temperature. Add boronic acid slowly. conditions->optimize_conditions No purification Is purification still problematic? conditions->purification Yes optimize_conditions->purification deriv_purify Action: Use derivatization- extraction method for purification. purification->deriv_purify Yes end End: Homocoupling Minimized, Product Purified purification->end No deriv_purify->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Recommended Protocol: Synthesis of (2-Aminobenzo[d]oxazol-6-yl)boronic acid via Miyaura Borylation

This protocol incorporates best practices to minimize homocoupling.

Materials:

  • 6-Bromo-2-aminobenzoxazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium Acetate (KOAc)

  • 1,4-Dioxane (anhydrous, degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • System Preparation: Assemble a flame-dried three-neck round-bottom flask equipped with a condenser, a magnetic stir bar, and a rubber septum. Maintain the system under a positive pressure of argon or nitrogen throughout the reaction.

  • Degassing: Place the required volume of 1,4-dioxane in a separate flask and degas it by sparging with argon for at least 30 minutes.

  • Reagent Addition: To the reaction flask, add 6-bromo-2-aminobenzoxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Inerting the System: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure the complete removal of atmospheric oxygen.[1]

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the Pd(dppf)Cl₂ catalyst (0.03 eq). Then, add the previously degassed 1,4-dioxane via a cannula or syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude pinacol ester can often be used directly or purified by flash column chromatography. For hydrolysis to the boronic acid, the crude ester is dissolved in a suitable solvent (e.g., acetone/water) and treated with an acid (e.g., HCl) or a reagent like sodium periodate, followed by extraction to isolate the final (2-Aminobenzo[d]oxazol-6-yl)boronic acid.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Carrow, B. P., & Nozaki, K. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 77(16), 7037–7042.
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • Busschaert, N., et al. (2022).
  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(23), 7556–7563.
  • de Oliveira, P. F. M., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. The Journal of Physical Chemistry C, 121(3), 1735–1744.
  • Sandford, E., et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects.
  • Miller, J. A., & Faul, M. M. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 453–457.
  • Sandford, E., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Chemical Science, 12(10), 3589–3596.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Busschaert, N., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Retrieved from [Link]

  • Bykov, A. V., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]

  • Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(20), 8464–8474.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Retrieved from [Link]

  • Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Advion, Inc. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]

  • Soares, M. A., et al. (2020).
  • RSC Publishing. (n.d.). Synthesis of aminoboronic acid derivatives: an update on recent advances. Retrieved from [Link]

Sources

Troubleshooting

Flash chromatography purification techniques for (2-Aminobenzo[d]oxazol-6-yl)boronic acid mixtures

Welcome to the Advanced Chromatography Support Center. Purifying amphoteric, heterocyclic boronic acids like (2-Aminobenzo[d]oxazol-6-yl)boronic acid presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Purifying amphoteric, heterocyclic boronic acids like (2-Aminobenzo[d]oxazol-6-yl)boronic acid presents unique physicochemical challenges. This molecule contains a Lewis acidic boronic acid moiety prone to dehydration and irreversible adsorption, coupled with a basic 2-aminobenzoxazole ring system that exacerbates tailing.

This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to ensure high-recovery purification.

Diagnostic Purification Workflow

Before selecting a purification method, use the following diagnostic logic to map the specific chromatographic failure modes of your crude mixture.

G Start Crude Mixture: (2-Aminobenzo[d]oxazol-6-yl)boronic acid Diag1 Observe Streaking on Normal Phase SiO2? Start->Diag1 Diag2 Observe Double Peaks or Broad Bands? Start->Diag2 Path1_Yes Yes (Lewis Acid-Base Interaction) Diag1->Path1_Yes Path1_No No (Rare for this chemotype) Diag1->Path1_No Sol_RP Switch to Reverse-Phase (C18) Gradient: H2O/MeCN + 0.1% FA Path1_Yes->Sol_RP Sol_B Use Boric Acid-Impregnated Silica Gel (B-Flash) Path1_Yes->Sol_B Path2_Yes Yes (Boroxine Anhydride Formation) Diag2->Path2_Yes Sol_H2O Add 1-5% H2O to Eluent to Shift Equilibrium Path2_Yes->Sol_H2O

Diagnostic workflow for resolving common chromatographic failures when purifying basic heterocyclic boronic acids.

Troubleshooting Guides & FAQs

Q1: Why does my product completely stick to the baseline or streak across the entire column on standard normal-phase silica? A1: This is caused by a dual-affinity retention mechanism. First, the boron atom possesses an empty p-orbital (making it a Lewis acid) that strongly accepts electron density from the oxygen atoms of surface silanol groups (Lewis bases) on standard silica gel[1][2]. Second, the basic primary amine on the 2-aminobenzoxazole ring undergoes strong hydrogen bonding and ion-exchange interactions with those same acidic silanols[3]. This non-covalent network causes irreversible "over-adsorption" and severe streaking.

  • Solution: Abandon standard normal-phase silica. Switch to Reverse-Phase (C18) chromatography, which relies on hydrophobic interactions and masks silanols via end-capping[4]. If normal-phase is absolutely required, use boric acid-impregnated silica to pre-cap the Lewis basic sites[1].

Q2: My LCMS and TLC show two distinct spots/peaks, but NMR of the crude shows only one major product. What is happening? A2: Boronic acids exist in a dynamic, reversible equilibrium with their cyclic trimeric anhydrides (boroxines)[4]. During chromatography, the monomeric boronic acid and the trimeric boroxine partition differently between the mobile and stationary phases, leading to double peaks or broad, smeared bands.

  • Solution: Force the equilibrium entirely toward the monomeric boronic acid by adding a small percentage of water (1–5%) to your mobile phase. If using reverse-phase chromatography, the aqueous mobile phase naturally suppresses boroxine formation, yielding a single sharp peak[5].

Q3: How do I prevent the 2-aminobenzoxazole moiety from causing extreme tailing even in Reverse-Phase (C18) chromatography? A3: Even on high-quality C18 columns, residual un-endcapped silanols can interact with the basic primary amine of the benzoxazole ring, causing peak tailing[4].

  • Solution: Add an acidic modifier, such as 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA), to both the aqueous and organic mobile phases. This protonates the amine, ensuring a single ionization state, and ion-pairs with the analyte to improve peak shape and recovery[4][6].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes built-in checks to confirm the mechanism of action before committing your entire crude mixture.

Protocol A: Reverse-Phase (C18) Flash Chromatography (Recommended)

This method utilizes hydrophobic retention while suppressing amine-silanol interactions and boroxine formation.

  • System Preparation & Validation:

    • Equip the flash system with an end-capped C18 column.

    • Validation Step: Run a rapid blank gradient (5% to 95% Acetonitrile with 0.1% Formic Acid) to elute any residual strongly bound contaminants from previous runs. Monitor UV at 254 nm and 280 nm.

  • Sample Loading:

    • Dissolve the (2-Aminobenzo[d]oxazol-6-yl)boronic acid mixture in a minimum volume of DMSO or DMF.

    • Self-Validation: Do not use methanol or ethanol for loading, as these can transiently form boronate esters that complicate the initial elution profile. Inject the sample via a liquid injection loop.

  • Gradient Elution:

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Run a shallow gradient: Hold at 5% B for 2 Column Volumes (CV) to elute DMSO/DMF, then ramp from 5% B to 60% B over 15 CVs.

  • Fraction Analysis:

    • Analyze fractions via LCMS. Look for the boronic acid mass ( [M+H]+ ) and the characteristic boroxine mass in the mass spectrometer's source (often observed as [3M−3H2​O+H]+ ) to confirm the identity of the peak[4].

Protocol B: Preparation and Use of Boric Acid-Impregnated Silica Gel (B-Flash)

If reverse-phase is unavailable, this protocol chemically alters the silica to prevent Lewis acid-base streaking[1][2].

  • Stationary Phase Modification:

    • Dissolve 10 g of boric acid in 100 mL of Methanol.

    • Add 100 g of standard flash silica gel (40-63 µm) to the solution to create a slurry.

    • Stir gently for 30 minutes at room temperature.

  • Drying:

    • Remove the methanol via rotary evaporation until a free-flowing powder is obtained.

    • Dry the impregnated silica in a vacuum oven at 80°C overnight to remove residual moisture.

  • TLC Validation (Critical Step):

    • Dip a standard silica TLC plate into a 5% boric acid/methanol solution and dry it. Spot your crude mixture on both a standard plate and the B-TLC plate. Elute with 10% MeOH in DCM.

    • Validation: You should observe a tight, non-streaking spot on the B-TLC plate compared to the standard plate[2].

  • Column Packing & Elution:

    • Dry-pack the flash column with the B-silica.

    • Elute using a gradient of Dichloromethane and Methanol (0% to 15% MeOH).

Quantitative Data: Stationary Phase Comparison

The table below summarizes the expected performance of various stationary phases when purifying basic heterocyclic boronic acids.

Stationary PhasePrimary Retention MechanismStreaking RiskEst. Recovery RateRecommended Eluent System
Standard Silica (SiO₂) Normal Phase / H-BondingSevere < 30%DCM / MeOH (Not recommended)
Boric Acid-Silica Normal Phase (Capped)Low60–80%DCM / MeOH
C18 (End-capped) Reverse PhaseVery Low > 85% H₂O / MeCN + 0.1% Formic Acid
Diol-Functionalized Covalent Catch-and-ReleaseModerate50–70%Hexane / EtOAc + 1% AcOH

Note: Diol-functionalized columns can dynamically form boronate esters with the analyte. While useful for solid-phase extraction (scavenging)[3], they can lead to poor recovery in standard flash chromatography unless highly specific acidic eluents are used to break the ester bond.

References

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters ResearchGate[Link]

  • My sample stays stuck to the baseline even with 100% water in TLC. What other solvent systems could I use? Reddit (r/chemistry)[Link]

  • De Novo Design of Boron-Based Peptidomimetics as Potent Inhibitors of Human ClpP in the Presence of Human ClpX Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals American Pharmaceutical Review[Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column SIELC Technologies[Link]

Sources

Optimization

Technical Support Center: Strategies for Enhancing the Solubility of (2-Aminobenzo[d]oxazol-6-yl)boronic acid in Organic Solvents

Welcome to the Technical Support Center for (2-Aminobenzo[d]oxazol-6-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical soluti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2-Aminobenzo[d]oxazol-6-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges with this versatile building block. Our goal is to equip you with the knowledge to optimize your experimental conditions and ensure the successful progression of your research.

Understanding the Challenge: The Physicochemical Profile of (2-Aminobenzo[d]oxazol-6-yl)boronic acid

(2-Aminobenzo[d]oxazol-6-yl)boronic acid is a polar molecule due to the presence of a hydrophilic boronic acid group, an amino group, and a benzoxazole ring system which can participate in hydrogen bonding. This inherent polarity often leads to limited solubility in many common organic solvents, which can be a significant hurdle in various synthetic applications, including Suzuki-Miyaura cross-coupling reactions.

Furthermore, boronic acids are known to exist in equilibrium with their cyclic anhydrides, known as boroxines.[1][2][3] The formation of these less polar trimers can further complicate solubility behavior and reactivity. This guide will provide a series of troubleshooting strategies and detailed protocols to address these challenges head-on.

Troubleshooting and Frequently Asked Questions (FAQs)

This section provides direct answers and actionable advice to common solubility issues encountered during experiments with (2-Aminobenzo[d]oxazol-6-yl)boronic acid.

Q1: My (2-Aminobenzo[d]oxazol-6-yl)boronic acid is not dissolving in my chosen organic solvent. What are my immediate options?

A1: When facing poor solubility, a systematic approach starting with simple adjustments is recommended.

  • Initial Solvent Screening: The choice of solvent is critical. Based on the polar nature of your compound, polar aprotic solvents are often a good starting point. The parent compound, 2-aminobenzoxazole, shows solubility in ethanol, chloroform, and dimethyl sulfoxide (DMSO).[4] For (2-Aminobenzo[d]oxazol-6-yl)boronic acid, we recommend starting with solvents like DMSO, DMF, THF, or alcohols (methanol, ethanol) .

  • Gentle Heating and Sonication: Applying gentle heat (e.g., 30-40 °C) can often increase the rate of dissolution and the solubility limit. Sonication can also be employed to break up solid aggregates and facilitate solvent interaction. However, be cautious with prolonged heating, as it may lead to degradation or promote the formation of boroxines.[5]

Q2: I've tried common polar solvents with little success. What is the next logical step?

A2: If single-solvent systems are inadequate, employing a co-solvent system is a powerful and often successful strategy.

  • Co-solvent Systems: The principle behind using a co-solvent is to modify the overall polarity of the solvent mixture to better match that of the solute.[] For a polar compound like (2-Aminobenzo[d]oxazol-6-yl)boronic acid, a mixture of a polar aprotic solvent with a less polar solvent can be effective. For instance, a mixture of THF and toluene, or dioxane and water, is commonly used in Suzuki reactions.[7]

    • Screening Protocol: A systematic screening of co-solvent mixtures is advisable. Start by preparing a stock solution of your compound in a good, albeit limited, solvent (e.g., DMSO). Then, in a series of vials, prepare different ratios of the primary solvent with a co-solvent (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 ratios of DMSO:Toluene). Add a known amount of your compound to each and observe for dissolution. This can be done on a small scale to conserve material.[8]

Q3: Can I use pH adjustment to improve the solubility of this amino-containing boronic acid in organic solvents?

A3: Yes, pH adjustment can be a very effective technique, particularly in solvent systems containing a protic component like water or an alcohol.

  • Mechanism of Action: The amino group on the benzoxazole ring is basic and can be protonated under acidic conditions to form a more soluble salt. Conversely, the boronic acid is a Lewis acid and can form a boronate salt under basic conditions.[9][10] By adjusting the pH, you can favor the formation of these more polar, and thus more soluble, ionic species.

    • Practical Application: In a mixed solvent system like dioxane/water or THF/water, the addition of a small amount of a base (e.g., aqueous sodium hydroxide or potassium carbonate) can deprotonate the boronic acid, increasing its solubility. Conversely, adding a mild acid (e.g., acetic acid) could protonate the amino group. The optimal pH will need to be determined empirically for your specific reaction conditions.

Q4: I've heard that converting the boronic acid to an ester can improve solubility. How does this work and is it a viable strategy?

A4: Formation of a boronate ester is an excellent and widely used strategy to enhance the solubility of boronic acids in organic solvents.[11][12]

  • The Principle of Esterification: The boronic acid functional group is polar and capable of strong hydrogen bonding. By reacting it with a diol, such as pinacol or diethanolamine, you form a less polar, more sterically hindered cyclic boronate ester.[11] This masking of the polar hydroxyl groups significantly increases the compound's lipophilicity and, consequently, its solubility in a broader range of organic solvents.

    • Advantages:

      • Increased Solubility: Pinacol esters, in particular, are known to be highly soluble in common organic solvents like THF, ethyl acetate, and dichloromethane.[7]

      • Improved Stability: Boronate esters are often more stable to air and moisture than the corresponding boronic acids and are less prone to forming boroxines.[11]

      • Compatibility with Reactions: Many boronate esters, especially pinacol esters, can be used directly in cross-coupling reactions like the Suzuki-Miyaura coupling.

Experimental Protocols

The following are detailed, step-by-step methodologies for key solubility enhancement experiments.

Protocol 1: Systematic Co-Solvent Solubility Screening

This protocol outlines a method for rapidly identifying an effective co-solvent system for your compound.

Materials:

  • (2-Aminobenzo[d]oxazol-6-yl)boronic acid

  • Primary solvent (e.g., DMSO or DMF)

  • A selection of co-solvents (e.g., Toluene, THF, Dioxane, Acetonitrile, Methanol, Ethanol)

  • Small, sealable glass vials (e.g., 2 mL)

  • Magnetic stir plate and stir bars

  • Vortex mixer

Procedure:

  • Prepare a stock solution of the primary solvent.

  • In a series of labeled vials, prepare different binary mixtures of the primary solvent and a co-solvent. For example, for a DMSO:Toluene screen, prepare the following ratios (v/v): 9:1, 4:1, 1:1, 1:4, and 1:9.

  • To each vial, add a pre-weighed, excess amount of (2-Aminobenzo[d]oxazol-6-yl)boronic acid.

  • Seal the vials and vortex for 30 seconds.

  • Place the vials on a magnetic stir plate and stir at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect each vial for the amount of undissolved solid. A significant reduction or complete dissolution indicates a promising co-solvent system.

  • For a more quantitative assessment, centrifuge the vials to pellet the undissolved solid, and analyze the concentration of the supernatant using a suitable analytical technique (e.g., HPLC-UV).

Protocol 2: Pinacol Esterification of (2-Aminobenzo[d]oxazol-6-yl)boronic acid

This protocol describes the conversion of the boronic acid to its more soluble pinacol ester.

Materials:

  • (2-Aminobenzo[d]oxazol-6-yl)boronic acid

  • Pinacol

  • Anhydrous solvent (e.g., THF or Dichloromethane)

  • A drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Round-bottom flask

  • Dean-Stark apparatus or molecular sieves

  • Magnetic stir plate and stir bar

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2-Aminobenzo[d]oxazol-6-yl)boronic acid (1 equivalent).

  • Add an equimolar amount of pinacol (1 to 1.2 equivalents).

  • Add a suitable anhydrous solvent (e.g., THF or toluene) to create a stirrable suspension.

  • Attach a Dean-Stark apparatus filled with the same solvent to the flask to remove water azeotropically. Alternatively, add activated 4Å molecular sieves to the reaction mixture.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • If molecular sieves were used, filter them off.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude pinacol ester can often be used directly in subsequent reactions or purified further by recrystallization or column chromatography.

Data Summary and Visualization

Estimated Solubility of (2-Aminobenzo[d]oxazol-6-yl)boronic acid
Solvent ClassExamplesEstimated SolubilityRationale
Polar Aprotic DMSO, DMFHighThese solvents are excellent hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule.
Alcohols Methanol, EthanolModerate to HighCapable of hydrogen bonding with the solute, but their overall polarity is slightly lower than DMSO/DMF.
Ethers THF, DioxaneLow to ModerateCan act as hydrogen bond acceptors but are less polar than alcohols and aprotic polar solvents.
Ketones AcetoneLow to ModerateSimilar to ethers in their solvating ability for this type of compound.
Chlorinated Dichloromethane (DCM), ChloroformLowGenerally not polar enough to effectively dissolve the compound, though some solubility of the parent benzoxazole is noted in chloroform.[4]
Aromatic Toluene, BenzeneVery LowNon-polar solvents that are unlikely to effectively solvate the polar functional groups.
Non-Polar Hexanes, HeptaneInsolubleThese solvents lack the polarity and hydrogen bonding capability to interact favorably with the solute.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the troubleshooting and experimental protocols described in this guide.

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of (2-Aminobenzo[d]oxazol-6-yl)boronic acid solvent_screening Q1: Initial Solvent Screening (DMSO, DMF, Alcohols) start->solvent_screening physical_methods Gentle Heating / Sonication solvent_screening->physical_methods If still insoluble success Solubility Improved solvent_screening->success Soluble co_solvent Q2: Co-Solvent System physical_methods->co_solvent If still insoluble physical_methods->success Soluble ph_adjustment Q3: pH Adjustment co_solvent->ph_adjustment If still insoluble co_solvent->success Soluble esterification Q4: Boronate Ester Formation ph_adjustment->esterification If still insoluble ph_adjustment->success Soluble esterification->success Soluble failure Further Optimization Needed esterification->failure If still insoluble

Caption: A workflow diagram for troubleshooting the solubility of (2-Aminobenzo[d]oxazol-6-yl)boronic acid.

Boronate_Esterification_Workflow start Start: (2-Aminobenzo[d]oxazol-6-yl)boronic acid reactants Add Pinacol and Anhydrous Solvent start->reactants reaction Heat to Reflux with Water Removal reactants->reaction workup Cool, Filter (if needed), and Evaporate Solvent reaction->workup product Product: (2-Aminobenzo[d]oxazol-6-yl)boronic acid pinacol ester workup->product

Caption: A simplified workflow for the synthesis of the pinacol ester of (2-Aminobenzo[d]oxazol-6-yl)boronic acid.

We trust that this technical support guide will be a valuable resource in your research endeavors. Should you have any further questions or require additional support, please do not hesitate to contact our team of application scientists.

References

  • ChemBK. 2-Amino-1,3-benzoxazole. [Link]

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790. [Link]

  • The University of Edinburgh. The Boroxine–Boronic Acid Equilibrium. [Link]

  • Striegel, A. M. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3427-3435. [Link]

  • Chem-Station. Protecting Groups for Boronic Acids. [Link]

  • Al-Rawashdeh, A., & Al-Qtaitat, A. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Future Medicinal Chemistry, 14(1), 59-78. [Link]

  • ResearchGate. Boroxine formation reaction mechanism as calculated by DFT. [Link]

  • Kua, J., & Houk, K. N. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(25), 6957-6963. [Link]

  • American Chemical Society. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • National Center for Biotechnology Information. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]

  • ResearchGate. Synthesis of substituted 2-amino benzoxazole derivatives starting from substituted anilines. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]

  • Proceedings of the National Academy of Sciences. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • University of Rhode Island. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Royal Society of Chemistry. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

  • Waters Corporation. A Complete Solution to Perform a Systematic Screening Protocol for LC Method Development. [Link]

  • Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • National Center for Biotechnology Information. Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds. [Link]

  • American Chemical Society. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • PubMed. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the ¹H and ¹³C NMR Chemical Shifts of (2-Aminobenzo[d]oxazol-6-yl)boronic acid

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and predicted ¹H and ¹³C NMR chemical shift data for (2-Aminobenzo[d]oxazol-6-yl)boronic acid, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes data from structurally related analogs to offer a reliable reference for researchers.

Introduction to the Structural Elucidation Challenge

(2-Aminobenzo[d]oxazol-6-yl)boronic acid combines three key structural motifs: a benzoxazole core, an amino group at the 2-position, and a boronic acid group at the 6-position. Each of these components imparts distinct electronic effects that influence the chemical shifts of the aromatic protons and carbons. Understanding these effects is crucial for the accurate interpretation of NMR spectra. This guide will deconstruct the molecule into its primary fragments—2-aminobenzoxazole and phenylboronic acid—and use their known NMR data to predict the spectrum of the target compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (2-Aminobenzo[d]oxazol-6-yl)boronic acid. These predictions are based on the analysis of substituent effects on the benzoxazole and phenylboronic acid ring systems, with data extrapolated from analogous compounds reported in the literature.

Table 1: Predicted ¹H NMR Spectral Data for (2-Aminobenzo[d]oxazol-6-yl)boronic acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-4~7.65d~8.0The boronic acid group at the para position will have a moderate deshielding effect.
H-5~7.40dd~8.0, ~1.5The ortho-coupling with H-4 and meta-coupling with H-7 will result in a doublet of doublets.
H-7~7.80d~1.5This proton, ortho to the boronic acid group, is expected to be the most deshielded of the aromatic protons.
-NH₂~7.40br s-The chemical shift of the amino protons is variable and depends on concentration and temperature.
-B(OH)₂~8.10br s-The acidic protons of the boronic acid are often broad and may exchange with residual water in the solvent.

Table 2: Predicted ¹³C NMR Spectral Data for (2-Aminobenzo[d]oxazol-6-yl)boronic acid in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-2~163.0The carbon of the aminobenzoxazole core is significantly deshielded.
C-3a~148.5A quaternary carbon within the benzoxazole ring system.
C-4~116.0This carbon is influenced by both the fused oxazole ring and the boronic acid group.
C-5~122.0
C-6~130.0The carbon directly attached to the boron atom; its signal may be broadened due to quadrupolar relaxation of the boron nucleus.
C-7~110.0
C-7a~143.0A quaternary carbon at the fusion of the two rings.

Comparative Analysis with Structurally Related Compounds

To enhance the reliability of our predictions, we compare the expected chemical shifts with experimental data from two key structural analogs: 2-aminobenzoxazole and phenylboronic acid.

Table 3: Experimental NMR Data for Structural Analogs in DMSO-d₆

CompoundNucleusPositionChemical Shift (δ, ppm)[1]
2-Aminobenzoxazole¹HH-4/H-7, H-5/H-67.30 (d), 7.19 (d), 7.08 (t), 6.95 (t)
-NH₂7.35 (s)
¹³CC-2162.70
C-3a147.92
C-4/C-7115.25, 108.38
C-5/C-6123.45, 119.92
C-7a143.61
Phenylboronic Acid¹HH-2/H-67.99
H-3/H-57.39
H-47.33
¹³CC-1~135 (broad)
C-2/C-6134.1
C-3/H-5127.8
C-4131.0

The substituent effects of the boronic acid group (-B(OH)₂) are primarily deshielding, particularly at the ipso-carbon and the ortho-protons. Conversely, the 2-amino-benzoxazolyl group acts as an electron-donating substituent, which would typically cause an upfield shift (shielding) of the protons and carbons on the benzene ring. The interplay of these effects leads to our predicted chemical shifts for the target molecule.

Experimental Protocol for NMR Data Acquisition

For researchers intending to acquire experimental data for (2-Aminobenzo[d]oxazol-6-yl)boronic acid, the following protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CD₃OD. DMSO-d₆ is often preferred for boronic acids as it can help to sharpen the B(OH)₂ proton signals.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 250 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent signal (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

  • Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Visualization of Key Structural Features and Experimental Workflow

Caption: Molecular structure of (2-Aminobenzo[d]oxazol-6-yl)boronic acid.

G NMR Data Acquisition and Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Instrument Setup (Tuning, Matching, Shimming) A->B C Data Acquisition (1H and 13C NMR) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Referencing, Integration, Peak Picking) D->E F Structural Elucidation E->F

Sources

Comparative

Reactivity Profiling: (2-Aminobenzo[d]oxazol-6-yl)boronic acid vs. its Pinacol Ester in Cross-Coupling Workflows

As drug discovery increasingly targets complex kinase inhibitors and novel pharmacophores, the 2-aminobenzo[d]oxazole core has emerged as a critical bioisostere. When functionalizing this core via Suzuki-Miyaura cross-co...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly targets complex kinase inhibitors and novel pharmacophores, the 2-aminobenzo[d]oxazole core has emerged as a critical bioisostere. When functionalizing this core via Suzuki-Miyaura cross-coupling, scientists face a fundamental choice of boron reagent: the free boronic acid or its pinacol (Bpin) ester.

As an Application Scientist, I frequently observe cross-coupling workflows stall due to a misunderstanding of the inherent reactivity-stability trade-offs between these two species. This guide provides a definitive, data-backed comparison to dictate your experimental design, explaining the causality behind the chemistry so you can optimize your synthetic routes effectively.

Part 1: Mechanistic Causality – Reactivity vs. Stability

The fundamental difference between (2-Aminobenzo[d]oxazol-6-yl)boronic acid and its pinacol ester lies in the kinetics of the transmetalation step and their thermodynamic stability.

1. The Transmetalation Bottleneck In the Suzuki-Miyaura catalytic cycle, transmetalation requires the formation of a discrete 8-B-4 pre-transmetalation complex featuring a Pd–O–B linkage[1]. The free boronic acid possesses an accessible, unhindered empty p-orbital, allowing rapid coordination with the Pd(II)-hydroxide or alkoxide intermediate. Consequently, the free boronic acid is highly reactive and can couple at room temperature with mild bases.

Conversely, the pinacol ester features four methyl groups that impart severe steric bulk around the boron center. Kinetic and structural investigations reveal that this steric hindrance prevents the quantitative formation of the critical Pd–O–B complex[2]. Therefore, direct transmetalation of the Bpin ester is exceptionally slow[1].

2. The Hydrolysis Imperative Because direct transmetalation is sterically hindered, Bpin esters effectively act as "pro-drugs" in the coupling reaction. They must undergo in situ hydrolysis to generate the active free boronic acid before efficient cross-coupling can proceed[3]. This necessitates the use of aqueous, stronger base conditions and elevated temperatures to drive the cleavage of the pinacol ligand.

3. The Protodeboronation Threat The benzoxazole ring is highly electron-withdrawing. Electron-deficient heterocyclic boronic acids are notoriously susceptible to rapid protodeboronation (cleavage of the C-B bond to yield the des-boronated heterocycle)[4]. While the free boronic acid maximizes reactivity, it is highly unstable on the bench and in solution. The pinacol ester mitigates this by hybridizing and shielding the boron center, offering exceptional shelf-life and resistance to degradation[4].

Part 2: Quantitative Performance Comparison

To guide reagent selection, the following table summarizes the operational differences between the two species:

Property(2-Aminobenzo[d]oxazol-6-yl)boronic acid(2-Aminobenzo[d]oxazol-6-yl)boronic acid pinacol ester
Formula / Mass C₇H₇BN₂O₃ (177.95 g/mol )C₁₃H₁₇BN₂O₃ (260.10 g/mol )
Storage Stability Moderate (Prone to boroxine trimerization and protodeboronation)High (Stable to air/moisture, resists protodeboronation)
Transmetalation Rate Fast (Directly forms active Pd-O-B complex)Slow (Sterically hindered, requires prior hydrolysis)
Optimal Base Mild bases (e.g., K₃PO₄, Cs₂CO₃)Stronger/Aqueous bases (e.g., NaOH, Na₂CO₃ + Heat)
Purification Difficult (Highly polar, streaks on standard silica)Easy (Readily purified by standard silica gel chromatography)
Part 3: Mechanistic Logic & Workflow Diagrams

Mechanism Pd Pd(II)-Aryl Halide Complex Complex 8-B-4 Pre-Transmetalation Complex [Pd-O-B Linkage] Pd->Complex Base (OH-) B_Acid Boronic Acid (Highly Reactive) B_Acid->Complex Fast Coordination B_Ester Pinacol Ester (Sterically Hindered) Hydrolysis In Situ Hydrolysis (Aqueous Base / Heat) B_Ester->Hydrolysis B_Ester->Complex Very Slow / Blocked Hydrolysis->B_Acid Generates Active Species Product Cross-Coupled Product Complex->Product Reductive Elimination

Mechanistic pathways of transmetalation comparing boronic acid and its pinacol ester.

Workflow Start Select Boron Reagent Cond1 Base-Sensitive Substrate Low Temp Required Start->Cond1 Cond2 Long-Term Storage Harsh Conditions Tolerated Start->Cond2 Choice1 Use Boronic Acid Cond1->Choice1 Choice2 Use Pinacol Ester Cond2->Choice2 Action1 Protocol A: Mild Base (K3PO4) Room Temp Choice1->Action1 Action2 Protocol B: Aqueous Base (Na2CO3) 80°C (Hydrolysis) Choice2->Action2

Decision tree for selecting between free boronic acid and pinacol ester in workflows.

Part 4: Self-Validating Experimental Protocols
Protocol A: Mild Coupling with (2-Aminobenzo[d]oxazol-6-yl)boronic acid

Causality: This protocol is designed for electrophiles that are base-sensitive or prone to side reactions at high temperatures. By utilizing the highly reactive free boronic acid, we can employ a mild base (K₃PO₄) to facilitate the Pd-O-B linkage without degrading the substrate.

  • Charge a dry flask with the aryl halide (1.0 equiv), (2-Aminobenzo[d]oxazol-6-yl)boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add degassed 1,4-dioxane (0.2 M) and an aqueous solution of K₃PO₄ (2.0 equiv, 1.0 M).

  • Stir the biphasic mixture at 40°C for 4-6 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS. Look specifically for the des-boronated benzoxazole byproduct (m/z = 134). If protodeboronation outcompetes cross-coupling, the reaction has failed due to slow oxidative addition. To correct this, switch to a more electron-rich catalyst (e.g., Pd(Amphos)Cl₂) to accelerate the catalytic cycle before the boronic acid degrades.

Protocol B: Hydrolysis-Driven Coupling with the Pinacol Ester

Causality: Designed for maximum stability, scalability, and ease of handling. Because the Bpin ester is sterically hindered, this protocol uses biphasic aqueous Na₂CO₃ at elevated temperatures to force the in situ hydrolysis of the Bpin ester into the active boronic acid[3].

  • Charge a flask with the aryl halide (1.0 equiv), (2-Aminobenzo[d]oxazol-6-yl)boronic acid pinacol ester (1.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Add a degassed mixture of Toluene/Ethanol (4:1, 0.2 M) and aqueous Na₂CO₃ (3.0 equiv, 2.0 M).

  • Heat the mixture to 80°C under nitrogen for 12 hours.

  • Self-Validation Step: This system validates itself through LC-MS monitoring of the aqueous layer. Before the cross-coupled product appears, you must observe the transient appearance of the free boronic acid mass ([M+H]⁺ = 179). If the free acid is not detected and starting materials remain, the hydrolysis has stalled. To correct this, increase the base strength (e.g., switch to NaOH) to force the cleavage of the pinacol ester.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. URL:[Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. URL:[Link]

  • Kumar, A., et al. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies. URL:[Link]

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity Determination of (2-Aminobenzo[d]oxazol-6-yl)boronic acid

This guide provides a comprehensive, in-depth framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the purity assessment of (2-Aminobenzo[d]oxazol-6-yl)boronic acid. Boronic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the purity assessment of (2-Aminobenzo[d]oxazol-6-yl)boronic acid. Boronic acids are pivotal building blocks in modern synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions, making the accurate determination of their purity a critical parameter for ensuring the quality and integrity of subsequent active pharmaceutical ingredients (APIs).[1]

This document moves beyond a simple checklist of validation parameters. It delves into the underlying scientific rationale for experimental design choices, addressing the specific chemical liabilities of boronic acids, such as their susceptibility to hydrolysis and the formation of cyclic anhydride trimers (boroxines).[2] The validation strategy is rigorously aligned with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), ensuring regulatory compliance and scientific robustness.[3][4][5]

The Analytical Challenge: Understanding Boronic Acid Chemistry

(2-Aminobenzo[d]oxazol-6-yl)boronic acid, like many of its class, presents unique challenges for reversed-phase HPLC analysis. The primary obstacles include:

  • On-column Hydrolysis: Boronic acid pinacol esters, often used as precursors, are notoriously unstable under typical RP-HPLC conditions, readily hydrolyzing to the corresponding boronic acid.[6][7] While our target is the boronic acid itself, the equilibrium with its anhydride form must be controlled.

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers known as boroxines. This can lead to complex chromatograms with broadened or multiple peaks, complicating accurate quantification.[2]

  • Protodeboronation: Cleavage of the C-B bond is a common degradation pathway, resulting in the corresponding arene as a process-related impurity.[8]

A successful HPLC method must be designed to mitigate these issues, typically by using aprotic diluents, carefully controlling mobile phase pH, and selecting an appropriate stationary phase.

Proposed Stability-Indicating HPLC Method

To address these challenges, the following HPLC method is proposed. The selection of a modern, end-capped C18 column with low silanol activity is crucial to minimize secondary interactions and on-column degradation.

ParameterRecommended ConditionRationale
Column Waters XSelect Premier HSS T3 (2.5 µm, 4.6 x 100 mm) or equivalentThe HSS T3 stationary phase provides balanced retention for polar and non-polar compounds, while the MaxPeak Premier hardware mitigates analyte-metal interactions, improving peak shape and reproducibility for sensitive compounds like boronic acids.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks by suppressing the ionization of the boronic acid group and minimizing silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a preferred organic modifier, often providing better peak shape and lower viscosity than methanol.
Gradient 5% to 95% B over 10 minutes, hold for 2 minutes, return to initial conditionsA gradient elution is necessary to ensure elution of potential non-polar impurities and the main analyte in a reasonable timeframe with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV-PDA at 275 nmThe benzoxazole core provides a strong chromophore. A Photodiode Array (PDA) detector is essential for assessing peak purity and specificity.
Injection Volume 5 µLA small injection volume minimizes potential column overload.
Sample Diluent AcetonitrileUsing an aprotic solvent like acetonitrile for sample preparation minimizes the hydrolysis of the analyte before injection.[6]

The Validation Protocol: A Self-Validating System

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4] The following sections detail the experimental protocols for each validation characteristic as mandated by ICH Q2(R1).[3][5]

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed before any validation experiments to ensure the chromatographic system is performing adequately.

  • Prepare a standard solution of (2-Aminobenzo[d]oxazol-6-yl)boronic acid at the target concentration (e.g., 0.5 mg/mL).

  • Inject the solution five or six consecutive times.

  • Calculate the mean and relative standard deviation (%RSD) for retention time and peak area.

  • Determine the theoretical plates (N) and tailing factor (T) for the main peak.

  • %RSD of Peak Area: ≤ 1.0%

  • %RSD of Retention Time: ≤ 1.0%

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

Workflow for HPLC Method Validation

The following diagram outlines the logical flow of the validation process.

G cluster_0 Phase 1: Method Development & System Setup cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Robustness & Finalization Dev Develop HPLC Method SST Define System Suitability Criteria Dev->SST Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Generation Robustness->Report

Caption: Logical workflow for the HPLC method validation process.

Specificity (including Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] A forced degradation study is the cornerstone of demonstrating specificity for a stability-indicating method.

  • Prepare Samples: Expose a solution of (2-Aminobenzo[d]oxazol-6-yl)boronic acid (approx. 0.5 mg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105 °C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose solution to UV light (ICH Q1B) for 24 hours.

  • Analysis: Analyze a blank (diluent), an unstressed standard solution, and each of the stressed samples.

  • Peak Purity: Use the PDA detector to perform peak purity analysis on the main analyte peak in both the unstressed and stressed samples to ensure it is spectrally homogeneous.

Forced Degradation Experimental Design

G cluster_stress Stress Conditions Analyte (2-Aminobenzo[d]oxazol-6-yl) boronic acid Solution Acid Acid (0.1M HCl, 60°C) Analyte->Acid Base Base (0.1M NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H₂O₂) Analyte->Oxidation Thermal Thermal (105°C, solid) Analyte->Thermal Photo Photolytic (ICH Q1B) Analyte->Photo Result Analyze via HPLC-PDA: - Assess Degradation - Check Resolution (Rs) - Perform Peak Purity Acid->Result Base->Result Oxidation->Result Thermal->Result Photo->Result

Caption: Workflow for the forced degradation study.

  • The method must demonstrate baseline resolution between the main analyte peak and any peaks generated from impurities or degradation products.

  • The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples, indicating no co-eluting peaks.

Stress Condition% Degradation (Hypothetical)Observations
Acid Hydrolysis~15%One major degradation peak observed.
Base Hydrolysis~40%Two major degradation peaks observed.
Oxidation~25%Multiple minor degradation peaks.
Thermal~5%Minimal degradation.
Photolytic~10%One minor degradation peak.
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 1 µg/mL to 750 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area versus concentration.

  • Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

  • Correlation Coefficient (r²): ≥ 0.999

  • The y-intercept should be close to zero.

  • The data points should not show significant deviation from the line of best fit.

Accuracy

Accuracy reflects the closeness of the test results to the true value. It is typically determined by recovery studies.

  • Prepare a sample matrix (placebo). If not available, use the sample diluent.

  • Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each preparation.

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Concentration LevelMean Recovery (%)%RSD
80% (0.4 mg/mL)99.50.45
100% (0.5 mg/mL)100.30.31
120% (0.6 mg/mL)99.80.52
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the analyte at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) between the two data sets.

  • Repeatability: %RSD ≤ 1.0%

  • Intermediate Precision: %RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

  • Based on Signal-to-Noise Ratio (S/N):

    • Prepare a series of dilute solutions of the analyte.

    • Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Calibration Curve:

    • Use the formula: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • LOD: 0.3 µg/mL (S/N ≥ 3)

  • LOQ: 1.0 µg/mL (S/N ≥ 10)

  • The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Prepare a system suitability solution.

  • Analyze the solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

    • Mobile Phase Composition: Vary the percentage of acetonitrile by ± 2%.

  • Evaluate the effect on system suitability parameters (retention time, peak shape, resolution).

  • System suitability criteria must be met under all varied conditions.

  • Retention time and peak area should not change significantly, demonstrating the method is reliable for routine use.

Comparison with Alternative Methodologies

While HPLC is the gold standard for routine purity analysis in a QC environment, other techniques can provide complementary information.

TechniqueAdvantages for Boronic Acid AnalysisDisadvantages for Routine QC
HPLC-UV (This Method) Excellent for quantification, robust, cost-effective, well-understood, and accepted by regulatory agencies. Stability-indicating when validated correctly.Does not provide structural information on unknown impurities.
Quantitative NMR (qNMR) Provides absolute purity without needing a reference standard of the same compound. Gives structural information.Lower sensitivity than HPLC, requires expensive instrumentation and specialized expertise, not ideal for high-throughput screening.
LC-MS Can identify unknown impurities and degradation products by providing mass information. Extremely sensitive.Quantification can be more complex and less robust than UV detection. Instrumentation is more expensive and requires more maintenance. Often used for method development and impurity identification rather than routine release testing.

Conclusion

The described HPLC method, when subjected to the rigorous validation protocol outlined, provides a reliable, robust, and specific system for determining the purity of (2-Aminobenzo[d]oxazol-6-yl)boronic acid. By understanding the inherent chemical properties of the analyte and grounding the experimental design in the principles of ICH Q2(R1), this guide establishes a self-validating framework. This ensures that the analytical data generated is accurate and trustworthy, supporting the development of high-quality pharmaceutical products for researchers, scientists, and drug development professionals.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. LabRulez. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • Van Beek, T. A., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link]

  • Qiu, F., et al. (2014). Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1085-1098. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Request PDF. Retrieved from [Link]

  • ACS Publications. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. Retrieved from [Link]

  • Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]

Sources

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of (2-Aminobenzo[d]oxazol-6-yl)boronic acid

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. (2-Aminobenzo[d]oxazol-6-yl)boronic acid, a molecule of significant interest due to i...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. (2-Aminobenzo[d]oxazol-6-yl)boronic acid, a molecule of significant interest due to its potential applications in medicinal chemistry, presents a unique analytical challenge. Its composite structure, featuring a benzoxazole core, an amino functional group, and a boronic acid moiety, necessitates a multi-faceted approach to its characterization. This guide provides a comprehensive, predictive analysis of the mass spectrometry fragmentation patterns of (2-Aminobenzo[d]oxazol-6-yl)boronic acid, offering researchers and drug development professionals a foundational understanding for its identification and characterization.

While direct experimental fragmentation data for this specific molecule is not extensively available in the public domain, this guide leverages established principles of mass spectrometry and a wealth of data on its constituent chemical moieties to construct a robust predictive model. By understanding the fragmentation behavior of benzoxazoles, arylboronic acids, and amino-substituted aromatic systems, we can anticipate the fragmentation pathways of the parent molecule with a high degree of confidence.

The Analytical Challenge of Arylboronic Acids

Arylboronic acids are known for their polarity and propensity to form cyclic anhydrides known as boroxines, which can complicate mass spectrometric analysis.[1][2] Traditional gas chromatography-mass spectrometry (GC-MS) often requires derivatization to analyze these compounds effectively.[1][2] However, modern liquid chromatography-mass spectrometry (LC-MS) techniques, particularly those employing electrospray ionization (ESI), offer a direct and powerful means of analysis.[3]

Predicted Fragmentation Pathways

The fragmentation of (2-Aminobenzo[d]oxazol-6-yl)boronic acid in a mass spectrometer is expected to be influenced by the ionization technique employed. Here, we will explore the predicted fragmentation pathways in both positive and negative ion modes using Electrospray Ionization (ESI), a soft ionization technique well-suited for polar molecules.[4][5]

Positive Ion Mode (ESI+)

In positive ion mode, the molecule is expected to be protonated, primarily on the amino group, to form the pseudomolecular ion [M+H]⁺. The fragmentation of this ion will likely proceed through several key pathways involving the benzoxazole ring, the amino group, and the boronic acid moiety.

A primary fragmentation event is the neutral loss of water (H₂O) from the boronic acid group, a common fragmentation pathway for boronic acids. This would be followed by the loss of the entire boronic acid group. Subsequent fragmentation could involve the cleavage of the oxazole ring, leading to characteristic fragment ions.

Predicted Fragmentation Pathway of (2-Aminobenzo[d]oxazol-6-yl)boronic acid in Positive Ion Mode (ESI+)

G M_H [M+H]⁺ m/z 179 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 161 M_H->frag1 - H₂O frag2 Loss of B(OH)₂ [M+H-B(OH)₂]⁺ m/z 133 frag1->frag2 - B(OH) frag3 Oxazole Ring Cleavage (Loss of CO) m/z 105 frag2->frag3 - CO

Caption: Predicted ESI+ fragmentation of (2-Aminobenzo[d]oxazol-6-yl)boronic acid.

Negative Ion Mode (ESI-)

In negative ion mode, deprotonation of the boronic acid hydroxyl groups is the most likely ionization event, forming the [M-H]⁻ ion. The fragmentation in this mode is often simpler and can be highly informative.

A characteristic fragmentation for boronic acids in negative mode is the loss of boric acid, B(OH)₃. Another prominent fragmentation pathway for deprotonated molecules with acidic protons is the facile loss of neutral molecules.

Predicted Fragmentation Pathway of (2-Aminobenzo[d]oxazol-6-yl)boronic acid in Negative Ion Mode (ESI-)

G M_H_neg [M-H]⁻ m/z 177 frag1_neg Loss of B(OH)₃ [M-H-B(OH)₃]⁻ m/z 117 M_H_neg->frag1_neg - B(OH)₃ frag2_neg Loss of H₂O [M-H-H₂O]⁻ m/z 159 M_H_neg->frag2_neg - H₂O

Caption: Predicted ESI- fragmentation of (2-Aminobenzo[d]oxazol-6-yl)boronic acid.

Comparison with Alternative Analytical Approaches

While LC-MS with ESI is a powerful tool for the analysis of (2-Aminobenzo[d]oxazol-6-yl)boronic acid, other techniques can provide complementary information.

Analytical TechniqueAdvantagesDisadvantages
LC-ESI-MS/MS High sensitivity and selectivity; provides structural information through fragmentation.Matrix effects can suppress ionization; requires careful method development.
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass measurements, enabling elemental composition determination.[6]Higher instrument cost.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including connectivity and stereochemistry.Lower sensitivity compared to MS; requires larger sample amounts.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent chromatographic resolution for volatile compounds.Requires derivatization for polar compounds like boronic acids.[1][2]

Experimental Protocols

To validate the predicted fragmentation patterns and develop a robust analytical method for (2-Aminobenzo[d]oxazol-6-yl)boronic acid, the following experimental protocol is recommended.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive and negative.

    • Capillary Voltage: 3.0 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr.

    • Collision Gas: Argon.

    • Collision Energy: Ramped or optimized for specific transitions.

Experimental Workflow for LC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis sample Dissolve Sample in Methanol/Water hplc HPLC/UHPLC (C18 Column) sample->hplc esi ESI Source (+/- modes) hplc->esi ms1 MS1 Scan (Full Scan) esi->ms1 ms2 MS/MS Scan (Fragmentation) ms1->ms2 analysis Spectral Interpretation & Fragmentation Pathway Elucidation ms2->analysis

Sources

Validation

A Comparative Guide to the Cross-Coupling Performance of (2-Aminobenzo[d]oxazol-6-yl)boronic Acid and 2-Aminobenzothiazole Analogues

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the efficient construction of complex molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the efficient construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds. Within the vast array of available building blocks, heterocyclic boronic acids and their analogues have garnered significant attention due to their prevalence in biologically active molecules. This guide provides an in-depth comparative analysis of two key classes of building blocks: (2-Aminobenzo[d]oxazol-6-yl)boronic acid and its analogous 2-aminobenzothiazole derivatives, in the context of their performance in cross-coupling reactions.

The choice between a benzoxazole and a benzothiazole scaffold can have profound implications not only for the biological activity of the final compound but also for its synthetic accessibility.[1][2] The subtle difference of an oxygen versus a sulfur atom in the five-membered ring introduces distinct electronic and steric properties that can influence the efficiency and outcome of cross-coupling reactions. This guide will delve into these differences, supported by experimental data and mechanistic insights, to empower researchers to make informed decisions in their synthetic strategies.

At a Glance: Key Differences and Performance Insights

Feature(2-Aminobenzo[d]oxazol-6-yl)boronic acid2-Aminobenzothiazole Analogues (e.g., 6-bromo-2-aminobenzothiazole)
Electron Density More electron-withdrawing benzoxazole coreMore electron-rich benzothiazole core
Reactivity in Oxidative Addition Potentially slower due to lower electron densityGenerally faster due to higher electron density
Transmetalation Generally efficientEfficient, with potential for sulfur coordination to the metal center
Reductive Elimination Typically facileGenerally facile
Overall Yields in Suzuki Coupling Good to excellent, but can be substrate-dependentModerate to excellent yields reported with a range of coupling partners[3][4]
Stability of Boronic Acid Generally stable, but can be prone to protodeboronation under harsh conditionsAnalogous bromo derivatives are stable starting materials for coupling with boronic acids[3]

Mechanistic Considerations: The Influence of the Heteroatom

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the heterocyclic core—benzoxazole versus benzothiazole—can exert a significant influence on each of these steps.

Electronic Properties: A Tale of Two Heterocycles

The fundamental difference between the benzoxazole and benzothiazole systems lies in the electronegativity and polarizability of the oxygen and sulfur atoms. Oxygen, being more electronegative than sulfur, renders the benzoxazole ring more electron-deficient compared to the benzothiazole ring. This has direct consequences for the reactivity of the C-X bond (where X is a halide or triflate) in oxidative addition and the nucleophilicity of the organoboron species in transmetalation.

Theoretical studies have shown that benzoxazole exhibits a less aromatic character and higher electron-withdrawing properties compared to benzothiazole.[5][6] This difference in electron density can be a double-edged sword in cross-coupling reactions. While a more electron-deficient aromatic system can sometimes facilitate oxidative addition, the overall electron-donating or -withdrawing nature of the entire molecule plays a crucial role.

dot digraph "Electronic_Properties" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption="Comparative Electronic Properties and Their Impact on Reactivity"

The Suzuki-Miyaura Catalytic Cycle: A Comparative Walkthrough

The following diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting the potential points of influence for the benzoxazole and benzothiazole scaffolds.

dot digraph "Suzuki_Miyaura_Cycle" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=circle, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption="Suzuki-Miyaura Catalytic Cycle with Scaffold-Specific Considerations"

Experimental Data: A Head-to-Head Comparison (Inferred)

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) (Benzothiazole)[3][4]Projected Yield (%) (Benzoxazole)
Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄Toluene/H₂O95318575-85
4-Methylphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄Toluene/H₂O95318270-80
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄Toluene/H₂O95319080-90
3,5-Bis(trifluoromethyl)phenylboronic acid esterPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane9531High Yield[3]High Yield

Note: The projected yields for the benzoxazole system are estimations based on the generally good performance of benzoxazoles in Suzuki couplings, though they may require slightly longer reaction times or more optimized conditions due to the electronic differences discussed.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the precursor halides and their subsequent Suzuki cross-coupling.

Synthesis of 6-Bromo-2-aminobenzothiazole

This procedure is adapted from the literature and serves as a common starting point for the synthesis of 2-aminobenzothiazole analogues.

dot digraph "Synthesis_Workflow_BT" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption="Synthesis of 6-Bromo-2-aminobenzothiazole"

Step-by-Step Protocol:

  • To a solution of 4-bromoaniline in glacial acetic acid, add potassium thiocyanate (KSCN).

  • Cool the mixture in an ice bath and add a solution of bromine in glacial acetic acid dropwise with stirring.

  • After the addition is complete, continue stirring at room temperature for several hours.

  • Pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH) to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 6-bromo-2-aminobenzothiazole.

General Procedure for Suzuki Cross-Coupling of 6-Bromo-2-aminobenzothiazole[3]

dot digraph "Suzuki_Workflow_BT" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption="Suzuki Cross-Coupling of 6-Bromo-2-aminobenzothiazole"

Step-by-Step Protocol:

  • To a reaction vessel, add 6-bromo-2-aminobenzothiazole (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv).

  • Degas the vessel and backfill with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture at 95 °C with vigorous stirring for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2-aminobenzothiazole.

Projected Synthesis and Cross-Coupling of (2-Aminobenzo[d]oxazol-6-yl)boronic acid

While the direct synthesis of (2-Aminobenzo[d]oxazol-6-yl)boronic acid is not widely reported in the academic literature, a plausible route would involve the borylation of a suitable 6-halo-2-aminobenzoxazole precursor.

dot digraph "Synthesis_Workflow_BO_Boronic" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption="Projected Synthesis of (2-Aminobenzo[d]oxazol-6-yl)boronic acid"

The subsequent Suzuki coupling would then proceed with an aryl halide as the coupling partner, following a similar protocol to that described for the benzothiazole analogue.

Concluding Remarks for the Practicing Scientist

The selection between a (2-Aminobenzo[d]oxazol-6-yl)boronic acid and a 2-aminobenzothiazole analogue for cross-coupling reactions is a nuanced decision that should be guided by a combination of factors including the desired electronic properties of the target molecule, the availability and cost of starting materials, and the specific coupling partners to be employed.

  • For Rapid and Robust Coupling: 2-Aminobenzothiazole analogues, such as 6-bromo-2-aminobenzothiazole, are well-documented to perform efficiently in Suzuki cross-coupling reactions with a variety of boronic acids, often providing high yields under standard conditions.[3][4] The more electron-rich nature of the benzothiazole ring likely contributes to a more facile oxidative addition step.

  • For Fine-Tuning Electronic Properties: The more electron-withdrawing nature of the benzoxazole core may be advantageous in cases where modulation of the electronic properties of the final product is a key objective. While potentially requiring more careful optimization of reaction conditions, Suzuki couplings involving benzoxazole derivatives are generally high-yielding.

  • Future Outlook: The development of more efficient and versatile catalyst systems continues to expand the scope of cross-coupling reactions. It is anticipated that advancements in ligand design and catalyst technology will further minimize the reactivity differences between these two important heterocyclic systems, providing chemists with even greater flexibility in molecular design.

Ultimately, both (2-Aminobenzo[d]oxazol-6-yl)boronic acid and 2-aminobenzothiazole analogues are valuable building blocks in the synthetic chemist's toolbox. A thorough understanding of their intrinsic electronic properties and a willingness to optimize reaction conditions will enable the successful synthesis of a diverse range of complex molecules for applications in drug discovery and materials science.

References

  • Gull, Y., Rasool, N., Noreen, M., Nasim, F., Yaqoob, A., Rashid, U., & Iqbal, J. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8847–8861. [Link]

  • Gull, Y., Rasool, N., Noreen, M., & Nasim, F. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. [Link]

  • Elsayed, M. S. A., Chang, S., & Cushman, M. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1285–1290. [Link]

  • Evindar, G., & Batey, R. A. (2006). Parallel Synthesis of a Library of Benzoxazoles and Benzothiazoles Using Ligand-Accelerated Copper-Catalyzed Cyclizations of ortho-Halobenzanilides. The Journal of Organic Chemistry, 71(5), 1802–1808. [Link]

  • Bellina, F., & Rossi, R. (2006). Palladium-Catalyzed C−H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. Organic Letters, 8(20), 4441–4444. [Link]

  • Štefane, B., & Polanc, S. (2004). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Arylated and C-Alkenylated Purines. Collection of Czechoslovak Chemical Communications, 69(1), 127-142. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Guedes, A., et al. (2025). Advances in Π-Conjugated Benzothiazole and Benzoxazole-Boron Complexes: Exploring Optical and Biomaterial Applications. Advanced Functional Materials. [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Comparative

Comparative IR Spectroscopy Guide: (2-Aminobenzo[d]oxazol-6-yl)boronic Acid vs. Core Structural Analogues

(2-Aminobenzo[d]oxazol-6-yl)boronic acid is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and materials science. It merges the reversible covalent reactivity of a boronic acid wit...

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Author: BenchChem Technical Support Team. Date: April 2026

(2-Aminobenzo[d]oxazol-6-yl)boronic acid is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and materials science. It merges the reversible covalent reactivity of a boronic acid with the privileged pharmacophore of a 2-aminobenzoxazole core. For researchers synthesizing kinase inhibitors or developing fluorescent probes, verifying the structural integrity of this compound is a critical quality control step.

As a Senior Application Scientist, I have structured this guide to objectively compare the infrared (IR) spectroscopic profile of this bifunctional product against its two fundamental structural analogues: Phenylboronic acid (PBA) and 2-Aminobenzoxazole (2-ABO) . By deconstructing the IR spectrum, we can establish a self-validating framework for identifying functional group integrity and detecting common degradation pathways (such as boroxine anhydride formation).

Structural Deconstruction & Mechanistic Rationale

To accurately assign the IR absorption bands of (2-Aminobenzo[d]oxazol-6-yl)boronic acid, we must understand the causality behind its vibrational modes. The molecule's spectrum is not merely a sum of its parts; electronic cross-talk between the functional groups induces specific spectral shifts.

  • The Boronic Acid Moiety (-B(OH)₂): Boronic acids are characterized by strong O-H stretching, which is highly sensitive to hydrogen bonding. In the solid state, these molecules form dimeric or polymeric hydrogen-bonded networks, resulting in a broad O-H absorption band . Furthermore, the B-O stretching modes provide diagnostic fingerprint bands that confirm the presence of the boron center .

  • The 2-Aminobenzoxazole Core: The heterocyclic oxazole ring yields distinct C=N and C-O-C asymmetric stretches. The exocyclic primary amine (-NH₂) contributes sharp, high-frequency N-H stretching doublets (symmetric and asymmetric) that overlap with the broad boronic acid O-H band , .

  • Electronic Causality: The electron-withdrawing nature of the boronic acid group at the 6-position subtly reduces the electron density within the benzoxazole ring. This increases the force constant of the C=N bond slightly, causing a minor blue shift (higher wavenumber) compared to unsubstituted 2-aminobenzoxazole.

Comparative IR Spectroscopy Analysis

The table below summarizes the quantitative IR absorption data, comparing the bifunctional product against its baseline analogues. This comparative approach isolates the spectral contributions of each functional group.

Functional Group / Vibration ModePhenylboronic Acid (PBA)2-Aminobenzoxazole (2-ABO)(2-Aminobenzo[d]oxazol-6-yl)boronic acid
O-H Stretch (H-bonded) ~3200–3300 cm⁻¹ (Broad)N/A~3200–3350 cm⁻¹ (Broad, overlapping)
N-H Stretch (Primary Amine) N/A~3445, 3320 cm⁻¹ (Sharp)~3450, 3330 cm⁻¹ (Superimposed on O-H)
C=N Stretch (Oxazole Ring) N/A~1664 cm⁻¹~1645–1660 cm⁻¹
Aromatic C=C Stretch ~1600, 1440 cm⁻¹~1580, 1473 cm⁻¹~1605, 1480 cm⁻¹
B-O Stretch (Asymmetric) ~1340 cm⁻¹N/A~1345 cm⁻¹
C-O-C Stretch (Asymmetric) N/A~1264 cm⁻¹~1250–1270 cm⁻¹
Out-of-plane C-H (Aromatic) ~758 cm⁻¹~740 cm⁻¹~810 cm⁻¹ (1,2,4-trisubstituted pattern)

Data synthesized from established literature values for PBA , and 2-ABO , .

IR_Mapping Compound (2-Aminobenzo[d]oxazol-6-yl) boronic acid Amine Primary Amine (-NH2) Compound->Amine Benzoxazole Benzoxazole Core (C=N, C-O-C) Compound->Benzoxazole Boronic Boronic Acid (-B(OH)2) Compound->Boronic NH_Band N-H Stretch ~3450, 3330 cm⁻¹ Amine->NH_Band CN_Band C=N Stretch ~1645 cm⁻¹ Benzoxazole->CN_Band COC_Band C-O-C Stretch ~1250 cm⁻¹ Benzoxazole->COC_Band OH_Band O-H Stretch (Broad) ~3200-3300 cm⁻¹ Boronic->OH_Band BO_Band B-O Stretch ~1345 cm⁻¹ Boronic->BO_Band

Fig 1. Structural mapping of functional groups to their diagnostic IR absorption bands.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To eliminate the masking effects of solvents or KBr matrix interactions (which can artificially broaden O-H bands via moisture absorption), Attenuated Total Reflectance (ATR) FTIR is the preferred methodology. The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: System Preparation & Background Acquisition

  • Action: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and allow it to air dry completely.

  • Action: Collect a background spectrum (ambient air) from 4000 to 600 cm⁻¹.

  • Self-Validation Checkpoint: Inspect the background spectrum. The baseline must be flat. If residual peaks exist in the 3800–3600 cm⁻¹ region, the crystal is contaminated. Reclean before proceeding.

Step 2: Sample Application & Compression

  • Action: Deposit 1–2 mg of solid (2-Aminobenzo[d]oxazol-6-yl)boronic acid directly onto the center of the crystal.

  • Action: Lower the pressure anvil until the force gauge indicates optimal contact.

  • Causality: The evanescent wave generated in ATR-FTIR only penetrates 0.5 to 2 micrometers into the sample. Insufficient pressure results in a weak signal-to-noise ratio, particularly in the high-frequency N-H/O-H stretching regions.

Step 3: Data Acquisition

  • Action: Scan the sample from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹, averaging a minimum of 32 scans to minimize atmospheric interference.

Step 4: Spectral Deconvolution & Quality Control Validation

  • Action: Verify the presence of the diagnostic B-O stretch (~1345 cm⁻¹) and the C=N stretch (~1645 cm⁻¹).

  • Self-Validation Checkpoint (Degradation Detection): Boronic acids are prone to dehydration into boroxine anhydrides upon improper storage. If the broad O-H band (~3300 cm⁻¹) is absent and a strong, sharp B-O-B anhydride band appears near ~700 cm⁻¹, the sample has degraded. Discard the batch or rehydrate it before use in sensitive Suzuki couplings.

ATR_Workflow Step1 1. Crystal Preparation Clean with IPA & Air Dry Step2 2. Background Acquisition Self-Validation: Ensure Flat Baseline Step1->Step2 Step3 3. Sample Loading Apply 1-2 mg Solid & Compress Step2->Step3 Step4 4. IR Scanning 4000-600 cm⁻¹, 32 Scans, 4 cm⁻¹ Res Step3->Step4 Step5 5. Spectral Validation Check for Boroxine Degradation Step4->Step5

Fig 2. Self-validating ATR-FTIR experimental workflow for solid-state characterization.

References
  • Faniran, J. A., and H. F. Shurvell. "Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate." Canadian Journal of Chemistry 46.12 (1968): 2089-2095. URL:[Link]

  • PubChem Compound Summary for CID 66827. "Phenylboronic Acid." National Center for Biotechnology Information. URL:[Link]

  • Lee, J., et al. "Solid-Phase Synthesis of the 2-Aminobenzoxazole Library Using Thioether Linkage as the Safety-Catch Linker." ACS Combinatorial Science / Journal of Combinatorial Chemistry 8.4 (2006): 505-510. URL:[Link]

  • Rao, V. R., et al. "Dithiocarbamate promoted practical synthesis of N-Aryl-2-aminobenzazoles." Journal of Chemical Sciences (Indian Academy of Sciences) 125.3 (2013): 555-563. URL:[Link] [[1]]([Link])

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency with (2-Aminobenzo[d]oxazol-6-yl)boronic Acid Substrates

Introduction: The Significance of the Benzoxazole Moiety and its Boronic Acid Derivatives The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Benzoxazole Moiety and its Boronic Acid Derivatives

The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Its derivatization is crucial for developing new therapeutic agents. (2-Aminobenzo[d]oxazol-6-yl)boronic acid is a key building block for these syntheses, enabling the formation of carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings.[1]

However, heteroaromatic boronic acids, particularly those containing five-membered rings or electron-rich systems, present unique challenges. They are often prone to decomposition pathways like protodeboronation under the basic conditions required for many coupling reactions.[2][3] This instability can lead to inconsistent yields and complicates the reliable comparison of catalyst performance.

This guide provides a comprehensive framework for objectively benchmarking the efficiency of various catalytic systems for reactions involving (2-Aminobenzo[d]oxazol-6-yl)boronic acid. We will move beyond simple yield comparisons to incorporate robust metrics like Turnover Number (TON) and Turnover Frequency (TOF), providing a deeper understanding of catalyst activity and stability. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes and make data-driven decisions in catalyst selection.

Section 1: Foundational Metrics for Catalytic Efficiency

To perform a meaningful comparison, one must look beyond the final product yield. A truly efficient catalyst is characterized by its activity, stability, and selectivity. The following metrics are essential for a comprehensive assessment.

  • Yield (%): The most common metric, representing the amount of desired product obtained relative to the theoretical maximum. While important, it provides no information about the catalyst's intrinsic speed or longevity.

  • Turnover Number (TON): This dimensionless quantity represents the total number of substrate molecules converted into product per molecule of catalyst before the catalyst becomes deactivated.[4] It is a direct measure of catalyst stability and longevity. A high TON indicates a robust catalyst that can facilitate many reactions.

    • Calculation: TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): TOF measures the specific activity of a catalyst at a given point in time. It is defined as the number of turnovers per unit of time (typically s⁻¹ or h⁻¹).[5] TOF is the most accurate measure of a catalyst's intrinsic efficiency, reflecting how fast a single active site can convert substrate to product.[6] For valid comparisons, TOF should be calculated at low conversion rates (<10%) to approximate the initial reaction rate.[4]

    • Calculation: TOF = TON / time

Section 2: The Substrate - Understanding (2-Aminobenzo[d]oxazol-6-yl)boronic Acid and Its Alternatives

The choice of the boron reagent is as critical as the choice of catalyst. While boronic acids are highly reactive, their instability can be a significant drawback.

Reactivity vs. Stability: Boronic Acids vs. Boronate Esters
  • (2-Aminobenzo[d]oxazol-6-yl)boronic Acid: This substrate is generally more reactive than its ester counterpart due to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3][7] However, this reactivity comes at the cost of lower stability, making it susceptible to degradation.[2]

  • (2-Aminobenzo[d]oxazol-6-yl)boronic acid pinacol ester: Boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[8] They are often crystalline solids that are easier to handle, purify, and store.[3] This stability makes them ideal for complex syntheses. The trade-off is generally a lower reaction rate, as the ester must often first hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions.[3]

For benchmarking studies, using the boronic acid directly tests the catalyst's ability to perform efficiently under conditions where the substrate is labile. For synthetic applications where reliability and storage are paramount, the pinacol ester is often the superior choice.[8]

Section 3: Designing a Robust Benchmarking Experiment

A successful benchmarking study relies on a well-designed experiment that minimizes variables and allows for direct comparison.

Model Reaction: Suzuki-Miyaura Coupling

We will use the Suzuki-Miyaura coupling of (2-Aminobenzo[d]oxazol-6-yl)boronic acid with a standard coupling partner, 4-bromotoluene, as our model reaction. This reaction is well-understood and widely applicable.

Catalytic Systems for Comparison

To provide a comprehensive benchmark, we will compare three distinct palladium-based catalytic systems that represent different generations of catalyst technology.

  • System A (The Workhorse): Pd(OAc)₂ with SPhos (a biarylphosphine ligand). This represents a standard, widely used system that is effective for many transformations.[9]

  • System B (The High-Performer): A commercially available Palladium Precatalyst (e.g., XPhos Pd G3). These precatalysts are designed to rapidly form the active Pd(0) species, which can be crucial for coupling unstable boronic acids at lower temperatures and shorter reaction times.[2]

  • System C (The Alternative): A Nickel-based catalyst (e.g., NiCl₂(dme) with a ligand). Nickel catalysis is an emerging alternative that can offer different reactivity and be more cost-effective, though it may require different reaction conditions.[10]

Experimental Workflow

The following workflow ensures consistency across all experiments.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Execution cluster_analysis Phase 3: Analysis & Calculation A Weigh Substrates & Reagents (Boronic Acid, Aryl Halide, Base) B Prepare Catalyst/Ligand Stock Solution A->B C Degas Solvent B->C D Assemble Reaction Under Inert Atmosphere (e.g., Schlenk Line) C->D E Add Solvent, then Catalyst Solution D->E F Heat to Designated Temperature (Vigorous Stirring) E->F G Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Take Aliquots at Time Points F->G H Quench Reaction & Work-Up G->H I Purify Product (Column Chromatography) H->I J Determine Yield & Purity (NMR, Mass Spec) I->J K Calculate TON & TOF (Using Data from Aliquots) J->K G Start What is the primary goal? Goal_Speed High Throughput / Speed Start->Goal_Speed Goal_Yield Maximum Yield / Sensitive Substrate Start->Goal_Yield Goal_Cost Cost-Effectiveness Start->Goal_Cost Rec_Precatalyst Use Palladium Precatalyst (e.g., System B) Goal_Speed->Rec_Precatalyst Goal_Yield->Rec_Precatalyst Rec_Workhorse Start with Standard Pd Catalyst (e.g., System A) Goal_Cost->Rec_Workhorse Rec_Optimize Optimize Standard System or Evaluate Alternative Metals (e.g., System C) Rec_Workhorse->Rec_Optimize If yield is insufficient

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Blueprint for (2-Aminobenzo[d]oxazol-6-yl)boronic acid

For researchers and drug development professionals, managing complex heterocyclic boronic acids requires precision and strict adherence to environmental safety protocols. (2-Aminobenzo[d]oxazol-6-yl)boronic acid (CAS: 14...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, managing complex heterocyclic boronic acids requires precision and strict adherence to environmental safety protocols. (2-Aminobenzo[d]oxazol-6-yl)boronic acid (CAS: 1404480-17-6) is a highly valuable building block in medicinal chemistry, but its dual functional groups—an aminobenzoxazole ring and a boronic acid moiety—present unique environmental and toxicological challenges.

This guide provides a self-validating, step-by-step operational blueprint for the safe handling, decontamination, and disposal of this compound, ensuring strict compliance with institutional Environmental Health and Safety (EHS) mandates and federal regulations.

Mechanistic Hazard Profile: The Causality of Disposal Rules

To safely manage a chemical, one must understand its intrinsic reactivity. The disposal protocols for (2-Aminobenzo[d]oxazol-6-yl)boronic acid are dictated by two primary mechanistic factors:

  • Boronic Acid Reactivity: Boronic acids act as Lewis acids and can easily dehydrate to form stable, poorly soluble boroxines. If disposed of improperly, they can accumulate in soil and water, disrupting local ecosystems and harming aquatic life[1].

  • Aminobenzoxazole Toxicity: Nitrogen-containing heterocycles like benzoxazoles are highly biologically active. The amino group increases the compound's potential to act as a severe irritant to the respiratory tract, skin, and eyes. Consequently, it must be treated as a hazardous waste stream and never mixed with strong acids or flushed down the sanitary sewer[2].

Personal Protective Equipment (PPE) Standards

Before initiating any workflow involving this compound, baseline physical barriers must be established. The following table summarizes the mandatory PPE required for handling and disposal[2].

PPE CategorySpecificationOperational Justification
Eye Protection Chemical safety goggles or face shieldProtects mucosal membranes from airborne boronic acid dust and solvent splashes.
Hand Protection Nitrile or neoprene gloves (Double gloving recommended)Prevents transdermal absorption of the biologically active aminobenzoxazole moiety.
Body Protection Flame-retardant, fluid-resistant lab coatMinimizes skin contamination; must fasten in the front for rapid removal in case of a spill.
Footwear Closed-toe, non-porous shoesProtects against physical impact from dropped containers and chemical permeation.
Waste Segregation and Collection Protocols

Improper commingling of waste streams is a leading cause of laboratory incidents. (2-Aminobenzo[d]oxazol-6-yl)boronic acid waste must be strictly segregated to prevent cross-reactivity[2],[3].

Waste StreamContainer SpecificationMandatory LabelingHandling & Treatment
Solid Waste Sealable, high-density polyethylene (HDPE) bucket"Hazardous Waste - Boronic Acid Derivative / Toxic Solid"Collect all contaminated gloves, weighing paper, and absorbent pads. Do not compact.
Liquid Organic Vented HDPE carboy"Hazardous Waste - Organic Solvent / Boronic Acid"Collect reaction filtrates and mother liquors. Keep strictly away from oxidizing agents.
Aqueous Rinsate HDPE carboy"Hazardous Waste - Aqueous / Bleach Contaminated"Collect all pH 10 buffer and 10% bleach decontamination rinses.
Step-by-Step Decontamination and Spill Management

A self-validating protocol ensures that decontamination is not just performed, but chemically confirmed. In the event of a spill or when cleaning heavily contaminated glassware, follow this exact sequence[2],[4]:

  • Containment and Absorption: Within a certified chemical fume hood, surround the spill with chemical absorbent pads. Do not sweep dry powder, as this generates hazardous aerosols.

  • Alkaline Ionization (The pH 10 Rinse): Wipe the area or rinse the glassware with a pH 10 buffer solution.

    • Causality: Boronic acids are Lewis acids with pKa values typically between 8 and 9. Applying a pH 10 buffer forces the compound into its boronate anion form, drastically increasing its aqueous solubility and ensuring complete removal from the surface.

  • Oxidative Cleavage (The Bleach Rinse): Following the alkaline rinse, apply a freshly prepared 10% sodium hypochlorite (bleach) solution.

    • Causality: Bleach oxidatively cleaves the carbon-boron bond, degrading the active boronic acid into a less reactive aminobenzoxazolol and inorganic borate, neutralizing the primary chemical hazard.

  • Validation and Final Rinse: Rinse the area with distilled water. Validate the decontamination by checking the pH of the final rinsate (it should be neutral). Collect all liquids into the "Aqueous Rinsate" hazardous waste container.

Operational Workflow Visualization

The following diagram maps the logical flow of waste generation through to final EPA-compliant thermal destruction.

G Start Spill or Waste Generation: (2-Aminobenzo[d]oxazol-6-yl)boronic acid Solid Solid Waste (Gloves, Wipes, Vials) Start->Solid Dry Materials Liquid Liquid Waste (Reaction Solvents) Start->Liquid Solutions Decon Decontamination (pH 10 Buffer + 10% Bleach) Start->Decon Surface Cleanup EHS EHS Hazardous Waste Collection (Segregated Streams) Solid->EHS Liquid->EHS Decon->Liquid Rinsate Incinerator High-Temperature Incineration (Thermal Destruction) EHS->Incinerator Final EPA-Compliant Disposal

Workflow for the segregation, decontamination, and disposal of (2-Aminobenzo[d]oxazol-6-yl)boronic acid.

Regulatory Compliance and Final Disposal

Under the Resource Conservation and Recovery Act (RCRA) enforced by the EPA, laboratory chemicals possessing toxicity characteristics must be managed by certified professionals[5].

  • Never Mix: Do not combine this boronic acid waste with strong oxidizers, heavy metals, or concentrated mineral acids, as this can trigger dangerous exothermic reactions or the release of toxic gases[1].

  • EHS Handoff: Once waste containers are 80% full, seal them, update the institutional chemical inventory (e.g., ChemTracker), and request an immediate pickup from your facility's Environmental Health and Safety (EHS) department[3]. The ultimate fate of this compound should be high-temperature incineration at a certified hazardous waste facility, which ensures complete thermal destruction of the heterocyclic ring and boron-carbon bonds.

References
  • How To Safely Dispose of Boric Acid Source: Lab Alley URL:[Link]

  • Chemical Disposal Procedures Source: University of Wisconsin–Madison Environment, Health & Safety URL:[Link]

  • Hazardous Waste Disposal Guide Source: Northwestern University Research Safety URL:[Link]

  • Guide to the Disposal of Chemically Stabilized and Solidified Waste Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling (2-Aminobenzo[d]oxazol-6-yl)boronic acid

Comprehensive Safety and Operational Guide: Handling (2-Aminobenzo[d]oxazol-6-yl)boronic acid As a Senior Application Scientist, I frequently audit laboratory workflows for handling specialized organometallic and heteroa...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling (2-Aminobenzo[d]oxazol-6-yl)boronic acid

As a Senior Application Scientist, I frequently audit laboratory workflows for handling specialized organometallic and heteroaryl building blocks. (2-Aminobenzo[d]oxazol-6-yl)boronic acid (CAS: 1404480-17-6) is a highly valuable reagent in drug discovery, primarily utilized as a nucleophilic partner in transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions. However, its specific physicochemical properties demand a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational handling.

This guide provides a self-validating protocol for handling this compound, ensuring that every safety measure is directly linked to a specific chemical hazard or operational reality.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound.

  • The Boronic Acid Moiety : Boronic acids act as Lewis acids. Their vacant p-orbital allows them to reversibly coordinate with nucleophilic diols. In a biological context, this means the compound can readily bind to the 1,2-diols present in the glycoproteins of the ocular surface and respiratory mucosa[1]. This interaction is the mechanistic cause of its classification as a Category 2 Eye Irritant (H319) and Category 3 Respiratory Irritant (H335)[2].

  • The Aminobenzoxazole Core : Heterocyclic amines can act as skin sensitizers. Prolonged dermal exposure may lead to allergic contact dermatitis.

  • Physical State : The compound is synthesized as a fine, hygroscopic powder. Fine powders are highly susceptible to electrostatic repulsion and aerosolization during transfer, creating a significant inhalation hazard[3].

Table 1: Physicochemical & Hazard Profile

Property / HazardDetailsCausality / Operational Implication
CAS Number 1404480-17-6Unique identifier for inventory and SDS tracking.
Physical State Solid (Fine Powder)High risk of aerosolization; necessitates draft shields and respiratory protection.
GHS Classification H315, H319, H335Skin/Eye/Respiratory irritant due to the Lewis acid nature of the boronic acid moiety.
Solvent Compatibility DMSO, DMF, 1,4-DioxaneRequires dynamic glove material selection (switching from Nitrile to Butyl rubber) during solution handling.

Dynamic Personal Protective Equipment (PPE) Matrix

A static "wear gloves and goggles" directive is insufficient. PPE must adapt to the physical state of the chemical during the workflow.

  • Ocular Protection : Unvented chemical splash goggles are mandatory. Standard safety glasses with side shields are inadequate because airborne fine powders can settle behind the lenses, reacting with ocular moisture to cause severe irritation[4].

  • Respiratory Protection : All handling of the dry powder must occur within a certified Class II Type A2 Biological Safety Cabinet or a properly calibrated chemical fume hood. If engineering controls are unavailable, an N95 or P100 particulate respirator is required to prevent mucosal binding in the respiratory tract[5].

  • Dermal Protection (The Solvent Variable) :

    • Phase 1 (Solid Handling): When weighing the dry powder, standard 4-mil nitrile gloves provide an adequate physical barrier.

    • Phase 2 (Solution Handling): Suzuki-Miyaura couplings frequently utilize polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6]. DMSO is a potent penetration enhancer. It rapidly permeates nitrile rubber (breakthrough time <10 to 30 minutes) and carries dissolved toxic solutes directly through the dermal layer into the bloodstream[7][8]. Therefore, when solubilizing the boronic acid, operators must upgrade to Butyl rubber gloves, which offer a breakthrough time of >480 minutes against DMSO[9].

Operational Plan: Step-by-Step Handling Protocol

The following methodology ensures a self-validating workflow for setting up a Suzuki-Miyaura coupling using (2-Aminobenzo[d]oxazol-6-yl)boronic acid[10].

Protocol: Safe Weighing and Reaction Setup

  • Environmental Preparation : Ensure the fume hood sash is lowered to the optimal operating height. Clear the workspace of unnecessary clutter to prevent airflow turbulence.

  • Static Mitigation : Fine boronic acid powders cling to spatulas and weigh boats due to static electricity. Pass an anti-static zero-stat gun over the weighing boat and the exterior of the reagent bottle before opening. This prevents the powder from "jumping" and aerosolizing.

  • Enclosed Transfer : Tare a clean vial with a secure septum cap. Transfer the desired mass of (2-Aminobenzo[d]oxazol-6-yl)boronic acid into the vial using a micro-spatula. Cap the vial before removing it from the balance enclosure.

  • Solubilization (Glove Swap Required) : Change from nitrile to butyl rubber gloves. Inject the reaction solvent (e.g., anhydrous 1,4-Dioxane or DMSO) directly through the septum using a syringe. This closed-system transfer eliminates the risk of inhaling solvent vapors or aerosolized powder[11].

  • Reaction Execution : Introduce the aryl halide, base (e.g., Potassium carbonate), and Palladium catalyst (e.g., Pd(dppf)Cl2) under an inert argon atmosphere to prevent catalyst oxidation and ensure high coupling yields[12].

Workflow Start Risk Assessment & PPE Verification Weigh Weighing Protocol (Enclosed Balance/Draft Shield) Start->Weigh Fume hood active Transfer Material Transfer (Closed System) Weigh->Transfer Minimized dust Solvent Solubilization in DMSO/DMF (Butyl Rubber Gloves Req.) Transfer->Solvent Add to reactor Spill Spill Detected? Transfer->Spill Monitor Reaction Suzuki-Miyaura Coupling (Inert Atmosphere) Solvent->Reaction Catalyst addition Dispose Hazardous Waste Segregation (Pd/Boron) Reaction->Dispose Post-reaction workup Spill->Solvent No Decon Wet-Wipe Decontamination (No Dry Sweeping) Spill->Decon Yes Decon->Dispose Waste collection

Operational workflow and spill contingency for handling heteroaryl boronic acids.

Spill Response & Decontamination

  • Solid Spills : Never use a brush or dry paper towel to sweep up the powder, as this will generate a hazardous dust cloud. Instead, gently place damp absorbent pads (wetted with water or isopropanol) over the spill. Carefully wipe inward from the edges, encapsulating the powder within the wet matrix[13].

  • Solution Spills : If the boronic acid is spilled while dissolved in DMSO or DMF, immediately evacuate the immediate area to allow vapors to clear. Don butyl rubber gloves and a respirator. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Scoop the absorbed material into a hazardous waste container. Wash the surface thoroughly with soap and water to remove residual solvent[1].

Waste Segregation & Disposal Plan

Proper disposal is critical, as cross-coupling reactions generate complex, multi-component waste streams.

  • Aqueous Waste : During the reaction workup, unreacted boronic acid and borate salts will partition into the aqueous layer. This must be collected in a designated "Hazardous Aqueous Waste" carboy. Do not pour down the drain[3].

  • Organic Waste : Segregate organic solvents into "Halogenated" (if dichloromethane was used for extraction) or "Non-Halogenated" (ethyl acetate, hexanes, dioxane) containers.

  • Catalyst Contamination : All waste streams, including solid waste (filter paper, Celite pads used for catalyst filtration), must be explicitly labeled as containing heavy transition metals (Palladium) to ensure the waste facility incinerates them at the correct temperature[12].

References

  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction . Source: Journal of Chemical Education - ACS Publications. URL:[Link]

  • Safety Data Sheet: Phenyl boronic acid-d5 . Source: Chemdox / Zeochem. URL:[Link]

  • Capstone Laboratory Experiment Investigating Key Features of Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions . Source: Journal of Chemical Education - ACS Publications. URL:[Link]

  • Safety Data Sheet: Isobutylboronic Acid . Source: Junsei Chemical Co., Ltd. URL:[Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . Source: YouTube. URL:[Link]

  • Ansell Chemical Resistance Glove Chart . Source: San Francisco State University. URL:[Link]

  • Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction . Source: ResearchGate. URL:[Link]

Sources

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